N,N'-bis-(acid-PEG3)-Benzothiazole Cy5
Description
Properties
Molecular Formula |
C38H49ClN2O9S2 |
|---|---|
Molecular Weight |
777.4 g/mol |
IUPAC Name |
3-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[3-[2-[2-[2-(3-hydroxybut-3-enoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium-2-yl]penta-2,4-dienylidene]-1,3-benzothiazol-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid chloride |
InChI |
InChI=1S/C38H48N2O9S2.ClH/c1-31(41)15-19-44-23-27-48-29-25-46-21-17-39-32-9-5-7-11-34(32)50-36(39)13-3-2-4-14-37-40(33-10-6-8-12-35(33)51-37)18-22-47-26-30-49-28-24-45-20-16-38(42)43;/h2-14H,1,15-30H2,(H-,41,42,43);1H |
InChI Key |
TXTFYIDRSWFFAJ-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO, DMF, DCM, Water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N,N'-bis-(acid-PEG3)-Benzothiazole Cy5 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to N,N'-bis-(acid-PEG3)-Benzothiazole Cy5
This technical guide provides a comprehensive overview of the chemical and physical properties of N,N'-bis-(acid-PEG3)-Benzothiazole Cy5, a fluorescent dye and bifunctional linker increasingly utilized in advanced life sciences and drug development research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the molecule's core properties, experimental protocols for its application, and visualizations of relevant workflows.
Core Chemical and Physical Properties
This compound is a specialized derivative of the cyanine (B1664457) 5 (Cy5) fluorophore. Its structure incorporates two polyethylene (B3416737) glycol (PEG3) chains, each terminating in a carboxylic acid group, attached to a central benzothiazole-modified Cy5 core. This design imparts several advantageous characteristics, including improved aqueous solubility and the ability to act as a bifunctional crosslinker.
Quantitative Data Summary
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₇H₄₇ClN₂O₁₀S₂ | [1] |
| Molecular Weight | 779.4 g/mol | [1] |
| CAS Number | 2107273-82-3 | [1][2] |
| Excitation Maximum (λex) | 649 nm | [1] |
| Emission Maximum (λem) | 667 nm | [1] |
| Extinction Coefficient | 170,000 cm⁻¹M⁻¹ | [1] |
| Fluorescence Quantum Yield (ΦF) | ~0.3 (for Cy5 in aqueous solution) | [3] |
| Purity | ≥98% | [2] |
| Solubility | Water, DMSO, DMF, DCM | [1] |
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, the general synthesis of asymmetric pentamethine cyanine dyes with functional groups typically involves a multi-step process.
A generalized synthetic approach for similar bifunctional cyanine dyes is outlined below:
Experimental Protocols
The bifunctional nature of this compound, with its terminal carboxylic acid groups, makes it particularly suitable for conjugation to primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides. This reaction is typically facilitated by the use of carbodiimide (B86325) crosslinkers, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysuccinimide (NHS) or its sulfo-analogue to enhance efficiency and stability of the reactive intermediate.
Protocol for Protein Labeling
This protocol provides a general guideline for the covalent labeling of a protein with this compound. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., desalting column)
Procedure:
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer (e.g., PBS). Buffers containing primary amines like Tris or glycine (B1666218) will compete with the labeling reaction.[4][5]
-
The protein concentration should ideally be between 2-10 mg/mL.[6]
-
-
Dye and Activator Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare fresh stock solutions of EDC and Sulfo-NHS in an appropriate buffer (e.g., water or PBS).
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the protein solution with a molar excess of the dissolved this compound. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 fold molar excess of the dye is recommended.
-
Add a molar excess of EDC and Sulfo-NHS to the reaction mixture. A common starting point is a 2-5 fold molar excess of EDC/Sulfo-NHS over the dye.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching:
-
Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM to consume any unreacted dye.[7]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column or via dialysis against an appropriate buffer.[7]
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for the protein) and ~649 nm (for the Cy5 dye).
-
Applications in Research and Drug Development
The unique properties of this compound make it a versatile tool in various research and drug development applications.
Fluorescence Imaging
As a Cy5 derivative, this molecule is well-suited for a range of fluorescence-based imaging techniques, including:
-
Immunofluorescence (IF): Labeled antibodies can be used to visualize the localization of specific proteins in cells and tissues.
-
Flow Cytometry: Cells labeled with antibodies conjugated to this dye can be identified and quantified.
-
In Vivo Imaging: The near-infrared emission of Cy5 allows for deeper tissue penetration, making it suitable for small animal imaging studies.
PROTAC Development
A significant application of this compound is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
In this context, this compound can serve as a fluorescent linker. One carboxylic acid group can be conjugated to a ligand for the target protein, while the other can be attached to a ligand for an E3 ligase. The embedded Cy5 fluorophore allows for the tracking and quantification of the PROTAC molecule.
References
- 1. This compound, 2107273-82-3 | BroadPharm [broadpharm.com]
- 2. This compound | CAS: 2107273-82-3 | AxisPharm [axispharm.com]
- 3. Fluorescent Properties of Cyanine Dyes As a Matter of the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. abcam.com [abcam.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. benchchem.com [benchchem.com]
An In-Depth Technical Guide to N,N'-bis-(acid-PEG3)-Benzothiazole Cy5: A Bifunctional Tool for Targeted Protein Degradation and Bioimaging
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-bis-(acid-PEG3)-Benzothiazole Cy5 is a specialized chemical probe that merges the functionalities of a fluorescent dye and a flexible linker, designed for advanced applications in chemical biology and drug discovery. This guide provides a comprehensive overview of its core attributes, experimental applications, and the underlying principles of its utility, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and its use in fluorescence-based assays.
Core Concepts and Chemical Properties
This compound is a symmetrical molecule featuring a central Cy5 cyanine (B1664457) dye core. This core is flanked on both sides by polyethylene (B3416737) glycol (PEG3) chains, each terminating in a carboxylic acid group. The benzothiazole (B30560) components are integral parts of the Cy5 chromophore.
The key features of this molecule are:
-
Fluorescent Core: The Cy5 dye is a well-characterized fluorophore that absorbs light in the red region of the visible spectrum and emits in the far-red region. This property is advantageous for biological imaging due to reduced autofluorescence from cells and tissues.
-
PEG Linkers: The two PEG3 linkers impart hydrophilicity to the molecule, which can improve the solubility and cell permeability of the resulting PROTAC. The length and flexibility of the PEG chains are critical for optimizing the spatial orientation between the two ends of a PROTAC, facilitating the formation of a productive ternary complex.
-
Bifunctional Reactivity: The terminal carboxylic acid groups provide reactive handles for conjugation to other molecules, typically via amide bond formation with primary or secondary amines.
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C37H47ClN2O10S2 | [1][2][3] |
| Molecular Weight | 779.4 g/mol | [1][2] |
| CAS Number | 2107273-82-3 | [1][2] |
| Excitation Maximum (λex) | ~649 nm | [1][4] |
| Emission Maximum (λem) | ~667 nm | [1][4] |
| Extinction Coefficient | ~170,000 M⁻¹cm⁻¹ | [1] |
| Quantum Yield (Φ) | ~0.1 (for water-soluble Cy5 derivatives) | [5] |
| Solubility | Water, DMSO, DMF, DCM | [1] |
Role in Targeted Protein Degradation: PROTAC Synthesis
The primary application of this compound is as a bifunctional linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase to it.
The PROTAC Mechanism
The general mechanism of action for a PROTAC is a catalytic cycle that results in the ubiquitination and subsequent degradation of a target protein of interest (POI).
Experimental Protocol: PROTAC Synthesis via Amide Coupling
The terminal carboxylic acids of this compound can be coupled to amine-functionalized ligands for a POI and an E3 ligase. A common method is through amide bond formation using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
This compound
-
Amine-functionalized POI ligand
-
Amine-functionalized E3 ligase ligand
-
HATU
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard laboratory glassware and purification supplies (e.g., HPLC)
Procedure:
-
First Amide Coupling:
-
Dissolve this compound (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate one of the carboxylic acid groups.
-
Add the amine-functionalized POI ligand (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the mono-conjugated product by preparative HPLC.
-
-
Second Amide Coupling:
-
Dissolve the purified mono-conjugated product (1 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2 equivalents) and stir for 15-30 minutes at room temperature to activate the remaining carboxylic acid.
-
Add the amine-functionalized E3 ligase ligand (1 equivalent).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final fluorescent PROTAC product by preparative HPLC.
-
Applications in Bioimaging and Mechanistic Studies
The inherent fluorescence of the Cy5 core in PROTACs synthesized with this linker enables a range of applications beyond simply inducing protein degradation. These "fluorescent PROTACs" can be used to visualize and quantify various steps in the PROTAC mechanism of action.
Live-Cell Imaging of PROTAC Localization and Target Engagement
Fluorescent PROTACs can be used to directly visualize their uptake and subcellular localization in living cells using fluorescence microscopy. This can provide valuable information about whether the PROTAC reaches its intended cellular compartment.
Experimental Workflow for Live-Cell Imaging:
Monitoring Ternary Complex Formation
The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step for successful protein degradation. The fluorescence properties of the Cy5 linker can be exploited to study this process using techniques like Fluorescence Polarization (FP) or Förster Resonance Energy Transfer (FRET).
Experimental Protocol: Fluorescence Polarization Assay for Ternary Complex Formation
Principle: FP measures the change in the tumbling rate of a fluorescent molecule upon binding to a larger molecule. In this context, a fluorescent PROTAC will have a low FP value. When it binds to the POI and/or the E3 ligase to form a larger complex, its tumbling will slow down, resulting in an increased FP value.
Materials:
-
Purified fluorescent PROTAC
-
Purified POI
-
Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Microplate reader with FP capabilities
Procedure:
-
Binary Binding (PROTAC and POI):
-
Prepare a solution of the fluorescent PROTAC at a constant concentration (e.g., 10 nM).
-
Serially dilute the POI.
-
Mix the PROTAC and the POI dilutions in a microplate.
-
Incubate to reach equilibrium.
-
Measure the fluorescence polarization.
-
Plot the FP values against the POI concentration to determine the binding affinity (Kd).
-
-
Ternary Complex Formation:
-
Prepare a solution of the fluorescent PROTAC and a saturating concentration of the POI.
-
Serially dilute the E3 ligase complex.
-
Mix the PROTAC-POI solution with the E3 ligase dilutions.
-
Incubate and measure the fluorescence polarization.
-
An increase in FP upon addition of the E3 ligase indicates the formation of the ternary complex.
-
Quantifying PROTAC Efficacy
The ultimate measure of a PROTAC's effectiveness is its ability to induce the degradation of the target protein. The efficacy of a PROTAC is typically characterized by two key parameters: DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved).
Workflow for Determining PROTAC Efficacy:
A representative table of quantitative data for a hypothetical fluorescent PROTAC is shown in Table 2.
| Parameter | Description | Representative Value |
| DC50 | Concentration for 50% protein degradation | 10 - 100 nM |
| Dmax | Maximum percentage of protein degradation | > 90% |
Conclusion
This compound is a versatile and powerful tool for researchers in the field of targeted protein degradation. Its unique combination of a fluorescent reporter, flexible PEG linkers, and bifunctional reactivity enables not only the synthesis of potent PROTACs but also the detailed investigation of their mechanism of action through advanced bioimaging and biophysical techniques. This in-depth understanding is crucial for the rational design and optimization of next-generation protein degraders for therapeutic and research applications.
References
- 1. Dynamic Detection of the E3-PROTAC-Target Protein Ternary Complex In Vitro and In Vivovia Bimolecular Fluorescence Complementation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS: 2107273-82-3 | AxisPharm [axispharm.com]
- 3. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 4. This compound - CD Bioparticles [cd-bioparticles.net]
- 5. researchgate.net [researchgate.net]
N,N'-bis-(acid-PEG3)-Benzothiazole Cy5 excitation and emission spectra
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties and applications of N,N'-bis-(acid-PEG3)-Benzothiazole Cy5, a fluorescent dye commonly utilized in biological research and drug development. The document details its excitation and emission characteristics, provides standardized experimental protocols for its use, and illustrates a typical bioconjugation workflow.
Core Properties and Spectral Data
This compound is a near-infrared cyanine (B1664457) dye functionalized with two polyethylene (B3416737) glycol (PEG3) chains, each terminating in a carboxylic acid. This structure imparts good water solubility, a desirable characteristic for biological applications, while the terminal carboxylic acids provide reactive handles for covalent attachment to biomolecules. The Cy5 fluorophore is well-established for its brightness and photostability, making it suitable for a range of fluorescence-based assays.
Spectral Characteristics
The key spectral properties of this compound are summarized in the table below. These values are critical for selecting appropriate excitation sources (e.g., lasers, LEDs) and emission filters for fluorescence microscopy, flow cytometry, and other detection methods.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | 649 nm | [][2] |
| Emission Maximum (λem) | 667 nm | [][2] |
| Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | [3] |
| Quantum Yield (Φ) | ~0.27 | [3] |
| Recommended Laser Line | 633 nm, 635 nm, or 640 nm | |
| Common Emission Filter | 660/20 nm | [3] |
Experimental Protocols
This section outlines detailed methodologies for the characterization and application of this compound.
Protocol 1: Determination of Excitation and Emission Spectra
This protocol describes the procedure for measuring the fluorescence excitation and emission spectra of the dye using a spectrofluorometer.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Spectrofluorometer with excitation and emission monochromators
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Ensure the dye is fully dissolved by vortexing. Protect the solution from light.
-
Working Solution Preparation: Dilute the stock solution in PBS (pH 7.4) to a final concentration of 1 µM. The absorbance at the excitation maximum should be below 0.1 to avoid inner filter effects.
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to the known maximum absorption wavelength (649 nm)[].
-
Scan the emission monochromator across a wavelength range of 655 nm to 800 nm.
-
Record the fluorescence intensity at each emission wavelength. The peak of this spectrum represents the emission maximum (λem).
-
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the determined emission maximum (approximately 667 nm)[].
-
Scan the excitation monochromator across a wavelength range of 550 nm to 660 nm.
-
Record the fluorescence intensity at each excitation wavelength. The peak of this spectrum represents the excitation maximum (λex).
-
-
Data Analysis: Plot fluorescence intensity versus wavelength for both scans to visualize the excitation and emission spectra.
Protocol 2: Antibody Labeling via Amine Coupling
This protocol details the conjugation of this compound to a primary antibody. The process involves two main stages: activation of the dye's carboxylic acid groups to form an N-hydroxysuccinimide (NHS) ester, followed by the reaction of the activated dye with primary amines on the antibody.
Materials:
-
This compound
-
Antibody of interest (in an amine-free buffer, e.g., PBS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 2-5 mg/mL in the reaction buffer. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the reaction buffer.
-
Dye Activation (NHS Ester Formation):
-
Dissolve this compound, EDC, and NHS in anhydrous DMF to prepare stock solutions.
-
In a light-protected microcentrifuge tube, combine the dye, EDC, and NHS in a molar ratio of 1:1.2:1.2.
-
Incubate at room temperature for 1 hour to allow for the formation of the NHS ester.
-
-
Conjugation Reaction:
-
Slowly add the activated dye solution to the antibody solution while gently stirring. A typical starting molar ratio of dye to antibody is 10:1 to 20:1, which should be optimized for the specific antibody.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Reaction Quenching: Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS-esterified dye. Incubate for 15-30 minutes.
-
Purification: Separate the labeled antibody from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with PBS. Collect the fractions containing the purified antibody-dye conjugate.
-
Characterization (Degree of Labeling):
-
Measure the absorbance of the conjugate at 280 nm (for protein) and 649 nm (for Cy5).
-
Calculate the degree of labeling (DOL), which is the average number of dye molecules per antibody, using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm.
-
Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for antibody conjugation with this compound.
References
In-depth Technical Guide: N,N'-bis-(acid-PEG3)-Benzothiazole Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-bis-(acid-PEG3)-Benzothiazole Cy5 is a specialized chemical compound designed for advanced applications in biomedical research and drug development. It is a bifunctional molecule that integrates a fluorescent cyanine (B1664457) 5 (Cy5) dye with two terminal carboxylic acid groups through hydrophilic polyethylene (B3416737) glycol (PEG) linkers. This unique structure makes it particularly valuable as a fluorescent, PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are an emerging therapeutic modality that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] A PROTAC molecule typically consists of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The linker is a critical component that influences the solubility, cell permeability, and efficacy of the PROTAC.
The incorporation of a Cy5 dye into the linker, as in this compound, allows for the tracking and visualization of the PROTAC molecule in various experimental settings, including cell-based assays and in vivo imaging. The PEG3 linkers enhance the solubility and pharmacokinetic properties of the resulting PROTAC conjugate.
Core Structure and Properties
The core structure of this compound consists of a central benzothiazole-based Cy5 fluorophore. Attached to the nitrogen atoms of the benzothiazole (B30560) and the indolenine ring system are two PEG3 chains, each terminated with a carboxylic acid group.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is compiled from various chemical supplier databases.
| Property | Value | Reference(s) |
| CAS Number | 2107273-82-3 | [2][][4] |
| Molecular Formula | C₃₇H₄₇ClN₂O₁₀S₂ | [2] |
| Molecular Weight | 779.4 g/mol | [2] |
| Purity | ≥98% | [2] |
| Appearance | Solid | |
| Solubility | Water, DMSO, DMF, DCM | [2] |
| Storage Conditions | -20°C | [2] |
Spectroscopic Properties
The fluorescent properties of the integrated Cy5 dye are crucial for its application.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 649 nm | [2] |
| Emission Maximum (λem) | 667 nm | [2] |
| Extinction Coefficient | 170,000 cm⁻¹M⁻¹ | [2] |
Applications in Drug Discovery and Research
The primary application of this compound is as a bifunctional linker in the synthesis of PROTACs. Its two terminal carboxylic acid groups allow for conjugation with amine-containing molecules, such as ligands for target proteins and E3 ligases.
PROTAC Synthesis Workflow
The general workflow for synthesizing a fluorescent PROTAC using this linker involves standard amide coupling reactions.
Mechanism of Action of the Resulting PROTAC
Once synthesized, the fluorescent PROTAC can be introduced into a biological system to induce the degradation of a target protein. The Cy5 fluorophore allows for the visualization of this process.
Experimental Protocols
As of the latest literature review, no specific research articles have been published detailing the experimental use of this compound (CAS 2107273-82-3). Therefore, detailed, validated experimental protocols for its use in a specific context are not available. The following is a general, theoretical protocol for the conjugation of this linker to an amine-containing molecule. This protocol should be optimized for each specific application.
General Amide Coupling Protocol
This protocol describes a general method for coupling one of the carboxylic acid groups of the linker to a primary amine on a target molecule (e.g., a POI ligand).
Materials:
-
This compound
-
Amine-containing molecule of interest
-
Anhydrous Dimethylformamide (DMF)
-
N,N'-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU) or a similar coupling agent
-
Inert gas (e.g., Argon or Nitrogen)
-
Reverse-phase HPLC for purification
Procedure:
-
In a clean, dry reaction vial under an inert atmosphere, dissolve this compound in anhydrous DMF.
-
Add the amine-containing molecule of interest to the solution. A slight molar excess of the linker may be used to favor the mono-conjugated product.
-
Add 3-4 molar equivalents of DIPEA to the reaction mixture.
-
In a separate vial, dissolve a slight molar excess of HATU (relative to the carboxylic acid groups being activated) in anhydrous DMF.
-
Slowly add the HATU solution to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction by adding a small amount of water.
-
Purify the reaction mixture using reverse-phase HPLC to isolate the desired conjugate.
-
Characterize the final product by mass spectrometry and NMR.
Note: To synthesize a complete PROTAC, this procedure would be followed by a second, similar coupling reaction to attach the E3 ligase ligand to the remaining carboxylic acid group on the mono-conjugated intermediate.
Conclusion
This compound is a promising and versatile tool for the development of fluorescent PROTACs. Its bifunctional nature, coupled with the inherent fluorescent properties of the Cy5 core and the beneficial characteristics of the PEG linkers, makes it a valuable reagent for researchers in the field of targeted protein degradation. While specific applications in the peer-reviewed literature are yet to be documented, its structure and properties suggest a high potential for enabling novel research in drug discovery and chemical biology, particularly in studies requiring the visualization and tracking of PROTAC molecules. Researchers are encouraged to adapt and optimize standard bioconjugation techniques to incorporate this linker into their specific research applications.
References
N,N'-bis-(acid-PEG3)-Benzothiazole Cy5: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of N,N'-bis-(acid-PEG3)-Benzothiazole Cy5, a fluorescent dye increasingly utilized in biological imaging and as a component in bioconjugates and proteolysis-targeting chimeras (PROTACs). Understanding these core physicochemical properties is critical for its effective application in research and drug development, ensuring reproducibility and reliability of experimental results.
Core Properties of this compound
This compound is a derivative of the cyanine (B1664457) dye Cy5, featuring two carboxylic acid-terminated polyethylene (B3416737) glycol (PEG3) chains. This structural modification significantly influences its physical and chemical characteristics.
Key Structural Features:
-
Benzothiazole (B30560) Core: Forms the basis of the chromophore responsible for its fluorescent properties.
-
Polymethine Chain: The conjugated bridge between the two benzothiazole rings determines the absorption and emission wavelengths.
-
Cy5 Fluorophore: Provides strong fluorescence in the far-red region of the spectrum, which is advantageous for biological applications due to reduced autofluorescence from tissues and cells[1].
-
bis-(acid-PEG3) Chains: The two PEGylated chains with terminal carboxylic acids enhance hydrophilicity and provide reactive handles for conjugation to biomolecules.
Solubility Profile
The solubility of a fluorescent probe is a critical parameter for its application in biological systems, which are predominantly aqueous. The presence of the hydrophilic PEG chains in this compound significantly enhances its solubility in aqueous media compared to non-PEGylated cyanine dyes[2][3][4].
Table 1: Qualitative and Expected Solubility of this compound
| Solvent | Solubility | Remarks |
| Water | Soluble | The hydrophilic PEG spacer increases solubility in aqueous media[2][5][6]. PEGylation is a known strategy to improve the water-solubility of cyanine dyes[7]. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used as a solvent for cyanine dyes[5][6]. |
| Dimethylformamide (DMF) | Soluble | Another common organic solvent for cyanine dyes[5][6]. |
| Dichloromethane (DCM) | Soluble | Mentioned as a solvent by commercial suppliers[5][6]. |
It is important to note that while PEGylation improves water solubility, the aggregation of cyanine dyes can still occur at high concentrations in aqueous buffers, potentially affecting their fluorescent properties[8].
Stability Characteristics
The stability of fluorescent dyes is paramount for obtaining reliable and reproducible data, particularly in applications requiring long-term imaging or harsh experimental conditions. The primary stability concerns for cyanine dyes like this compound are photostability and chemical stability.
Photostability
Photobleaching, the irreversible photo-induced degradation of a fluorophore, is a significant consideration for all cyanine dyes[1]. The rate of photobleaching is influenced by several factors, including:
-
Light Intensity: Higher excitation light intensity leads to faster photobleaching.
-
Oxygen Concentration: The presence of molecular oxygen can lead to the formation of reactive oxygen species (ROS) that degrade the dye.
-
Chemical Environment: The local environment, including the presence of oxidizing or reducing agents, can affect photostability.
While specific photostability data for this compound is not available, studies on Cy5 and its derivatives provide valuable insights. The conjugation of protective agents can enhance the photostability of Cy5[9].
Chemical Stability
The chemical stability of this compound can be influenced by pH, temperature, and the presence of reactive chemical species.
-
pH Stability: Cyanine dyes are generally stable over a wide pH range. However, extreme pH values can lead to degradation.
-
Thermal Stability: While specific data is lacking, cyanine dyes can be sensitive to high temperatures. For storage, temperatures of -20°C are typically recommended to ensure long-term stability[5][6].
-
Oxidative Stability: Cyanine dyes are susceptible to oxidation, particularly by ozone and reactive oxygen species[10]. The polymethine chain is a primary site of oxidative degradation.
Table 2: Factors Affecting the Stability of Benzothiazole Cy5 Dyes
| Factor | Effect on Stability | Mitigation Strategies |
| Light Exposure | Photobleaching (irreversible loss of fluorescence) | Use of antifade reagents, minimizing light exposure, using lower laser power. |
| Ozone | Degradation of the cyanine core | Conducting experiments in an ozone-free environment. |
| Reactive Oxygen Species (ROS) | Oxidation and degradation of the dye | Use of ROS scavengers in the imaging medium. |
| Extreme pH | Potential for hydrolysis or degradation | Maintain a stable, near-neutral pH in experiments. |
| Elevated Temperature | Potential for thermal degradation | Store stock solutions at recommended low temperatures (e.g., -20°C). |
Experimental Protocols
For researchers and drug development professionals who need to quantify the solubility and stability of this compound for their specific applications, the following general protocols can be adapted.
Protocol for Determining Aqueous Solubility
This protocol is based on the shake-flask method, a standard for determining thermodynamic solubility[11].
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Thermostatic shaker incubator
-
Centrifuge
-
UV-Vis spectrophotometer
-
0.22 µm syringe filters
Procedure:
-
Prepare a series of vials with a known volume of PBS (e.g., 1 mL).
-
Add an excess amount of this compound to each vial to create a saturated solution.
-
Tightly cap the vials and place them in a thermostatic shaker incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, centrifuge the samples at high speed to pellet the excess solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Prepare a series of dilutions of the filtered supernatant in PBS.
-
Measure the absorbance of the dilutions using a UV-Vis spectrophotometer at the maximum absorbance wavelength of the dye (around 649 nm).
-
Create a standard curve using known concentrations of the dye to determine the concentration of the saturated solution.
-
The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or µM).
Protocol for Assessing Photostability
This protocol provides a method to quantify the photobleaching rate of the dye under specific illumination conditions.
Materials:
-
Solution of this compound at a known concentration in a relevant buffer (e.g., PBS).
-
Fluorometer or fluorescence microscope with a suitable laser line for excitation (e.g., 633 nm or 647 nm) and an appropriate emission filter.
-
Quartz cuvette or microscope slide.
Procedure:
-
Place the dye solution in the cuvette or prepare a sample on a microscope slide.
-
Set the excitation light source to a constant and relevant power level.
-
Continuously illuminate the sample with the excitation light.
-
Record the fluorescence intensity at regular time intervals over a prolonged period.
-
Plot the normalized fluorescence intensity as a function of illumination time.
-
The data can be fitted to an exponential decay function to determine the photobleaching half-life (τ₁/₂), which is the time it takes for the fluorescence intensity to decrease by 50%.
Visualizing Key Concepts
Potential Degradation Pathway
The polymethine chain of cyanine dyes is susceptible to oxidative cleavage, which is a primary degradation pathway leading to loss of fluorescence.
Caption: Oxidative degradation pathway of Benzothiazole Cy5.
Experimental Workflow for Stability Assessment
A logical workflow is crucial for systematically evaluating the stability of the fluorescent dye under various conditions.
Caption: Workflow for assessing the stability of fluorescent dyes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. UV/chlorine process for degradation of benzothiazole and benzotriazole in water: Efficiency, mechanism and toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced Aqueous Solubility of Long Wavelength Voltage-Sensitive Dyes by Covalent Attachment of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic Oxidation Process for the Degradation of Synthetic Dyes: An Overview | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cyanine Dyes for Photo-Thermal Therapy: A Comparison of Synthetic Liposomes and Natural Erythrocyte-Based Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on N,N'-bis-(acid-PEG3)-Benzothiazole Cy5: A Fluorescent Linker for Proteolysis Targeting Chimeras (PROTACs)
This guide provides a comprehensive overview of this compound, detailing its chemical properties, mechanism of action within the context of PROTAC technology, and its applications in targeted protein degradation and bio-imaging.
Introduction to this compound
This compound is a specialized chemical tool primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It is a polyethylene (B3416737) glycol-based (PEGylated) molecule that incorporates a Cy5 fluorescent dye. The key features of this molecule are its two terminal carboxylic acid groups, which serve as reactive handles for conjugation, a flexible PEG3 spacer to increase solubility and optimize ternary complex formation, and the integrated Cy5 fluorophore for visualization and tracking.
PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker. One ligand binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase. The primary function of the PROTAC is to bring the target protein into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Core Mechanism of Action: The Role in PROTAC Function
The mechanism of action of this compound is intrinsically linked to the function of the PROTAC it helps create. It does not have a standalone biological activity but is a critical component that enables the PROTAC's function. The overall mechanism is a multi-step process within the cell's ubiquitin-proteasome system.
The PROTAC-mediated protein degradation pathway proceeds as follows:
-
Ternary Complex Formation: The PROTAC molecule, containing the this compound linker, simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. The PEG3 linker provides the necessary length and flexibility to allow for optimal orientation of the two proteins.
-
Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein. This process is repeated to form a polyubiquitin (B1169507) chain.
-
Recognition by the Proteasome: The polyubiquitinated target protein is then recognized by the 26S proteasome, the cell's primary machinery for protein degradation.
-
Protein Degradation: The proteasome unfolds and degrades the target protein into small peptides, while the PROTAC molecule and the E3 ligase are released and can participate in further rounds of degradation.
The integrated Cy5 dye allows for the visualization of these processes, enabling researchers to track the localization of the PROTAC within the cell and monitor its interaction with the target protein.
Caption: The PROTAC mechanism of action, illustrating the formation of a ternary complex, ubiquitination, and subsequent degradation of the target protein.
Physicochemical and Spectroscopic Properties
The properties of this compound make it a versatile tool for PROTAC development.
| Property | Value | Reference |
| Molecular Formula | C37H47ClN2O10S2 | [1][2] |
| Molecular Weight | 779.4 g/mol | [1][2] |
| CAS Number | 2107273-82-3 | [1][2] |
| Purity | ≥98% | [1][2] |
| Excitation Maximum (λex) | 649 nm | [1][3][] |
| Emission Maximum (λem) | 667 nm | [1][3][] |
| Extinction Coefficient | 170,000 cm⁻¹M⁻¹ | [1] |
| Solubility | Water, DMSO, DMF, DCM | [1][] |
| Storage Conditions | -20°C | [1][] |
| Reactive Groups | 2x Carboxylic Acid (-COOH) | [1][3][] |
Experimental Protocols
General Protocol for PROTAC Synthesis
This protocol describes a general method for conjugating this compound to two different amine-containing ligands (e.g., a target protein binder and an E3 ligase binder).
Materials:
-
This compound
-
Amine-containing target protein ligand
-
Amine-containing E3 ligase ligand
-
Coupling agents (e.g., EDC, HATU)
-
Anhydrous DMF or DMSO
-
DIEA (N,N-Diisopropylethylamine)
-
HPLC for purification
Procedure:
-
Activation of Carboxylic Acid Groups:
-
Dissolve this compound in anhydrous DMF.
-
Add a coupling agent such as HATU (1.5 equivalents per carboxylic acid group) and DIEA (3 equivalents per carboxylic acid group).
-
Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid groups, forming an active ester.
-
-
Conjugation to Ligands:
-
In separate reaction vessels, dissolve the amine-containing target protein ligand and the amine-containing E3 ligase ligand in anhydrous DMF.
-
Slowly add the activated linker solution to each of the ligand solutions. The stoichiometry will need to be optimized, but a step-wise addition is often preferred to control the reaction.
-
Allow the reactions to proceed at room temperature for 2-4 hours, or until completion as monitored by LC-MS.
-
-
Purification:
-
Quench the reaction by adding a small amount of water.
-
Purify the resulting PROTAC conjugate using reverse-phase HPLC.
-
Collect the fractions containing the desired product and confirm its identity and purity by LC-MS and NMR.
-
-
Storage:
-
Lyophilize the purified PROTAC and store it at -20°C or -80°C, protected from light.
-
Caption: A generalized workflow for the synthesis of a PROTAC using this compound.
In Vitro Imaging Protocol
This protocol outlines a general procedure for visualizing the cellular uptake and localization of a PROTAC synthesized with the Cy5-labeled linker.
Materials:
-
Cells of interest cultured on glass-bottom dishes
-
Cy5-labeled PROTAC
-
Hoechst 33342 or DAPI for nuclear staining
-
Confocal microscope with appropriate laser lines and filters for Cy5 and DAPI/Hoechst
Procedure:
-
Cell Seeding: Seed the cells of interest onto glass-bottom dishes and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with the desired concentration of the Cy5-labeled PROTAC and incubate for the desired time period (e.g., 1-4 hours).
-
Nuclear Staining: In the last 15-30 minutes of incubation, add Hoechst 33342 or DAPI to the media to stain the cell nuclei.
-
Washing: Gently wash the cells two to three times with pre-warmed PBS or live-cell imaging media to remove any unbound PROTAC and dye.
-
Imaging: Immediately image the cells using a confocal microscope. Use the appropriate laser lines for Cy5 (e.g., 633 nm or 640 nm) and DAPI/Hoechst (e.g., 405 nm).
-
Image Analysis: Analyze the images to determine the subcellular localization of the Cy5-PROTAC (e.g., cytoplasm, nucleus, specific organelles).
Conclusion
This compound is a valuable chemical probe for researchers in the field of targeted protein degradation. Its bifunctional nature allows for the straightforward synthesis of PROTACs, while the integrated PEG linker enhances solubility and the Cy5 fluorophore provides a powerful means for visualization and mechanistic studies. This combination of features makes it an important tool for the development and evaluation of novel therapeutics based on PROTAC technology.
References
The Versatility of Benzothiazole Cyanine Dyes: A Technical Guide for Researchers
Abstract
Benzothiazole (B30560) cyanine (B1664457) dyes represent a versatile class of organic compounds with broad applications in biomedical research and diagnostics. Their unique photophysical properties, including strong fluorescence and environmental sensitivity, make them invaluable tools for researchers, scientists, and drug development professionals. This technical guide provides an in-depth overview of the core applications of benzothiazole cyanine dyes, with a focus on their use as fluorescent probes, in bioimaging, and as chemosensors. Detailed experimental protocols, quantitative data summaries, and visualizations of key mechanisms and workflows are presented to facilitate their practical implementation in a research setting.
Introduction to Benzothiazole Cyanine Dyes
Benzothiazole and its derivatives are a prominent class of heterocyclic compounds with extensive applications in medicine, photography, and agriculture.[1][2][3] When incorporated into the structure of cyanine dyes, they give rise to molecules with advantageous photophysical properties, including high quantum yields, large Stokes shifts, and high molar extinction coefficients.[3] Cyanine dyes, in general, consist of two nitrogen centers connected by a conjugated chain of an odd number of methine carbons.[1] The length of this polymethine chain is a key determinant of the dye's absorption and emission wavelengths; for instance, monomethine and trimethine cyanines typically absorb in the visible region (500–600 nm), while each additional vinyl group (–CH=CH–) induces a bathochromic shift of approximately 100 nm, pushing the absorption of penta- and heptamethine cyanines into the near-infrared (NIR) region (700–800 nm).[1] This tunability, combined with their sensitivity to the microenvironment, underpins their wide utility in research.
Core Applications in Research
The unique characteristics of benzothiazole cyanine dyes have led to their adoption in a multitude of research applications.
Fluorescent Probes for Nucleic Acids
A significant application of benzothiazole cyanine dyes is in the detection and characterization of nucleic acids.[1] Many of these dyes exhibit negligible fluorescence in aqueous solutions but experience a substantial enhancement in fluorescence upon binding to DNA or RNA.[1] This "light-up" property is highly desirable for reducing background signal in assays.[4]
The binding mechanism can vary, with some planar, cationic monomethine cyanine dyes intercalating between adjacent base pairs of DNA.[1] Increasing the cationic charge on the dye molecule can enhance its binding affinity to the negatively charged nucleic acid backbone.[1] Homodimeric cyanine dyes can even bis-intercalate, providing extra stability to the dye-nucleic acid complex.[1] Certain analogs of benzothiazole orange (BO) have been shown to efficiently distinguish between G-quadruplexes and single-stranded DNA.[4] For example, BO can exhibit a 160-fold increase in fluorescence quantum yield when complexed with the thrombin-binding aptamer, which forms a G-quadruplex structure.[4]
Bioimaging Agents
The development of stable, highly specific, and sensitive optical probes is crucial for non-invasive disease visualization.[5] Benzothiazole cyanine dyes, particularly those that fluoresce in the near-infrared (NIR) region, are attractive candidates for in vivo imaging.[5][6] The NIR window offers reduced background autofluorescence and deeper tissue penetration.[5][6] By modifying the functionalities on the benzothiazole aromatic ring or the substituents on the benzothiazolium nitrogen atom, researchers can fine-tune the imaging properties of these dyes, leading to the development of promising agents for applications such as brain imaging.[5][6] Quinolinium-benzothiazole based compounds are a versatile class of these dyes with significant potential in biomedical imaging.[7]
Chemosensors
The sensitivity of their fluorescence to the local environment makes benzothiazole cyanine dyes excellent scaffolds for the development of chemosensors for various analytes. By incorporating specific recognition moieties, these dyes can be engineered to detect metal ions (e.g., Hg²⁺, Cu²⁺), anions (e.g., CN⁻), and small molecules (e.g., H₂O₂, peroxynitrite).[8][9][10][11][12] The detection mechanism often involves a change in the dye's photophysical properties, such as a "turn-on" or ratiometric fluorescence response, or a colorimetric shift upon binding to the target analyte.[9][10][11][12] For instance, a benzothiazole-based probe was designed with two different reaction sites to distinguish between Hg²⁺ and Cu²⁺, showing a ratiometric fluorescent response to Hg²⁺ and fluorescence quenching with Cu²⁺.[12]
Photodynamic Therapy (PDT)
Benzothiazole-derived unsymmetrical squaraine cyanine dyes are being investigated as photosensitizers for photodynamic therapy (PDT), a cancer treatment modality.[13] These dyes can be designed to have strong absorption in the tissue transparency spectral region (650–850 nm).[13] Upon irradiation with light of a specific wavelength, they can generate reactive oxygen species (ROS) that induce cytotoxicity in cancer cells.[13] The phototherapeutic potential of these compounds is evidenced by their cytotoxic activity against tumor cell lines.[13]
Quantitative Data Summary
The photophysical properties of benzothiazole cyanine dyes are central to their application. The following tables summarize key quantitative data for a selection of these dyes.
| Dye/Probe Name | Analyte/Application | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Reference |
| Trimethine Benzothiazole Cyanine Dyes (8, 9, 10) | Nucleic Acid Probe | 629-635 | 656-672 | 23-37 | <0.021 (in ethanol) | [14] |
| Benzothiazole Orange (BO) in complex with TBA31 | G-quadruplex DNA | - | - | - | 160-fold enhancement | [4] |
| 2,4-bisubstituted BO derivative in complex with G4s | G-quadruplex DNA | - | - | - | 0.04-0.28 | [4] |
| BOXTO bound to mixed sequence DNA | DNA Minor Groove Binder | - | - | - | 0.52 | [15] |
| pH-sensitive pentamethine cyanine dyes | pH Probes | 630-670 | 630-670 | - | 0.09-0.17 | [16] |
| Iodoquinoline- and Benzothiazole-Derived Squaraine Dyes (10-13) | Photodynamic Therapy | 650-850 | - | - | - | [13] |
| Benzothiazole-based probe (BID) | Cyanide (CN⁻) | - | 610-632 | - | - | [10] |
| Benzothiazole-based chemosensors (BS1, BS2) | Peroxynitrite (ONOO⁻) | - | 430 ("turn-on") | - | - | [11] |
| Benzothiazole-based AIE probe (BT-BO) | Hydrogen Peroxide (H₂O₂) | - | 604 | - | - | [17] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these dyes. The following sections provide protocols for key experiments.
Synthesis of a Monomethine Benzothiazole Cyanine Dye
This protocol describes a general method for the synthesis of monomethine cyanine dyes.
Materials:
-
N-alkyl-2-methylbenzothiazolium salt
-
2- or 4-chloropyridinium or quinolinium substrate
-
Basic medium (e.g., triethylamine)
-
Polar solvent (e.g., methanol)
Procedure:
-
Dissolve the N-alkyl-2-methylbenzothiazolium salt and the 2- or 4-chloropyridinium or quinolinium substrate in a suitable polar solvent.
-
Add a basic medium, such as triethylamine, to the reaction mixture.
-
Heat the mixture under reflux for an appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and isolate the product by precipitation or crystallization.
-
Purify the synthesized dye using techniques such as recrystallization or column chromatography.
This method can be adapted to synthesize dicationic and tricationic benzothiazole cyanine dyes, which can exhibit increased water solubility.[1]
In Vitro Cellular Imaging Protocol
This protocol outlines a general procedure for using a benzothiazole cyanine dye for cellular imaging.
Materials:
-
Cancer cell line (e.g., HeLa, HepG2)
-
Cell culture medium (e.g., DMEM) with supplements (e.g., FBS, penicillin-streptomycin)
-
Benzothiazole cyanine dye probe stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Seed the cells in a suitable imaging dish or plate and culture them until they reach the desired confluency.
-
Probe Incubation: Prepare a working solution of the benzothiazole cyanine dye probe in the cell culture medium. Remove the existing medium from the cells and add the probe-containing medium. Incubate the cells for a specific period (e.g., 30 minutes) at 37°C in a CO₂ incubator.
-
Washing: Remove the probe solution and wash the cells twice with PBS to remove any unbound probe.
-
Imaging: Add fresh PBS or culture medium to the cells and observe them under a fluorescence microscope using the appropriate filter set for the dye's excitation and emission wavelengths.
This general protocol can be adapted for specific probes targeting different cellular components or analytes. For instance, for ion detection, cells can be co-incubated with the target ion.[7]
In Vitro Cytotoxicity Assay
This protocol is for assessing the cytotoxicity of benzothiazole cyanine dyes, which is particularly relevant for therapeutic applications like PDT.
Materials:
-
Cancer cell line
-
96-well plates
-
Benzothiazole cyanine dye compound
-
Cell culture medium
-
MTT or other viability assay reagent
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the benzothiazole cyanine compound in the culture medium. Add the different concentrations of the compound to the wells and incubate for a specified period (e.g., 24-48 hours).
-
Viability Assay: Perform a cell viability assay, such as the MTT assay, according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance and calculate the cell viability as a percentage of the control (untreated cells). The half-maximal inhibitory concentration (IC₅₀) can then be determined.[7][13]
Visualizing Mechanisms and Workflows
Graphical representations of complex processes can greatly aid in their understanding. The following diagrams, created using the DOT language, illustrate key concepts related to benzothiazole cyanine dyes.
Caption: Synthetic pathway for unsymmetrical squaraine cyanine dyes.
Caption: General mechanism of a "turn-on" fluorescent chemosensor.
Caption: Experimental workflow for in vitro cellular imaging.
Conclusion
Benzothiazole cyanine dyes are a powerful and adaptable class of molecules with significant utility in modern research. Their tunable photophysical properties and sensitivity to their environment have enabled the development of sophisticated tools for nucleic acid detection, advanced bioimaging, and the sensing of biologically relevant analytes. As research continues to push the boundaries of sensitivity and specificity, the rational design and synthesis of novel benzothiazole cyanine dyes will undoubtedly lead to even more innovative applications in the fields of biology, medicine, and materials science. This guide provides a foundational understanding and practical protocols to encourage the broader adoption and exploration of these versatile fluorescent compounds.
References
- 1. chemistryjournal.in [chemistryjournal.in]
- 2. thematicsjournals.in [thematicsjournals.in]
- 3. researchgate.net [researchgate.net]
- 4. Benzothiazole-based cyanines as fluorescent "light-up" probes for duplex and quadruplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [scholarworks.gsu.edu]
- 6. Synthesis of Novel Fluorescent Benzothiazole Cyanine Dyes as Potential Imaging Agents | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. abis-files.usak.edu.tr [abis-files.usak.edu.tr]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. A benzothiazole-based fluorescent probe for distinguishing and bioimaging of Hg2+ and Cu2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photophysicochemical Properties and In Vitro Phototherapeutic Effects of Iodoquinoline- and Benzothiazole-Derived Unsymmetrical Squaraine Cyanine Dyes | MDPI [mdpi.com]
- 14. Synthesis and Spectral Properties of Benzothiazole Cyanine Dyes for Nucleic Acid Fluorescence Probe [yyhx.ciac.jl.cn]
- 15. Groove-binding unsymmetrical cyanine dyes for staining of DNA: syntheses and characterization of the DNA-binding - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to PEGylated Cy5 Dyes for Biological Imaging
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PEGylated Cyanine (B1664457) 5 (Cy5) dyes, detailing their core principles, photophysical properties, and applications in biological imaging. It is designed to serve as a resource for professionals in molecular imaging, drug development, and biomedical research, offering both foundational knowledge and practical methodologies.
Core Principles: The Synergy of Cy5 and PEGylation
The Cy5 Fluorophore: A Near-Infrared Workhorse
Cyanine 5 (Cy5) is a fluorescent dye belonging to the cyanine family, renowned for its utility in the far-red to near-infrared (NIR) region of the electromagnetic spectrum[1][2][3]. This spectral positioning is highly advantageous for biological imaging for two primary reasons:
-
Reduced Autofluorescence : Biological tissues and cells exhibit minimal natural fluorescence in the NIR window, leading to a significantly higher signal-to-noise ratio compared to imaging in the visible spectrum[4][5].
-
Deep Tissue Penetration : NIR light is less absorbed and scattered by biological components like hemoglobin and water, allowing for deeper imaging into tissues and living organisms[4][5].
Cy5 and its derivatives are characterized by a high molar extinction coefficient, meaning they absorb light very efficiently, and a good fluorescence quantum yield[6][7]. They can be readily conjugated to various biomolecules, most commonly proteins and antibodies, via reactive groups like N-hydroxysuccinimide (NHS) esters that target primary amines[8][9].
Polyethylene (B3416737) Glycol (PEG): Enhancing Biocompatibility and Performance
Polyethylene glycol (PEG) is a hydrophilic polymer that, when attached to molecules like fluorescent dyes—a process known as PEGylation—imparts several beneficial properties for in vitro and in vivo applications[10].
-
Improved Solubility and Stability : PEGylation increases the water solubility of hydrophobic dyes like Cy5, preventing aggregation and ensuring stability in aqueous biological buffers[3][11][12].
-
Enhanced Biocompatibility : The PEG chain creates a hydration layer that "shields" the conjugated molecule from the host's immune system, reducing immunogenicity and non-specific interactions with proteins and cell membranes[5][10][13].
-
Favorable Pharmacokinetics : In in vivo applications, PEGylation increases the hydrodynamic size of the conjugate, which reduces renal clearance and prolongs circulation time, allowing more time for the probe to reach its target[4][10][11].
The combination of Cy5's excellent photophysical properties with the biocompatibility and pharmacokinetic advantages of PEGylation makes PEGylated Cy5 dyes powerful tools for high-contrast, sensitive biological imaging.
Quantitative Data: Photophysical Properties
The following table summarizes the key photophysical properties of Cy5 and its common derivatives. It is important to note that while PEGylation significantly alters the solubility and in vivo behavior of the dye, it does not substantially change its core spectral characteristics.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Molecular Weight (Da) |
| Cy5 | 646 - 651[1][2][6][7] | 662 - 671[1][2][6][9] | 250,000[6][7][9][14] | 0.27[6] | ~616 - 740[7][9] |
| Cy5.5 | 674 - 678[7][15] | 695 - 707[7][15] | 209,000[7] | N/A | ~1318[15] |
| PE-Cy5 | 496 / 565[16][17] | 667[16] | 1,960,000[16] | 0.84[16] | ~250,000[16] |
Note: Values can vary slightly depending on the solvent, pH, and conjugation state. Data for PE-Cy5 reflects the properties of the tandem conjugate, where the PE donor is excited and transfers energy to the Cy5 acceptor.
Experimental Protocols and Workflows
This section provides detailed methodologies for common applications of PEGylated Cy5 dyes.
Conjugation of PEG-Cy5 to Antibodies
This protocol describes the covalent coupling of an amine-reactive PEG-Cy5 NHS ester to an antibody. The optimal degree of labeling is typically 3-7 dye molecules per antibody to avoid solubility issues and self-quenching[8].
Materials:
-
Antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
-
Amine-reactive PEG-Cy5 NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Conjugation Buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Purification/desalting column (e.g., Sephadex G-25)
-
Storage Buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide)
Methodology:
-
Antibody Preparation : If not already in an appropriate buffer, exchange the antibody into the Conjugation Buffer using a desalting column or dialysis. Adjust the final concentration to at least 2 mg/mL[8].
-
Dye Preparation : Immediately before use, dissolve the PEG-Cy5 NHS ester in DMSO to a concentration of 10 mg/mL[8].
-
Conjugation Reaction : While gently vortexing the antibody solution, add a calculated amount of the dissolved dye. A starting point is a 5:1 molar ratio of dye to antibody[8]. For 1 mg of a typical IgG antibody (~150 kDa), this corresponds to approximately 40 µg of Cy5 dye[8].
-
Incubation : Incubate the reaction mixture for 1-2 hours at room temperature, protected from light[8][18].
-
Purification : Remove unreacted dye and exchange the buffer to the Storage Buffer using a desalting column[8][18].
-
Characterization (Optional) : Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~650 nm (for Cy5).
Workflow for Antibody Conjugation:
In Vitro Imaging: Immunofluorescence Staining
This protocol provides a general workflow for staining adherent cells using a PEG-Cy5 conjugated antibody.
Materials:
-
Cells cultured on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% BSA in PBS)
-
Primary antibody (if using indirect staining)
-
PEG-Cy5 conjugated antibody (primary or secondary)
-
Antifade mounting medium (with DAPI for nuclear counterstain, if desired)
Methodology:
-
Cell Preparation : Gently wash the cultured cells three times with PBS[19].
-
Fixation : Fix the cells by incubating with Fixation Solution for 10-15 minutes at room temperature[19]. Wash three times with PBS.
-
Permeabilization : If the target antigen is intracellular, permeabilize the cells with Permeabilization Buffer for 10 minutes[19]. Wash three times with PBS.
-
Blocking : Block non-specific antibody binding by incubating with Blocking Buffer for 30-60 minutes at room temperature[19].
-
Antibody Incubation :
-
Direct Staining : Dilute the PEG-Cy5 conjugated primary antibody in Blocking Buffer and incubate for 1 hour at room temperature in a dark, humidified chamber.
-
Indirect Staining : Incubate with the primary antibody for 1 hour, wash three times with PBS, then incubate with the PEG-Cy5 conjugated secondary antibody for 1 hour in the dark[19].
-
-
Washing : Wash the cells three times with PBS for 5 minutes each, protected from light[19].
-
Mounting : Mount the coverslip onto a microscope slide using an antifade mounting medium[19].
-
Imaging : Visualize the sample using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~640 nm, Emission: ~670 nm).
Workflow for Immunofluorescence Staining:
In Vivo Imaging: Pre-targeting Strategy
PEGylated Cy5 dyes are ideal for in vivo imaging. A powerful approach is the pre-targeting strategy, which uses bioorthogonal "click chemistry" to improve target-to-background ratios. This example uses the reaction between a tetrazine-modified dye and a trans-cyclooctene (B1233481) (TCO)-modified antibody[4].
Methodology Overview:
-
First Injection : An antibody targeting a specific molecule (e.g., a tumor antigen) is conjugated with TCO and injected into the subject.
-
Clearance Phase : The antibody circulates and accumulates at the target site. Unbound antibody is allowed to clear from the bloodstream over a period of time (e.g., 24-72 hours). This step is crucial for minimizing background signal.
-
Second Injection : A PEGylated Cy5-tetrazine conjugate is injected. This small molecule circulates rapidly and undergoes a fast, specific iEDDA click reaction with the TCO-modified antibody that is already localized at the target[4].
-
Imaging : The subject is imaged at various time points using an in vivo imaging system (IVIS) with filters appropriate for Cy5[4]. This method localizes the bright fluorescent signal specifically to the target, dramatically enhancing image contrast.
Logical Diagram for In Vivo Pre-targeting:
Conclusion
PEGylated Cy5 dyes represent a powerful and versatile class of probes for modern biological imaging. The superior photophysical properties of the Cy5 fluorophore, particularly its emission in the NIR window, combined with the significant biocompatibility and pharmacokinetic advantages conferred by PEGylation, enable high-contrast and high-sensitivity imaging in both in vitro and complex in vivo environments. The methodologies outlined in this guide provide a robust starting point for researchers seeking to leverage these advanced reagents in their work, from fundamental cell biology to preclinical drug development and diagnostics.
References
- 1. researchgate.net [researchgate.net]
- 2. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cyanine 5 monoacid [equivalent to Cy5® acid] | AAT Bioquest [aatbio.com]
- 7. interchim.fr [interchim.fr]
- 8. drmr.com [drmr.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. 2024.sci-hub.st [2024.sci-hub.st]
- 11. biorxiv.org [biorxiv.org]
- 12. PEG Dye Labeling Reagents, BDP, Cyanine, Rhodamine Dyes [biochempeg.com]
- 13. Effect of PEGylation on the Drug Release Performance and Hemocompatibility of Photoresponsive Drug-Loading Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extinction Coefficient [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
- 15. FluoroFinder [app.fluorofinder.com]
- 16. FluoroFinder [app.fluorofinder.com]
- 17. FluoroFinder [app.fluorofinder.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
The Strategic Application of N,N'-bis-(acid-PEG3)-Benzothiazole Cy5 in the Development of Fluorescent PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of therapeutic intervention, offering the unprecedented ability to selectively eliminate disease-causing proteins. These heterobifunctional molecules function by co-opting the cell's intrinsic ubiquitin-proteasome system. A PROTAC simultaneously binds to a protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex that leads to the ubiquitination and subsequent degradation of the POI. The rational design of PROTACs involves the careful selection of a POI ligand, an E3 ligase ligand, and a connecting linker. The linker is a critical determinant of PROTAC efficacy, influencing solubility, cell permeability, and the stability of the ternary complex.
The incorporation of fluorescent dyes into the PROTAC structure provides a powerful tool for their development and mechanistic studies. Fluorescent PROTACs enable direct visualization of cellular uptake, localization, and engagement with the target protein. N,N'-bis-(acid-PEG3)-Benzothiazole Cy5 is a versatile chemical tool designed for the construction of such fluorescent PROTACs. This molecule integrates a Cy5 fluorescent reporter, a benzothiazole (B30560) core that can serve as a scaffold for a POI ligand, and two PEG3-acid arms that offer hydrophilicity and reactive handles for conjugation to an E3 ligase ligand.
This technical guide provides an in-depth overview of the core principles, experimental methodologies, and potential applications of this compound in the development of fluorescent PROTACs.
Core Components and Their Roles
The this compound molecule is a multi-functional reagent. Its utility in PROTAC development stems from the distinct properties of its three main components:
-
Benzothiazole Core : Benzothiazole is a privileged heterocyclic scaffold found in numerous biologically active compounds, including kinase inhibitors and anticancer agents.[1][2] In the context of a PROTAC, this core can be derivatized to serve as the "warhead" that specifically binds to the protein of interest. The inherent biological activity of some benzothiazole derivatives makes them attractive starting points for ligand design.[3][4]
-
Bifunctional (acid-PEG3) Linkers : The molecule possesses two identical polyethylene (B3416737) glycol (PEG) linkers, each with three ethylene (B1197577) glycol units and a terminal carboxylic acid. PEG linkers are widely used in PROTAC design to enhance aqueous solubility and improve pharmacokinetic properties.[5][6] The flexibility of the PEG chain can be crucial for allowing the optimal orientation of the POI and E3 ligase to form a productive ternary complex.[7] The terminal carboxylic acids provide convenient chemical handles for conjugation to an amine-functionalized E3 ligase ligand (e.g., derivatives of pomalidomide (B1683931), lenalidomide, or VHL ligands) via a stable amide bond.[8][9]
-
Cy5 Fluorophore : Cy5 is a bright and photostable cyanine (B1664457) dye that fluoresces in the far-red region of the spectrum (excitation/emission maxima ~649/667 nm).[8][10] This spectral window is advantageous for cellular imaging as it minimizes interference from cellular autofluorescence.[11] Incorporating Cy5 into the PROTAC allows for a variety of fluorescence-based assays, including:
-
Confirmation of cellular uptake and localization via fluorescence microscopy.
-
Quantification of target engagement in cells.
-
Measurement of protein degradation by flow cytometry.
-
In vivo imaging to study biodistribution.[12]
-
Illustrative PROTAC Design and Synthesis
To demonstrate the application of this compound, we propose a hypothetical PROTAC, BZ-Cy5-Pom , targeting a hypothetical protein kinase for which a benzothiazole-based inhibitor is known. In this example, one of the acid-PEG3 arms of the core molecule is conjugated to an amino-functionalized pomalidomide derivative, a common ligand for the Cereblon (CRBN) E3 ligase.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Light-Controllable PROTACs for Temporospatial Control of Protein Degradation [frontiersin.org]
- 3. PROTACs revolutionize small molecule drugs | CAS [cas.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. N-(azide-PEG3)-N'-(m-PEG4)-Benzothiazole Cy5 - Immunomart [immunomart.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. photochem.alfa-chemistry.com [photochem.alfa-chemistry.com]
- 10. A small-sized benzothiazole–indolium fluorescent probe: the study of interaction specificity targeting c-MYC promoter G-quadruplex structures and live cell imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. KSHV TR deletion episomes uncover enhancer–promoter dynamics in gene regulation | PLOS Pathogens [journals.plos.org]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Conjugation of N,N'-bis-(acid-PEG3)-Benzothiazole Cy5 to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the covalent conjugation of N,N'-bis-(acid-PEG3)-Benzothiazole Cy5, a far-red fluorescent dye, to molecules containing primary amines, such as proteins, antibodies, and amine-modified oligonucleotides. This Cy5 variant is equipped with two terminal carboxylic acid groups facilitated by hydrophilic PEG3 linkers. The conjugation process involves the activation of these carboxylic acids to form a stable amide bond with primary amines. The inclusion of polyethylene (B3416737) glycol (PEG) spacers enhances the solubility of the dye in aqueous media, making it a versatile tool for a wide range of biological applications.[1]
Cy5 is a popular choice for fluorescent labeling due to its high extinction coefficient, good photostability, and emission in the far-red spectrum (excitation/emission maxima at ~649/667 nm), which minimizes autofluorescence from biological samples.[1][2][3][4] This makes Cy5-conjugated biomolecules highly suitable for various sensitive detection methods, including flow cytometry, immunofluorescence, western blotting, and in vivo imaging.[5][6][7]
Principle of the Reaction
The conjugation of this compound to primary amines is a two-step process. First, the terminal carboxylic acid groups on the Cy5 molecule are activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester. In the second step, this activated NHS ester readily reacts with primary amine groups (-NH2) on the target molecule, for instance, the side chain of lysine (B10760008) residues in proteins, to form a stable amide bond. The optimal pH for this reaction is between 8.3 and 8.5 to ensure the primary amines are deprotonated and thus nucleophilic.[8][9][10]
Quantitative Data Summary
The following tables provide key quantitative data for this compound and recommended parameters for conjugation reactions.
| Parameter | Value | Reference |
| Excitation Maximum (λmax) | ~649 nm | [1][3] |
| Emission Maximum (λmax) | ~667-670 nm | [1][2][3] |
| Molar Extinction Coefficient | ~250,000 M⁻¹cm⁻¹ at 650 nm | [11] |
| Molecular Weight | 779.4 g/mol | [1][12] |
| Solubility | Water, DMSO, DMF, DCM | [1] |
| Reaction Parameter | Recommended Value | Reference |
| Protein Concentration | 2-10 mg/mL | [3][13] |
| Reaction pH | 8.3 - 8.5 | [8][9][10] |
| Molar Ratio of Cy5 to Protein | 5:1 to 20:1 | [3][14] |
| Optimal Degree of Labeling (DOL) | 2 - 10 for antibodies | [14][15][16] |
| Incubation Time | 1-2 hours at room temperature | [3][13] |
| Incubation Temperature | Room Temperature | [3][13] |
Experimental Protocols
Materials and Reagents
-
This compound
-
Target molecule with primary amines (e.g., antibody, protein)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.2-7.4; 0.1 M sodium bicarbonate buffer, pH 8.3-8.5)[8][13]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[3][8][9]
-
Purification column (e.g., Sephadex G-25 spin column)[13][14][15]
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine)
-
Spectrophotometer
Experimental Workflow Diagram
Caption: A general workflow for the conjugation of this compound to primary amines.
Step-by-Step Protocol
1. Preparation of Reagents
-
Protein Solution: Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer such as 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.[3][13] If the protein solution contains Tris or glycine, it must be dialyzed against an amine-free buffer.[13][16]
-
Cy5 Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10 mM.[3] This solution should be prepared fresh before use.
-
Activation Solution: Prepare a fresh solution of EDC and NHS (or Sulfo-NHS) in an appropriate buffer (e.g., 0.1 M MES buffer, pH 6.0) at a concentration of 100 mM each.
2. Activation of this compound
-
In a microcentrifuge tube, mix the Cy5 stock solution with the EDC and NHS solutions at a molar ratio of 1:10:10 (Cy5:EDC:NHS).
-
Incubate the mixture for 15-30 minutes at room temperature, protected from light, to allow for the formation of the NHS ester.
3. Conjugation Reaction
-
Add the activated Cy5 solution to the protein solution. The molar ratio of Cy5 to protein should be optimized for each specific application, but a starting point of a 10-fold molar excess of Cy5 is recommended.[3]
-
Gently mix the reaction mixture and incubate for 1-2 hours at room temperature, protected from light.[3][13]
4. Quenching the Reaction
-
To stop the conjugation reaction, add a quenching reagent such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
5. Purification of the Conjugate
-
It is crucial to remove unconjugated Cy5 from the labeled protein to avoid high background in downstream applications.[15]
-
For proteins larger than 20 kDa, a spin column packed with a gel filtration resin (e.g., Sephadex G-25) is an efficient method for purification.[13][15]
-
Prepare the spin column according to the manufacturer's instructions.
-
Apply the quenched reaction mixture to the column.
-
Centrifuge to elute the labeled protein. The smaller, unconjugated dye molecules will be retained in the column resin.[15]
-
-
Alternatively, size-exclusion chromatography (SEC) or dialysis can be used for purification.[15]
Characterization of the Conjugate: Calculating the Degree of Labeling (DOL)
The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, can be determined using a spectrophotometer.[15]
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of Cy5, which is approximately 650 nm (A650).[15]
-
Calculate the concentration of the protein using the following formula:
Protein Concentration (M) = [A280 - (A650 × CF)] / ε_protein
Where:
-
A280 is the absorbance of the conjugate at 280 nm.
-
A650 is the absorbance of the conjugate at ~650 nm.
-
CF is the correction factor for the absorbance of Cy5 at 280 nm (typically ~0.05 for Cy5).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
-
Calculate the concentration of the Cy5 dye using the Beer-Lambert law:
Cy5 Concentration (M) = A650 / ε_Cy5
Where:
-
ε_Cy5 is the molar extinction coefficient of Cy5 at ~650 nm (~250,000 M⁻¹cm⁻¹).
-
-
Calculate the DOL:
DOL = Cy5 Concentration (M) / Protein Concentration (M)
An optimal DOL for antibodies is typically between 2 and 10.[14][15][16] Over-labeling can lead to fluorescence quenching and reduced protein activity.[15][17]
Signaling Pathway and Application Example: Immunofluorescence
Cy5-conjugated antibodies are widely used in immunofluorescence to detect specific target antigens in cells and tissues.
Caption: A simplified workflow for indirect and direct immunofluorescence using a Cy5-conjugated antibody.
Troubleshooting
| Problem | Possible Cause | Solution | Reference |
| Low Labeling Efficiency (Low DOL) | Protein buffer contains primary amines (e.g., Tris, glycine). | Dialyze the protein against an amine-free buffer (e.g., PBS, bicarbonate buffer). | [3][13] |
| Incorrect pH of the reaction buffer. | Ensure the pH of the reaction buffer is between 8.3 and 8.5. | [8][9][10] | |
| Low protein concentration. | Increase the protein concentration to at least 2 mg/mL. | [3][13] | |
| Protein Precipitation | High concentration of organic solvent (DMSO/DMF). | Keep the volume of the Cy5 stock solution to a minimum (typically ≤10% of the total reaction volume). | [8] |
| Protein instability. | Optimize buffer conditions (e.g., pH, salt concentration). | ||
| High Background in Application | Inefficient removal of free dye. | Repeat the purification step or use a different purification method (e.g., SEC, dialysis). | [13][15] |
| Over-labeling of the protein. | Reduce the molar ratio of Cy5 to protein in the conjugation reaction. | [15] | |
| Low or No Fluorescence Signal | Labeling reaction failed. | Verify the reactivity of the dye and the presence of primary amines on the target molecule. Check buffer composition and pH. | [15] |
| Over-labeling causing fluorescence quenching. | Calculate the DOL. If it is too high (e.g., >10 for antibodies), reduce the dye-to-protein ratio in the labeling step. | [15][17] |
References
- 1. This compound, 2107273-82-3 | BroadPharm [broadpharm.com]
- 2. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Cy®5.5 Antibody Conjugates | Cell Signaling Technology [cellsignal.com]
- 6. biocompare.com [biocompare.com]
- 7. sinobiological.com [sinobiological.com]
- 8. interchim.fr [interchim.fr]
- 9. acebiolab.com [acebiolab.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. pdf.dutscher.com [pdf.dutscher.com]
- 12. This compound | CAS: 2107273-82-3 | AxisPharm [axispharm.com]
- 13. jenabioscience.com [jenabioscience.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. benchchem.com [benchchem.com]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Labeling Proteins with N,N'-bis-(acid-PEG3)-Benzothiazole Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent labeling of proteins with the fluorescent dye N,N'-bis-(acid-PEG3)-Benzothiazole Cy5. This far-red cyanine (B1664457) dye is equipped with two terminal carboxylic acid groups, enabling its conjugation to primary amines (e.g., lysine (B10760008) residues) on a target protein via a two-step carbodiimide (B86325) crosslinking reaction. The inclusion of a hydrophilic PEG3 linker enhances the solubility of the dye-protein conjugate in aqueous media, minimizing aggregation and preserving protein function.[][2] The resulting Cy5-labeled proteins, with excitation and emission maxima at approximately 649 nm and 667 nm respectively, are well-suited for a variety of downstream applications, including fluorescence microscopy, flow cytometry, immunoassays, and Western blotting.[][2][3]
Principle of the Reaction
The labeling process involves a two-step reaction facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).
-
Activation of the Dye: The carboxylic acid groups on the this compound are first activated by EDC in an acidic to neutral pH environment (typically pH 4.5-6.0) to form a highly reactive O-acylisourea intermediate. The addition of Sulfo-NHS stabilizes this intermediate by converting it into a more stable, amine-reactive Sulfo-NHS ester. This two-step activation minimizes the potential for protein cross-linking.
-
Conjugation to the Protein: The activated Sulfo-NHS ester of the dye then reacts with primary amines on the protein at a physiological to slightly basic pH (typically pH 7.2-8.5) to form a stable amide bond, covalently linking the Cy5 dye to the protein.
Materials and Equipment
Reagents:
-
This compound
-
Protein of interest (in an amine-free buffer, e.g., PBS or MES)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 50 mM MES, pH 6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification resin (e.g., Sephadex G-25) for spin columns or dialysis cassettes (e.g., 10K MWCO)
-
Deionized water
Equipment:
-
Microcentrifuge
-
Spectrophotometer (UV-Vis)
-
pH meter
-
Vortex mixer
-
Rotator or shaker
-
Pipettes and tips
-
Reaction tubes (e.g., 1.5 mL microcentrifuge tubes)
-
Spin columns or dialysis equipment
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Protein Solution:
-
Prepare the protein of interest at a concentration of 2-10 mg/mL.
-
Crucial Step: Ensure the protein is in an amine-free buffer (e.g., PBS, MES, or HEPES). Buffers containing primary amines like Tris or glycine (B1666218) will compete with the labeling reaction and must be removed by dialysis or buffer exchange.
-
-
Dye Solution:
-
Shortly before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO. Vortex until fully dissolved.
-
-
EDC and Sulfo-NHS Solutions:
-
Immediately before use, prepare 10 mg/mL stock solutions of EDC and Sulfo-NHS in Activation Buffer (50 mM MES, pH 6.0). These reagents are moisture-sensitive and should be used promptly.
-
Protocol 2: Two-Step Protein Labeling
This protocol is designed for labeling 1 mg of a typical IgG antibody (~150 kDa). Adjustments may be necessary for other proteins.
Step 1: Activation of this compound
-
In a microcentrifuge tube, combine the following:
-
10 µL of 10 mg/mL this compound solution (in DMF/DMSO)
-
80 µL of Activation Buffer (50 mM MES, pH 6.0)
-
5 µL of 10 mg/mL EDC solution
-
5 µL of 10 mg/mL Sulfo-NHS solution
-
-
Vortex the mixture gently and incubate for 15-30 minutes at room temperature, protected from light.
Step 2: Conjugation to the Protein
-
Add the 100 µL of activated dye solution from Step 1 to your protein solution (e.g., 1 mg of protein in ~100-200 µL of Coupling Buffer, PBS pH 7.4).
-
Adjust the reaction volume with Coupling Buffer if necessary to ensure the protein concentration remains optimal (2-10 mg/mL).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C on a rotator, protected from light.
-
(Optional) Quench the reaction by adding 1/10th volume of Quenching Buffer (1 M Tris-HCl, pH 8.5) and incubating for 1 hour at room temperature.
Protocol 3: Purification of the Labeled Protein
It is critical to remove the unconjugated dye after the labeling reaction.
Method A: Spin Column Chromatography (for small sample volumes)
-
Equilibrate a spin column (e.g., Sephadex G-25) by washing it three times with Coupling Buffer (PBS, pH 7.4) according to the manufacturer's instructions.
-
Carefully apply the labeling reaction mixture to the center of the resin bed.
-
Centrifuge the column according to the manufacturer's protocol. The labeled protein will be in the eluate, while the smaller, unconjugated dye molecules will be retained by the resin.
Method B: Dialysis (for larger sample volumes)
-
Transfer the labeling reaction mixture into a dialysis cassette (e.g., 10K MWCO).
-
Dialyze against 1L of Coupling Buffer (PBS, pH 7.4) for 2-4 hours at 4°C.
-
Change the buffer and continue dialysis overnight at 4°C.
Protocol 4: Characterization of the Labeled Protein
Calculation of the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule.
-
Measure the absorbance of the purified labeled protein at 280 nm (A280) and 649 nm (A649) using a spectrophotometer.
-
Calculate the protein concentration:
-
Calculate the dye concentration:
-
Dye Concentration (M) = A649 / ε_dye
-
Where:
-
ε_dye is the molar extinction coefficient of this compound at 649 nm, which is 170,000 M⁻¹cm⁻¹.[3]
-
-
-
Calculate the DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
An optimal DOL for Cy5-labeled antibodies is typically between 3 and 7 to achieve bright fluorescence without significant self-quenching.
Data Presentation
The following tables provide illustrative data for the labeling of a 150 kDa IgG antibody with this compound. Actual results may vary depending on the protein and specific experimental conditions.
Table 1: Illustrative Labeling Efficiency
| Molar Ratio (Dye:Protein) | Degree of Labeling (DOL) | Labeling Efficiency (%) |
| 5:1 | 2.5 | 50% |
| 10:1 | 4.8 | 48% |
| 20:1 | 8.2 | 41% |
Table 2: Illustrative Protein Recovery
| Purification Method | Protein Recovery (%) | Free Dye Removal |
| Spin Column | >90% | >95% |
| Dialysis (24h) | >85% | >99% |
Table 3: Illustrative Signal-to-Noise Ratio in Flow Cytometry
| Degree of Labeling (DOL) | Mean Fluorescence Intensity (MFI) of Positive Cells | MFI of Negative Control | Signal-to-Noise Ratio (Positive MFI / Negative MFI) |
| 2.5 | 1,500 | 50 | 30 |
| 4.8 | 3,200 | 55 | 58 |
| 8.2 | 4,100 (slight quenching) | 60 | 68 |
Visualizations
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency (Low DOL) | - Presence of primary amines (e.g., Tris) in protein buffer.- Inactive EDC/Sulfo-NHS due to hydrolysis.- Incorrect pH for activation or conjugation.- Insufficient dye concentration. | - Perform buffer exchange or dialysis into an amine-free buffer.- Prepare fresh EDC and Sulfo-NHS solutions immediately before use.- Verify pH of Activation (pH 6.0) and Coupling (pH 7.4) buffers.- Increase the molar ratio of dye to protein. |
| Protein Precipitation | - High concentration of organic solvent (DMF/DMSO).- Protein instability under reaction conditions. | - Keep the volume of the dye stock solution to <10% of the total reaction volume.- Perform the conjugation reaction at 4°C. |
| High Background Signal in Application | - Incomplete removal of free dye. | - Repeat the purification step (spin column or dialysis).- Optimize washing steps in the specific application (e.g., ELISA, microscopy). |
Storage of Labeled Protein
Store the purified, labeled protein under the same conditions as the unlabeled protein, protected from light. For long-term storage, it is recommended to add a cryoprotectant like glycerol (B35011) (20-50%) and store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Wrap storage tubes in aluminum foil to protect from light.
References
- 2. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 3. This compound, 2107273-82-3 | BroadPharm [broadpharm.com]
- 4. Correction Factor [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
- 5. Cyanine 5 monosuccinimidyl ester, potassium salt [same as GE Cy5® NHS ester] | AAT Bioquest [aatbio.com]
Application Notes and Protocols for In Vivo Imaging with N,N'-bis-(acid-PEG3)-Benzothiazole Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-bis-(acid-PEG3)-Benzothiazole Cy5 is a near-infrared (NIR) fluorescent probe designed for in vivo imaging applications. This molecule combines the spectral properties of the cyanine (B1664457) 5 (Cy5) fluorophore with the pharmacokinetic benefits of polyethylene (B3416737) glycol (PEG) linkers. The benzothiazole (B30560) component is a common scaffold in fluorescent probes, and the Cy5 dye offers deep tissue penetration and minimal autofluorescence due to its excitation and emission maxima in the NIR region (approximately 649 nm and 667 nm, respectively).[1] The bifunctional nature of this probe, featuring two terminal carboxylic acid groups, allows for covalent conjugation to a variety of targeting moieties, such as antibodies, peptides, or small molecules, enabling targeted imaging of specific biological processes or tissues in vivo. The hydrophilic PEG3 linkers enhance solubility and can improve the biodistribution and circulation time of the conjugated probe.[1]
Applications
The primary application of this compound is as a fluorescent label for in vivo imaging studies. Once conjugated to a targeting ligand, it can be used for:
-
Tumor Imaging: Targeted delivery to tumor-specific antigens or receptors allows for the visualization of tumor margins, metastasis, and response to therapy.
-
Biodistribution Studies: Tracking the in vivo fate of drugs, nanoparticles, or other biological molecules to understand their accumulation in various organs and tissues.
-
Inflammation Imaging: Targeting markers of inflammation to monitor disease progression and the efficacy of anti-inflammatory agents.
-
Cell Tracking: Labeling and tracking of cells in vivo to study cell migration, engraftment, and therapy.
Quantitative Data Summary
The following tables provide illustrative quantitative data that could be expected from in vivo imaging studies using a targeted probe based on this compound. Note: This data is exemplary and the actual results will vary depending on the targeting ligand, animal model, and imaging system used.
Table 1: Illustrative Biodistribution of a Targeted this compound Probe in a Tumor-Bearing Mouse Model (24 hours post-injection)
| Organ | % Injected Dose per Gram (%ID/g) |
| Tumor | 10.5 ± 2.1 |
| Liver | 18.2 ± 3.5 |
| Spleen | 5.1 ± 1.2 |
| Kidneys | 3.8 ± 0.9 |
| Lungs | 2.1 ± 0.5 |
| Heart | 1.0 ± 0.3 |
| Muscle | 0.8 ± 0.2 |
Table 2: Illustrative Tumor-to-Background Ratios (TBR) Over Time
| Time Post-Injection | Tumor-to-Muscle Ratio | Tumor-to-Liver Ratio |
| 4 hours | 2.5 ± 0.4 | 0.4 ± 0.1 |
| 24 hours | 5.8 ± 0.9 | 0.6 ± 0.1 |
| 48 hours | 4.2 ± 0.7 | 0.5 ± 0.1 |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Targeting Protein (e.g., Antibody)
This protocol describes the conjugation of the carboxylate groups on the probe to primary amines on a protein using carbodiimide (B86325) chemistry.
Materials:
-
This compound
-
Targeting protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES buffer, pH 6.0
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Dissolve the targeting protein in the reaction buffer at a concentration of 2-5 mg/mL.
-
Prepare Probe Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Activation of Carboxylic Acids:
-
Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the probe solution.
-
Incubate at room temperature for 15-30 minutes in the dark.
-
-
Conjugation Reaction:
-
Slowly add the activated probe solution to the protein solution while gently stirring. The molar ratio of probe to protein should be optimized but a starting point of 10:1 is recommended.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Separate the labeled protein from unreacted probe and byproducts using a pre-equilibrated gel filtration column (e.g., Sephadex G-25).
-
Elute with PBS (pH 7.4). The first colored fraction will be the conjugated protein.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).
-
Caption: Workflow for conjugating the probe to a targeting protein.
Protocol 2: In Vivo Tumor Imaging in a Mouse Model
This protocol provides a general workflow for in vivo imaging of a tumor-bearing mouse using a targeted this compound probe.
Materials:
-
Tumor-bearing mice (e.g., xenograft or syngeneic models)
-
Conjugated and purified imaging probe
-
Sterile PBS or other appropriate vehicle
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS, Pearl) with appropriate filters for Cy5
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).
-
Place the mouse in the imaging chamber of the in vivo imaging system.
-
Maintain the animal's body temperature using a heated stage.
-
Acquire a baseline pre-injection image to assess autofluorescence.
-
-
Probe Administration:
-
Dilute the imaging probe to the desired concentration in a sterile vehicle. A typical dose is 1-5 nmol per mouse.
-
Inject the probe intravenously (i.v.) via the tail vein. The injection volume is typically 100-200 µL.
-
-
Image Acquisition:
-
Acquire whole-body images at various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours) to determine the optimal imaging window.
-
Use appropriate excitation (~640 nm) and emission (~670 nm) filters for Cy5.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) around the tumor and a background region (e.g., muscle) to quantify the fluorescence intensity.
-
Calculate the tumor-to-background ratio (TBR) at each time point.
-
Caption: Workflow for in vivo tumor imaging in a mouse model.
Protocol 3: Ex Vivo Biodistribution Analysis
This protocol details the steps for assessing the probe's distribution in various organs after the final in vivo imaging time point.
Materials:
-
In vivo imaged mice
-
Surgical tools for dissection
-
PBS for rinsing organs
-
In vivo imaging system or a dedicated ex vivo imaging system
-
Petri dishes or a black surface for organ imaging
Procedure:
-
Euthanasia and Tissue Harvesting:
-
Immediately following the final in vivo imaging session, euthanize the mouse using an approved method.
-
Perfuse the circulatory system with PBS to remove blood from the organs.
-
Carefully dissect the major organs (e.g., tumor, liver, spleen, kidneys, lungs, heart, muscle, brain).
-
-
Ex Vivo Imaging:
-
Arrange the excised organs on a non-fluorescent surface in the imaging chamber.
-
Acquire a fluorescence image of the organs using the same imaging parameters as the in vivo scans.
-
-
Data Quantification:
-
Draw ROIs around each organ in the ex vivo image and measure the average fluorescence intensity.
-
Normalize the fluorescence intensity to the weight of each organ to determine the relative probe accumulation.
-
If absolute quantification is required, a standard curve of known probe concentrations should be imaged alongside the organs. The data can then be expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
Caption: Workflow for ex vivo biodistribution analysis.
References
Application Notes and Protocols: Labeling Antibodies with N,N'-bis-(acid-PEG3)-Benzothiazole Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent labeling of antibodies with the fluorescent dye N,N'-bis-(acid-PEG3)-Benzothiazole Cy5. This cyanine (B1664457) dye, featuring a PEG linker and terminal carboxylic acid groups, is a valuable tool for a wide range of applications, including fluorescence microscopy, flow cytometry, immunoassays, and in vivo imaging.[][2] The hydrophilic PEG spacer enhances solubility in aqueous media, and the Cy5 fluorophore offers bright, far-red fluorescence with excitation and emission maxima at approximately 649 nm and 667 nm, respectively, minimizing autofluorescence from biological samples.[2]
The conjugation chemistry relies on the activation of the terminal carboxylic acid groups on the dye using a two-step reaction involving 1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS).[3][4] This method forms a stable amide bond between the dye and primary amine groups (e.g., on lysine (B10760008) residues) of the antibody.[3] This protocol is designed to be a comprehensive guide, from antibody preparation to the final calculation of the degree of labeling.
Materials
Reagents and Consumables
| Reagent | Supplier | Catalog No. (Example) | Storage |
| This compound | BroadPharm | BP-23047 | -20°C, desiccated, protected from light |
| Antibody to be labeled (e.g., IgG) | N/A | N/A | As recommended by manufacturer |
| 1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide (EDC) | Thermo Fisher Scientific | 22980 | -20°C, desiccated |
| N-hydroxysulfosuccinimide (sulfo-NHS) | Thermo Fisher Scientific | 24510 | Room Temperature, desiccated |
| Activation Buffer (0.1 M MES, pH 4.5-6.0) | N/A | N/A | 4°C |
| Coupling Buffer (e.g., 1X PBS, pH 7.2-7.4) | N/A | N/A | Room Temperature |
| Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0) | N/A | N/A | Room Temperature |
| Anhydrous Dimethylsulfoxide (DMSO) | N/A | N/A | Room Temperature, desiccated |
| Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) | Thermo Fisher Scientific | 89882 | Room Temperature |
| Bovine Serum Albumin (BSA) (optional, for stabilization) | N/A | N/A | 4°C |
| Sodium Azide (optional, for preservation) | N/A | N/A | Room Temperature |
Equipment
-
Microcentrifuge
-
Vortex mixer
-
Spectrophotometer (for measuring absorbance at 280 nm and ~649 nm)
-
pH meter
-
Pipettes and tips
-
Reaction tubes (e.g., 1.5 mL microcentrifuge tubes)
-
Aluminum foil
Experimental Protocols
This protocol is optimized for labeling approximately 1 mg of an IgG antibody. Adjustments may be necessary for different antibody amounts or types.
Antibody Preparation
Proper preparation of the antibody is critical for successful conjugation.
-
Buffer Exchange: The antibody solution must be free of amine-containing buffers (e.g., Tris, glycine) and stabilizers like BSA. If necessary, perform a buffer exchange into the Coupling Buffer (1X PBS, pH 7.2-7.4). This can be achieved using a desalting column or dialysis.
-
Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in the Coupling Buffer for optimal labeling efficiency.
Preparation of Reagent Solutions
Prepare the following solutions immediately before use.
-
This compound Stock Solution:
-
Allow the vial of the dye to equilibrate to room temperature.
-
Add anhydrous DMSO to create a 10 mM stock solution. For example, for 1 mg of dye (MW ~779.4 g/mol ), add approximately 128 µL of DMSO.
-
Vortex thoroughly to ensure the dye is completely dissolved.
-
-
EDC Stock Solution:
-
Equilibrate the EDC vial to room temperature before opening to prevent condensation.
-
Prepare a 10 mg/mL solution in Activation Buffer (0.1 M MES, pH 6.0). This solution is unstable and should be used immediately.
-
-
Sulfo-NHS Stock Solution:
-
Equilibrate the sulfo-NHS vial to room temperature.
-
Prepare a 10 mg/mL solution in Activation Buffer (0.1 M MES, pH 6.0). This solution is also best when used fresh.
-
Antibody Labeling Workflow
The following diagram illustrates the overall workflow for the antibody labeling process.
Caption: A flowchart of the key steps in the antibody labeling protocol.
Two-Step Conjugation Reaction
A two-step process is recommended to minimize antibody cross-linking.
Step 1: Activation of this compound
-
In a microcentrifuge tube, add the desired volume of the 10 mM dye stock solution. A molar excess of dye to antibody of 10-20 fold is a good starting point for optimization.
-
Add an equal molar amount of EDC and sulfo-NHS to the dye solution. For example, for 10 nmol of dye, add 1 µL of 10 mg/mL EDC and 1 µL of 10 mg/mL sulfo-NHS.
-
Incubate the mixture for 15-30 minutes at room temperature, protected from light.
Step 2: Conjugation to Antibody
-
Add the prepared antibody solution (in Coupling Buffer, pH 7.2-7.4) to the activated dye mixture.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.
Quenching the Reaction
-
Add a quenching solution, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to stop the reaction by consuming any unreacted dye.
Purification of the Labeled Antibody
It is crucial to remove unconjugated dye from the labeled antibody.
-
Use a desalting column (e.g., a spin column) to separate the antibody-dye conjugate from free dye molecules.
-
Equilibrate the desalting column with Coupling Buffer (1X PBS, pH 7.2-7.4) according to the manufacturer's instructions.
-
Apply the quenched reaction mixture to the column.
-
Collect the purified, labeled antibody by centrifugation as per the manufacturer's protocol.
Characterization of the Conjugate
Calculation of the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each antibody molecule.
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of the Cy5 dye (~649 nm, Amax).
-
Calculate the concentration of the antibody using the following formula, which corrects for the absorbance of the dye at 280 nm:
Antibody Concentration (M) = [A280 - (Amax x CF)] / εantibody
Where:
-
CF is the correction factor for the dye at 280 nm (for Cy5, this is typically around 0.05).
-
εantibody is the molar extinction coefficient of the antibody at 280 nm (for IgG, this is typically ~210,000 M-1cm-1).
-
-
Calculate the concentration of the dye using the Beer-Lambert law:
Dye Concentration (M) = Amax / εdye
Where:
-
εdye is the molar extinction coefficient of the Cy5 dye at its Amax (approximately 250,000 M-1cm-1).
-
-
Calculate the DOL:
DOL = Dye Concentration (M) / Antibody Concentration (M)
An optimal DOL for most applications is between 2 and 10.
Storage of the Labeled Antibody
Store the purified antibody-dye conjugate at 4°C for short-term use (up to one month) or at -20°C for long-term storage. For long-term storage, consider adding a stabilizer like 0.1% BSA and a preservative like 0.02% sodium azide. Protect the conjugate from light.
Data Presentation
Quantitative Parameters for Antibody Labeling
| Parameter | Recommended Range | Notes |
| Antibody Preparation | ||
| Antibody Concentration | 2-10 mg/mL | Higher concentrations improve labeling efficiency. |
| Antibody Purity | >95% | Free of amine-containing buffers and stabilizers. |
| Reaction Conditions | ||
| Molar Ratio (Dye:Antibody) | 5:1 to 20:1 | This should be optimized for each antibody. |
| Molar Ratio (EDC:Dye) | 1:1 to 1.5:1 | |
| Molar Ratio (sulfo-NHS:Dye) | 1:1 to 1.5:1 | |
| Activation Time | 15-30 minutes | At room temperature. |
| Conjugation Time | 2 hours at RT or overnight at 4°C | Longer incubation may increase DOL. |
| Characterization | ||
| Optimal Degree of Labeling (DOL) | 2-10 | Application-dependent. |
Spectroscopic Properties of this compound
| Property | Value |
| Excitation Maximum (λex) | ~649 nm |
| Emission Maximum (λem) | ~667 nm |
| Molar Extinction Coefficient (ε) | ~250,000 M-1cm-1 at 649 nm |
| Correction Factor (CF) at 280 nm | ~0.05 |
Signaling Pathway and Logical Relationships
The following diagram illustrates the chemical reaction pathway for the EDC/sulfo-NHS mediated conjugation of the carboxylated dye to the antibody.
Caption: The chemical reaction pathway for antibody conjugation.
References
Application Notes and Protocols for Calculating the Degree of Labeling for Cy5 Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate determination of the degree of labeling (DOL) is a critical quality control step in the characterization of biomolecules, such as antibodies and proteins, conjugated with fluorescent dyes like Cyanine5 (Cy5). The DOL, representing the average number of dye molecules attached to each biomolecule, significantly influences the fluorescence intensity, potential for self-quenching, and the biological activity of the conjugate.[1][2] This document provides detailed protocols and methodologies for calculating the DOL of biomolecules labeled with Cy5, a widely utilized far-red fluorescent dye.
Cy5 is a popular choice for fluorescent labeling due to its high molar extinction coefficient and its emission spectrum residing in a region where autofluorescence from biological samples is minimal.[1] However, both insufficient and excessive labeling can be disadvantageous. Under-labeling results in a weak signal, whereas over-labeling can lead to fluorescence quenching and may impair the functionality of the biomolecule.[1][2] Therefore, precise calculation of the DOL is crucial for optimizing labeling reactions and ensuring experimental reproducibility.[3]
The principle behind DOL calculation is spectrophotometric analysis. By measuring the absorbance of the purified conjugate at two key wavelengths—280 nm for the protein and approximately 650 nm for Cy5—the concentrations of both the protein and the dye can be determined using the Beer-Lambert law.[1] A correction factor is necessary to account for the absorbance of the Cy5 dye at 280 nm, which would otherwise lead to an overestimation of the protein concentration.[1][4]
Key Quantitative Data
For accurate DOL calculation, specific quantitative parameters are required. These are summarized in the table below.
| Parameter | Symbol | Value | Reference |
| Molar Extinction Coefficient of Cy5 | εCy5 | 250,000 M-1cm-1 | [5][6][7][8][9] |
| Correction Factor of Cy5 at 280 nm | CF280 | 0.04 - 0.05 | [1][5][6][10] |
| Maximum Absorbance Wavelength of Cy5 | λmax | ~650 nm | [1][6] |
| Excitation Maximum of Cy5 | Exmax | ~650 nm | [5][6] |
| Emission Maximum of Cy5 | Emmax | ~670 nm | [5][6] |
Experimental Protocols
I. Protein Preparation for Labeling
-
Protein Solution: Prepare the protein solution at a concentration of 2-10 mg/mL for optimal labeling efficiency.[11][12] The volume should not exceed 100 µl for typical spin column-based kits.[5][6][10]
-
Buffer Exchange: Ensure the protein is in an amine-free buffer, such as PBS, MES, or HEPES.[11] Buffers containing primary amines like Tris or glycine (B1666218) will compete with the labeling reaction.[5][6][10][12] If necessary, perform dialysis against a suitable buffer, for example, 0.1 M sodium bicarbonate buffer (pH 8.5-9.0).[5][6][10]
II. Cy5 Labeling Reaction
-
Prepare Cy5 Stock Solution: Immediately before use, dissolve the Cy5 NHS-ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1][11]
-
Labeling Reaction: Add the Cy5 stock solution to the protein solution. A common starting point is a 10-20 fold molar excess of dye to protein.[1] Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.[5][6][11]
III. Purification of the Labeled Protein
It is critical to remove all non-conjugated Cy5 dye before measuring absorbance to ensure accurate DOL calculation.[1][13]
A. Spin Column Chromatography:
-
Prepare a spin column by removing the storage buffer.[5][6][10]
-
Load the labeling reaction mixture onto the column.[5][6][10]
-
Centrifuge the column to separate the labeled protein from the free dye.[5][6][10]
B. Gel Filtration Chromatography (Size Exclusion Chromatography):
-
Equilibrate a gel filtration column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS).[11]
-
Apply the labeling reaction mixture to the column.
-
Collect the fractions containing the labeled protein, which will typically elute first as a colored band.[12]
C. Dialysis:
-
Transfer the labeling reaction mixture to a dialysis cassette or tubing with an appropriate molecular weight cut-off.
-
Dialyze against a large volume of buffer (e.g., PBS) at 4°C with several buffer changes to ensure complete removal of the free dye.[14]
IV. Spectrophotometric Measurement
-
Using a spectrophotometer, measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of Cy5, which is approximately 650 nm (A650).[5][6][10] Use the purification buffer as a blank.
-
If the absorbance reading is above 2.0, dilute the sample with a known volume of buffer and re-measure. Remember to account for this dilution factor in the subsequent calculations.[3][13][15]
Calculation of the Degree of Labeling (DOL)
The DOL is calculated using the following formulas:
-
Corrected Absorbance at 280 nm (A280,corr): This correction accounts for the absorbance of the Cy5 dye at 280 nm. A280,corr = A280,measured - (A650 × CF280)[1][4]
-
Concentration of the Protein ([Protein]): This is calculated using the Beer-Lambert law with the corrected A280 value. [Protein] (M) = A280,corr / (εProtein × path length)[1][13] Note: The path length is typically 1 cm. The molar extinction coefficient of the protein (εProtein) at 280 nm must be known.
-
Concentration of the Cy5 Dye ([Cy5]): This is calculated using the Beer-Lambert law at the dye's maximum absorbance. [Cy5] (M) = A650 / (εCy5 × path length)[1][4]
-
Degree of Labeling (DOL): The DOL is the molar ratio of the dye to the protein. DOL = [Cy5] / [Protein][1][4]
Example Calculation
Scenario: An IgG antibody (Molar Extinction Coefficient at 280 nm = 210,000 M-1cm-1) is labeled with Cy5.[1]
Measured Absorbance Values (1 cm path length):
-
A280 = 1.5
-
A650 = 0.8
Calculations:
-
Corrected A280:
-
1.5 - (0.8 × 0.04) = 1.468[1]
-
-
Concentration of IgG:
-
1.468 / (210,000 M-1cm-1 × 1 cm) = 6.99 x 10-6 M[1]
-
-
Concentration of Cy5:
-
0.8 / (250,000 M-1cm-1 × 1 cm) = 3.2 x 10-6 M[1]
-
-
Degree of Labeling (DOL):
-
(3.2 x 10-6 M) / (6.99 x 10-6 M) ≈ 4.6[1]
-
Result: The DOL for this Cy5-IgG conjugate is approximately 4.6. An optimal DOL for most antibodies is typically between 2 and 10.[3][16]
Visualizations
Caption: Experimental workflow for DOL calculation of Cy5-labeled proteins.
Caption: Flowchart of the calculation steps for the Degree of Labeling (DOL).
References
- 1. benchchem.com [benchchem.com]
- 2. support.nanotempertech.com [support.nanotempertech.com]
- 3. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 4. spectra.arizona.edu [spectra.arizona.edu]
- 5. assaygenie.com [assaygenie.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. vectorlabs.com [vectorlabs.com]
- 8. academic.oup.com [academic.oup.com]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. abcam.com [abcam.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. benchchem.com [benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. docs.aatbio.com [docs.aatbio.com]
Purification of N,N'-bis-(acid-PEG3)-Benzothiazole Cy5 Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-bis-(acid-PEG3)-Benzothiazole Cy5 is a bifunctional linker incorporating a Cyanine 5 (Cy5) fluorophore and two terminal carboxylic acid groups separated by short polyethylene (B3416737) glycol (PEG3) chains. This reagent is increasingly utilized in the synthesis of advanced bioconjugates, including Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other targeted molecular probes. The PEG3 linkers enhance aqueous solubility and provide a flexible spacer, while the Cy5 dye allows for sensitive detection and quantification using fluorescence-based techniques.
Following the conjugation of this compound to a target molecule (e.g., a protein, peptide, or small molecule), effective purification is paramount to remove unreacted dye, excess reagents, and other process-related impurities. The presence of these impurities can interfere with downstream applications by causing high background signals, inaccurate quantification, and potential off-target effects. This document provides detailed application notes and protocols for the purification of this compound conjugates, focusing on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Size Exclusion Chromatography (SEC).
Purification Strategies
The choice of purification method depends on the properties of the final conjugate, including its size, hydrophobicity, and stability. For this compound conjugates, a multi-step purification strategy often yields the highest purity.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most powerful technique for purifying these conjugates, offering high resolution to separate the desired product from unreacted starting materials and closely related impurities. Separation is based on the hydrophobicity of the molecules.
-
Size Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius. It is particularly useful for removing small molecule impurities, such as unreacted dye, from larger bioconjugates like proteins or antibodies. It can also be used for buffer exchange.
Data Presentation: Purification Parameters and Expected Outcomes
The following tables summarize typical parameters and expected outcomes for the purification of this compound conjugates. Please note that these values are illustrative and may require optimization for specific conjugates.
Table 1: Reverse-Phase HPLC (RP-HPLC) Purification Parameters
| Parameter | Recommended Conditions | Expected Outcome |
| Column | C18 or C8, 5 µm particle size, 100-300 Å pore size | Good retention and separation of the conjugate from hydrophobic impurities. |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water | Provides acidic conditions for good peak shape. |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile | Elutes the conjugate from the column. |
| Gradient | 5-95% B over 30-60 minutes | Effective separation of components with varying hydrophobicities. |
| Flow Rate | 1.0 mL/min for analytical; variable for preparative scale | Optimal for resolution and run time. |
| Detection | UV/Vis at 280 nm (for protein/peptide) and 649 nm (for Cy5) | Allows for monitoring of both the biomolecule and the dye. |
| Purity Achieved | >95% | High purity suitable for most downstream applications. |
| Typical Yield | 60-80% | Dependent on the efficiency of the conjugation reaction and purification steps. |
Table 2: Size Exclusion Chromatography (SEC) Purification Parameters
| Parameter | Recommended Conditions | Expected Outcome |
| Column | Superdex 75, Sephadex G-25, or equivalent | Appropriate for separating small molecules from larger bioconjugates. |
| Mobile Phase | Phosphate-buffered saline (PBS), pH 7.4 or other physiological buffer | Maintains the stability of the conjugate. |
| Flow Rate | 0.5-1.0 mL/min | Provides good resolution and reasonable run times. |
| Detection | UV/Vis at 280 nm and 649 nm | Monitors the elution of the conjugate and impurities. |
| Purity Achieved | Effective for removal of small molecule impurities (>90% removal) | Primarily a polishing or buffer exchange step. |
| Typical Yield | >90% | High recovery of the conjugate. |
Experimental Protocols
Protocol 1: Purification of a Cy5-PEG3-Peptide Conjugate using RP-HPLC
This protocol describes the purification of a peptide conjugated with this compound.
1. Materials and Equipment:
-
Crude Cy5-PEG3-peptide conjugate solution
-
RP-HPLC system with a preparative C18 column
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
-
UV/Vis detector
-
Fraction collector
-
Lyophilizer
2. Procedure:
-
Sample Preparation: Dissolve the crude conjugate in a minimal amount of Mobile Phase A. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5 column volumes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Elution and Fraction Collection: Elute the bound components using a linear gradient of 5% to 95% Mobile Phase B over 40 minutes at a flow rate of 10 mL/min. Monitor the elution profile at 280 nm and 649 nm. Collect fractions corresponding to the major peak that absorbs at both wavelengths.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to determine their purity.
-
Product Recovery: Pool the pure fractions and lyophilize to obtain the purified Cy5-PEG3-peptide conjugate as a dry powder.
Protocol 2: Desalting and Buffer Exchange of a Cy5-PEG3-Protein Conjugate using SEC
This protocol is suitable for removing unreacted Cy5-PEG3 linker and other small molecules from a protein conjugate.
1. Materials and Equipment:
-
Purified (by a primary method like IEX or HIC) or crude Cy5-PEG3-protein conjugate solution
-
SEC system with a desalting column (e.g., Sephadex G-25)
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, filtered and degassed
-
UV/Vis detector
-
Fraction collector
2. Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2 column volumes of PBS at a flow rate of 1.0 mL/min.
-
Sample Loading: Load the conjugate solution onto the column. The sample volume should not exceed 30% of the column's total volume for optimal separation.
-
Elution and Fraction Collection: Elute the sample with PBS at a flow rate of 1.0 mL/min. The larger protein conjugate will elute first in the void volume, while the smaller, unreacted dye will be retained and elute later. Collect fractions corresponding to the first major peak that absorbs at both 280 nm and 649 nm.
-
Analysis: Confirm the removal of the free dye by analyzing the later eluting fractions, which should show a peak at 649 nm but not at 280 nm.
-
Product Recovery: The pooled fractions containing the purified conjugate are ready for downstream applications.
Visualizations
Application Notes and Protocols for EDC/NHS-Mediated Coupling of N,N'-bis-(acid-PEG3)-Benzothiazole Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of molecules is a cornerstone of modern biological research and drug development, enabling the visualization and tracking of complex cellular processes. The N,N'-bis-(acid-PEG3)-Benzothiazole Cy5 is a versatile fluorescent probe. Its benzothiazole (B30560) core is a privileged scaffold in medicinal chemistry, known to interact with various biological targets, including components of the STAT3 signaling pathway. The molecule is further functionalized with two carboxylic acid-terminated polyethylene (B3416737) glycol (PEG) linkers, which enhance aqueous solubility and provide reactive handles for conjugation. The appended Cy5 dye is a bright, far-red fluorophore ideal for cellular imaging applications with minimal autofluorescence.
This document provides a detailed guide to the coupling of this compound to primary amine-containing molecules using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This "zero-length" crosslinking method facilitates the formation of a stable amide bond between the carboxylic acid groups on the benzothiazole linker and a primary amine on a target molecule, such as a protein, peptide, or small molecule ligand.
Principle of EDC/NHS Chemistry
EDC/NHS chemistry is a two-step process that efficiently couples carboxyl groups to primary amines:
-
Activation: EDC reacts with the carboxyl groups of this compound to form a highly reactive but unstable O-acylisourea intermediate.
-
Stabilization and Coupling: NHS is added to react with the O-acylisourea intermediate, forming a more stable, amine-reactive NHS ester. This semi-stable intermediate then readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS. The addition of NHS increases the efficiency of the coupling reaction and reduces side reactions.
Applications
The resulting fluorescently labeled conjugate can be used in a variety of applications, including:
-
PROTAC (Proteolysis Targeting Chimera) Development: The benzothiazole core can serve as a ligand for a target protein, and the second carboxylic acid can be coupled to a ligand for an E3 ubiquitin ligase, creating a fluorescently tagged PROTAC for studying targeted protein degradation.
-
Cellular Imaging: Tracking the localization and trafficking of the conjugated molecule within living cells using fluorescence microscopy.
-
High-Throughput Screening: Developing assays to screen for inhibitors or modulators of the target protein's interactions.
-
Studying Signaling Pathways: Investigating the role of the target molecule in cellular signaling cascades, such as the STAT3 pathway. Benzothiazole derivatives have been shown to inhibit the STAT3 signaling pathway, which is a key mediator of oncogenic signaling.[1][2][3]
Quantitative Data Summary
The following tables provide recommended starting parameters for the EDC/NHS coupling reaction. Optimization may be necessary for specific applications.
Table 1: Recommended Reagent Concentrations and Molar Ratios
| Reagent | Stock Concentration | Final Reaction Concentration | Molar Ratio (relative to Benzothiazole Cy5) |
| This compound | 1-10 mM in DMSO | 0.1-1 mM | 1 |
| Amine-containing Molecule | 1-10 mM | 0.1-1.2 mM | 1-1.2 |
| EDC | 100 mM in water | 2-10 mM | 20-100 |
| NHS (or Sulfo-NHS) | 100 mM in water | 5-20 mM | 50-200 |
Table 2: Key Reaction Parameters
| Parameter | Recommended Condition |
| Activation Step | |
| Buffer | 0.1 M MES, pH 4.5-6.0 |
| Temperature | Room Temperature (20-25°C) |
| Duration | 15-30 minutes |
| Coupling Step | |
| Buffer | 0.1 M Phosphate Buffer (or PBS), pH 7.2-8.0 |
| Temperature | Room Temperature (20-25°C) or 4°C |
| Duration | 2 hours to overnight |
| Quenching (Optional) | |
| Reagent | 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5 |
| Final Concentration | 20-50 mM |
| Duration | 15-30 minutes |
Experimental Protocols
This protocol describes a general method for coupling this compound to a primary amine-containing molecule.
Materials and Reagents
-
This compound
-
Amine-containing molecule of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.5
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification columns (e.g., desalting spin columns, reverse-phase HPLC)
-
Reaction tubes
Procedure
Step 1: Reagent Preparation
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the amine-containing molecule in an appropriate solvent (e.g., water, DMSO, or Coupling Buffer).
-
Immediately before use, prepare 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in chilled Activation Buffer. Note: EDC is moisture-sensitive and hydrolyzes in aqueous solutions; therefore, it should be prepared fresh and used immediately.
Step 2: Activation of this compound
-
In a microcentrifuge tube, add the desired amount of this compound from the stock solution.
-
Add Activation Buffer to dilute the benzothiazole derivative to a final concentration of 1 mM.
-
Add the freshly prepared NHS (or Sulfo-NHS) solution to a final concentration of 5 mM.
-
Add the freshly prepared EDC solution to a final concentration of 10 mM.
-
Vortex the mixture gently and incubate at room temperature for 15-30 minutes, protected from light.
Step 3: Coupling to the Amine-containing Molecule
-
Add the amine-containing molecule to the activated benzothiazole mixture at a molar ratio of 1:1 to 1:1.2 (amine:benzothiazole).
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding a small volume of Coupling Buffer if necessary.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.
Step 4: Quenching the Reaction (Optional)
-
To stop the reaction and quench any unreacted NHS-esters, add the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
Step 5: Purification of the Conjugate
-
Purify the fluorescently labeled conjugate from excess reagents and byproducts. The choice of purification method will depend on the properties of the conjugated molecule.
-
Desalting Spin Columns: Suitable for removing small molecules (EDC, NHS, unreacted dye) from larger proteins or peptides.
-
Dialysis: Effective for purifying larger protein conjugates.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Ideal for purifying small molecule-dye conjugates and achieving high purity.
-
Step 6: Characterization and Storage
-
Characterize the purified conjugate using techniques such as mass spectrometry and UV-Vis spectroscopy to confirm successful conjugation and determine the concentration and degree of labeling.
-
Store the purified conjugate at -20°C or -80°C, protected from light.
Visualizations
Chemical Reaction and Experimental Workflow
Caption: EDC/NHS reaction mechanism and experimental workflow.
Application Example: PROTAC Workflow
Caption: Workflow for synthesizing and applying a fluorescent PROTAC.
Signaling Pathway: Inhibition of STAT3
Caption: Benzothiazole derivatives can inhibit the STAT3 signaling pathway.
References
Troubleshooting & Optimization
troubleshooting weak signal with N,N'-bis-(acid-PEG3)-Benzothiazole Cy5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N'-bis-(acid-PEG3)-Benzothiazole Cy5.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may lead to a weak or absent signal during your experiments.
Q1: I am not seeing any fluorescent signal, or the signal is very weak. What are the possible causes?
A weak or absent signal can stem from several factors, from improper storage to issues with your experimental setup. Here's a checklist of potential causes and solutions:
-
Improper Storage: Ensure the compound is stored at -20°C and protected from light and moisture. For stock solutions, dissolve in an anhydrous solvent like DMSO or DMF, aliquot into single-use volumes to avoid freeze-thaw cycles, and store at -20°C in the dark.
-
Incorrect Excitation and Emission Wavelengths: Verify that your imaging system is set to the optimal wavelengths for this dye. The excitation maximum is approximately 649 nm, and the emission maximum is around 667 nm.[1] Use a laser line of 633 nm or 640 nm for excitation and an emission filter that captures wavelengths around 670 nm.
-
Photobleaching: Cy5 dyes are susceptible to photobleaching (light-induced signal degradation). To minimize this, reduce the laser power to the lowest detectable level, decrease exposure time, and consider using an anti-fade mounting medium.
-
Low Concentration: The concentration of the fluorescently labeled molecule may be too low. Titrate the concentration of your labeled species to find the optimal signal-to-noise ratio.
-
Inefficient Conjugation: If you are using this molecule to synthesize a PROTAC or other conjugate, incomplete or inefficient conjugation reactions will result in a low concentration of the fluorescently labeled product. Ensure your conjugation chemistry is optimized. The terminal carboxylic acid groups can be reacted with primary amines in the presence of activators like EDC or HATU to form a stable amide bond.[1]
-
Aggregation: The PEG3 linker is designed to improve solubility; however, at high concentrations or in certain buffer conditions, aggregation can still occur, leading to fluorescence quenching. Try diluting your sample or optimizing your buffer composition.
Q2: My signal is bright initially but fades rapidly during imaging. What is happening?
This is a classic sign of photobleaching . To mitigate this:
-
Reduce Excitation Intensity: Use the lowest possible laser power that still provides a detectable signal.
-
Minimize Exposure Time: Use the shortest possible exposure times on your microscope or plate reader.
-
Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium.
Q3: I am observing high background fluorescence. How can I reduce it?
High background can obscure your signal. Here are some strategies to reduce it:
-
Non-Specific Binding: The PEG linker, while enhancing solubility, can sometimes lead to non-specific binding. Ensure adequate blocking steps in your protocol (e.g., using BSA or serum).
-
Excess Unconjugated Dye: If you are performing a conjugation reaction, ensure that all unconjugated this compound is removed through purification methods like dialysis, size-exclusion chromatography, or HPLC.
-
Autofluorescence: Your sample itself might be autofluorescent. Image an unlabeled control sample under the same conditions to assess the level of autofluorescence.
Q4: How does the PEG3 linker affect my experiment?
The polyethylene (B3416737) glycol (PEG) linker plays a crucial role, particularly in the context of PROTACs:
-
Solubility and Permeability: The PEG linker enhances the aqueous solubility of the molecule.[2] However, the overall properties of the final conjugate will depend on the other components. The flexibility of the PEG linker can also influence the cell permeability of the PROTAC.
-
Ternary Complex Formation (for PROTACs): The length and flexibility of the linker are critical for the effective formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. An suboptimal linker can lead to inefficient ubiquitination and degradation.
-
Potential for Impurities: Commercial PEG reagents can sometimes contain reactive oxygen species (ROS) impurities, which can decrease the stability and sensitivity of the conjugated Cy5 dye.[3]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~649 nm | [1] |
| Emission Maximum (λem) | ~667 nm | [1] |
| Molar Extinction Coefficient (ε) | ~170,000 cm⁻¹M⁻¹ | [1] At 649 nm. |
| Quantum Yield (Φ) | Not explicitly defined for this specific molecule. | PEGylation has been shown to increase the quantum yield of Cy5 by up to 1.8-fold in some studies. The quantum yield of unconjugated Cy5 in aqueous solution is approximately 0.3.[4] |
| Molecular Weight | ~779.4 g/mol | [1][5] |
| Solubility | Soluble in Water, DMSO, DMF, DCM | [1] |
Experimental Protocols
Protocol: General Procedure for PROTAC Synthesis using this compound
This protocol outlines a general two-step conjugation strategy for synthesizing a fluorescent PROTAC. This assumes you have your target protein ligand (Ligand A) with a free amine group and your E3 ligase ligand (Ligand B) with a free amine group.
Materials:
-
This compound
-
Ligand A with a primary amine
-
Ligand B with a primary amine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Diisopropylethylamine (DIPEA)
-
Reaction vials
-
Stir plate and stir bars
-
HPLC for purification
-
LC-MS for characterization
Step 1: Mono-conjugation of Ligand A to the Linker
-
Activation of one carboxyl group: Dissolve this compound (1 equivalent) in anhydrous DMF. Add EDC (1.1 equivalents) and NHS (1.1 equivalents). Stir at room temperature for 30 minutes to activate one of the carboxylic acid groups.
-
First Conjugation: Add Ligand A (1 equivalent) dissolved in anhydrous DMF to the reaction mixture. Add DIPEA (2 equivalents) to act as a base.
-
Reaction: Stir the reaction mixture at room temperature overnight, protected from light.
-
Purification: Purify the mono-conjugated product by preparative HPLC to separate it from unreacted starting materials and the di-conjugated product.
-
Characterization: Confirm the mass of the mono-conjugated product using LC-MS.
Step 2: Conjugation of Ligand B to the Mono-conjugated Intermediate
-
Activation of the second carboxyl group: Dissolve the purified mono-conjugated intermediate from Step 1 (1 equivalent) in anhydrous DMF. Add EDC (1.1 equivalents) and NHS (1.1 equivalents). Stir at room temperature for 30 minutes.
-
Second Conjugation: Add Ligand B (1.2 equivalents) dissolved in anhydrous DMF to the reaction mixture. Add DIPEA (2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature overnight, protected from light.
-
Final Purification: Purify the final fluorescent PROTAC product by preparative HPLC.
-
Final Characterization: Confirm the identity and purity of the final product using LC-MS and NMR if necessary.
Visualizations
Caption: The PROTAC-mediated protein degradation pathway.
Caption: A logical workflow for troubleshooting weak signals.
References
- 1. This compound, 2107273-82-3 | BroadPharm [broadpharm.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent Properties of Cyanine Dyes As a Matter of the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CAS: 2107273-82-3 | AxisPharm [axispharm.com]
how to reduce background fluorescence with Cy5 dyes.
Welcome to the technical support center for Cy5 dyes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence and improve the signal-to-noise ratio in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background fluorescence when using Cy5 conjugates?
High background fluorescence in experiments using Cy5 dyes can generally be attributed to three main sources:
-
Autofluorescence: This is the natural fluorescence emitted by the biological sample itself. Common sources include cellular components like mitochondria, lysosomes, collagen, and elastin.[1][2][3] The fixation process, particularly with aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde, can also induce or increase autofluorescence.[1][3][4] Fortunately, endogenous autofluorescence is most prominent in the blue and green regions of the spectrum, which is a primary advantage of using far-red dyes like Cy5.[2][5]
-
Non-Specific Binding: This occurs when the fluorescent dye or the antibody it's conjugated to binds to unintended targets. Key causes include:
-
Hydrophobic and Ionic Interactions: The Cy5 dye, which is strongly hydrophobic, or the antibody can interact non-specifically with various cellular components.[1][6]
-
Incorrect Antibody Concentration: Using an excessive concentration of the primary or secondary antibody is a very common reason for high background.[1][5][7]
-
Fc Receptor Binding: The Fc region of antibodies can bind to Fc receptors on certain cell types, such as macrophages and monocytes, leading to significant off-target signals.[1][8]
-
Dye-Specific Binding: Cyanine (B1664457) dyes, including Cy5, are known to sometimes bind non-specifically to immune cells like monocytes and macrophages.[1][8][9]
-
Free Dye: If you are performing the antibody conjugation in-house, any remaining free, unconjugated Cy5 dye can bind non-specifically to the sample.[5]
-
-
Suboptimal Protocol & Imaging Issues:
-
Inadequate Blocking: Failing to sufficiently block non-specific binding sites before antibody incubation.[1][7]
-
Insufficient Washing: Not washing away unbound antibodies thoroughly.[1][5][7]
-
Imaging Parameters: Using incorrect filter sets or setting the detector gain and exposure time too high can amplify background noise.[1][10]
-
Q2: How can I identify the source of my high background?
A systematic approach using proper controls is the most effective way to diagnose the source of high background fluorescence.
Figure 1. Diagnostic workflow for identifying the source of background fluorescence.
By comparing the signal from these controls to your fully stained sample, you can determine if the background is from the sample itself (autofluorescence), the secondary antibody, or the primary antibody.[1][4]
Q3: My sample has high autofluorescence. How can I reduce it?
While Cy5 is in the far-red spectrum where autofluorescence is naturally lower, it can still be an issue in some tissues.[11][12][13]
-
Optimize Fixation: If using aldehyde fixatives, reduce the concentration and incubation time to the minimum required for sample preservation.[1] Alternatively, consider switching to organic solvents like cold methanol, but be sure to validate that this doesn't harm your target epitope.[1]
-
Use Quenching Agents: After fixing with aldehydes, you can treat the sample with a quenching agent like glycine (B1666218) or sodium borohydride (B1222165).[1][2]
-
Commercial Quenchers: Several commercial reagents are available that can reduce autofluorescence from various sources.[2][3]
-
Perfusion: For tissue samples, perfusing with PBS before fixation can help by removing red blood cells, which are a source of autofluorescence from their heme groups.[2]
Q4: What are the best blocking strategies for Cy5 experiments?
Effective blocking is crucial to prevent non-specific antibody and dye binding.[1][7][14]
-
Protein-Based Blockers: The most common approach is to use a protein-based blocker. Good choices include Bovine Serum Albumin (BSA) or, ideally, normal serum from the same species that the secondary antibody was raised in.[1][4] For example, if using a goat anti-mouse secondary, use normal goat serum for blocking.[1]
-
Specialized Blockers: Because cyanine dyes can bind non-specifically to monocytes and macrophages, specialized commercial blocking buffers have been developed to specifically prevent this interaction and can be very effective.[1][8]
Troubleshooting Guide
This guide provides a systematic approach to resolving high background issues.
Problem: High Background Obscuring Specific Signal
| Potential Cause | Recommended Solution | Expected Outcome |
| Antibody Concentration Too High | Perform a titration experiment for both primary and secondary antibodies to find the optimal dilution. Start with the manufacturer's recommendation and test a range of dilutions (e.g., 1:50, 1:100, 1:200, 1:400).[5][15] | Reduced non-specific binding, leading to a cleaner background and improved signal-to-noise ratio. |
| Inadequate Blocking | Increase blocking incubation time (e.g., from 30 min to 1 hour).[7] Optimize the blocking agent; test BSA vs. normal serum.[1][4] For immune cells, consider a specialized cyanine dye or Fc receptor blocking agent.[1][8] | Minimized off-target binding of antibodies and the Cy5 dye itself. |
| Insufficient Washing | Increase the number of wash steps (e.g., from 3 to 5 washes) and/or the duration of each wash (e.g., from 5 to 10 minutes).[5][7] Ensure the use of a gentle detergent like 0.1% Tween 20 in the wash buffer.[1] | More effective removal of unbound primary and secondary antibodies. |
| Fixative-Induced Autofluorescence | Treat samples with a quenching agent (e.g., 0.1% sodium borohydride in PBS for 30 minutes) after fixation.[1][2] | Reduction of background fluorescence caused by free aldehyde groups from the fixation process. |
| Incorrect Imaging Settings | Use an unstained control slide to set the baseline background level.[1][4] Adjust detector gain or exposure time to the lowest setting that still provides a clear specific signal. Ensure you are using a filter set specifically designed for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).[1][10] | Accurate signal detection without artificial amplification of background noise. |
Experimental Protocols
Protocol 1: General Immunofluorescence Staining with Cy5
This protocol provides a general workflow. Optimization for your specific sample and target is recommended.
Figure 2. Standard workflow for immunofluorescence staining using a Cy5 conjugate.
-
Sample Preparation: Prepare adherent or suspension cells on slides or coverslips. Wash twice with 1X PBS.[1]
-
Fixation: Fix the cells (e.g., with 4% paraformaldehyde in PBS for 15 minutes at room temperature). Wash three times with 1X PBS.[1]
-
Permeabilization (for intracellular targets): Incubate with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes. Wash three times with 1X PBS.
-
Blocking: Incubate samples in a blocking buffer (e.g., 5% normal serum, 1% BSA in PBS) for 1 hour at room temperature to reduce non-specific binding.[1]
-
Primary Antibody Incubation: Dilute the primary antibody to its predetermined optimal concentration in the blocking buffer. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash the samples three times for 5 minutes each with PBS containing 0.1% Tween 20 (PBS-T).[1]
-
Secondary Antibody Incubation: Dilute the Cy5-conjugated secondary antibody to its optimal concentration in blocking buffer. Incubate for 1-2 hours at room temperature, protected from light.[1]
-
Final Washes: Wash the samples three times for 5 minutes each with PBS-T, protected from light.[1]
-
Mounting & Imaging: Mount the coverslip onto a microscope slide using an antifade mounting medium.[5] Image using a fluorescence microscope equipped with the appropriate filters for Cy5 (Excitation max: ~650 nm, Emission max: ~670 nm).[1]
Protocol 2: Antibody Titration for Optimal Concentration
Using too much antibody is a primary cause of high background.[1][5][7] This protocol helps determine the best dilution.
-
Prepare Samples: Prepare multiple identical samples (coverslips or wells) for staining.
-
Create Dilution Series: Prepare a series of dilutions for your primary antibody (e.g., 1:50, 1:100, 1:200, 1:500, 1:1000) in blocking buffer. Also include a "no primary antibody" control.
-
Primary Incubation: Apply each dilution to a separate sample and incubate according to your standard protocol.
-
Constant Secondary: After washing, apply the Cy5-conjugated secondary antibody at a constant, moderate concentration (e.g., the manufacturer's recommendation) to all samples.
-
Image: Image all samples using the exact same imaging parameters (exposure time, gain, laser power).
-
Analyze: Compare the images. The optimal primary antibody concentration is the one that provides the brightest specific signal with the lowest background fluorescence (highest signal-to-noise ratio).
-
Repeat for Secondary: Once the optimal primary antibody concentration is known, you can perform a similar titration for the Cy5-conjugated secondary antibody, keeping the primary antibody concentration fixed at its optimal level.
References
- 1. benchchem.com [benchchem.com]
- 2. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. Is Cy5 hydrophobic? | AAT Bioquest [aatbio.com]
- 7. sinobiological.com [sinobiological.com]
- 8. Dye-mediated Binding | McGovern Medical School [med.uth.edu]
- 9. WO2007046828A2 - METHOD TO DECREASE NONSPECIFIC STAINING BY Cy5 - Google Patents [patents.google.com]
- 10. optolongfilter.com [optolongfilter.com]
- 11. Addressing the autofluorescence issue in deep tissue imaging by two-photon microscopy: the significance of far-red emitting dyes - Chemical Science (RSC Publishing) DOI:10.1039/C7SC03362A [pubs.rsc.org]
- 12. Addressing the autofluorescence issue in deep tissue imaging by two-photon microscopy: the significance of far-red emitting dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biotium.com [biotium.com]
- 14. ibidi.com [ibidi.com]
- 15. biotium.com [biotium.com]
Technical Support Center: Preventing Photobleaching of N,N'-bis-(acid-PEG3)-Benzothiazole Cy5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the photobleaching of N,N'-bis-(acid-PEG3)-Benzothiazole Cy5 during fluorescence imaging experiments.
Troubleshooting Guide
This guide addresses common issues encountered during imaging experiments with Cy5, offering potential causes and actionable solutions.
| Problem | Potential Cause | Suggested Solution |
| Rapid loss of Cy5 fluorescence signal | High Excitation Light Intensity: Excessive laser power is a primary driver of photobleaching.[1] | Optimize Imaging Parameters: Use the lowest possible excitation light intensity and the shortest exposure times that provide a detectable signal.[2][3] Consider using neutral density filters to reduce illumination intensity.[3] |
| Oxygen Availability: The presence of molecular oxygen contributes to the formation of reactive oxygen species (ROS) that chemically damage the Cy5 fluorophore. | Use Antifade Reagents: Mount your samples in a high-quality antifade mounting medium. These reagents contain chemicals that scavenge ROS.[1][4] Consider using an oxygen scavenging system in your imaging buffer.[1] | |
| Suboptimal Imaging Buffer pH: The fluorescence of Cy5 can be sensitive to pH, with stability generally observed between pH 3 and 10.[2] Extreme pH values can negatively affect performance.[2] | Maintain Optimal pH: Ensure your imaging buffer is maintained at a slightly basic pH (around 7.4-7.5) for optimal Cy5 stability.[5] | |
| Low Signal-to-Noise Ratio (SNR) | Weak Initial Signal: This can be due to low labeling efficiency or self-quenching at high labeling densities.[5] | Optimize Labeling: Perform a titration to determine the optimal dye-to-biomolecule labeling ratio to avoid self-quenching.[5] |
| High Background Fluorescence: Autofluorescence from the sample or mounting medium can obscure the Cy5 signal.[2] | Reduce Background: Use a low-fluorescence mounting medium.[2] Ensure thorough washing steps to remove all unbound dye.[2] If performing immunofluorescence, use an appropriate blocking buffer.[2] | |
| Image Artifacts (e.g., dark spots, uneven illumination) | Sample Preparation Issues: Air bubbles in the mounting medium or contaminants on the coverslip can scatter light and create artifacts.[5] | Proper Sample Mounting: Ensure the sample is properly mounted and free of air bubbles and contaminants.[5] Use high-quality, clean coverslips and slides.[5] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
A1: this compound is a cyanine (B1664457) dye with a hydrophilic PEG linker and terminal carboxylic acid groups.[6][] These carboxylic acid groups can be used to conjugate the dye to primary amine groups on biomolecules.[6][] The hydrophilic PEG spacer enhances its solubility in aqueous media.[6][] Its spectral properties are:
Q2: What is photobleaching and why is it a problem for Cy5?
A2: Photobleaching is the irreversible destruction of a fluorophore's ability to fluoresce due to light-induced chemical damage.[5][8] For Cy5, this process is primarily driven by the interaction of the excited dye molecule with molecular oxygen, leading to the formation of reactive oxygen species (ROS).[1] These ROS then chemically modify the Cy5 molecule, rendering it non-fluorescent.[1] This leads to a gradual decrease in the fluorescence signal during an experiment, which can compromise data quality, especially in applications requiring long or repeated exposures.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound, 2107273-82-3 | BroadPharm [broadpharm.com]
- 8. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
Optimizing N,N'-bis-(acid-PEG3)-Benzothiazole Cy5 Conjugation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the conjugation of N,N'-bis-(acid-PEG3)-Benzothiazole Cy5 to amine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it conjugate to my molecule of interest?
A1: this compound is a fluorescent dye featuring a Cy5 core for detection, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility, and two terminal carboxylic acid groups.[1][2] These carboxylic acid groups do not directly react with amines. They must first be "activated" to a more reactive form. This is typically achieved using carbodiimide (B86325) chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).[3] Alternatively, uronium salt-based reagents like HATU can be used for activation.[4] Once activated, the dye readily reacts with primary amine groups (-NH₂) on your target molecule (e.g., the side chain of lysine (B10760008) residues in a protein) to form a stable amide bond.
Q2: What is the optimal pH for the conjugation reaction?
A2: The optimal pH depends on the activation chemistry used. The process is typically a two-step reaction with distinct pH requirements for each step.[5]
-
Activation Step (Carboxyl Activation): This step is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0 .[5][6] MES buffer is a common choice for this step as it lacks competing amines and carboxylates.[5]
-
Coupling Step (Amine Reaction): The subsequent reaction with the primary amine on the target molecule is most efficient at a pH of 7.0 to 8.5 .[5] At this pH, the primary amines are sufficiently deprotonated and therefore nucleophilic. Phosphate-buffered saline (PBS) or sodium bicarbonate buffer are suitable for this stage.[5]
Q3: What buffers should I use for the conjugation reaction?
A3: It is critical to use buffers that do not contain primary amines or carboxylates, as these will compete in the reaction and reduce conjugation efficiency.[5]
-
Recommended Buffers:
-
Buffers to Avoid: Tris, Glycine, and Acetate buffers should be avoided as they contain reactive functional groups.[5]
Q4: How do I remove the unconjugated dye after the reaction?
A4: Removing excess, unreacted dye is crucial for accurate downstream analysis. Common purification methods separate the larger conjugate from the smaller, free dye molecule.[7]
-
Size-Exclusion Chromatography / Gel Filtration (e.g., Sephadex G-25): This is the most common method. The larger protein-dye conjugate elutes first, while the smaller free dye is retained by the resin and elutes later.[8]
-
Dialysis: A straightforward method where the reaction mixture is placed in a dialysis bag with a specific molecular weight cut-off (MWCO). The smaller free dye diffuses out into a large volume of buffer, while the larger conjugate is retained.
-
Ultrafiltration: Spin columns with a specific MWCO can be used to concentrate the conjugate while removing the smaller free dye in the filtrate.[9]
Q5: How do I determine the conjugation efficiency?
A5: Conjugation efficiency is typically quantified by the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each target molecule. This can be calculated using spectrophotometry by measuring the absorbance of the purified conjugate at two wavelengths:
-
A₂₈₀: The absorbance maximum for the protein (or your target molecule).
-
A₆₅₀: The absorbance maximum for the Cy5 dye.
Since the Cy5 dye also absorbs light at 280 nm, a correction factor is needed to accurately determine the protein concentration. The formulas for calculating the DOL are provided in the experimental protocols section.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution |
| Low or No Conjugation | Inactive Reagents: EDC, NHS, and HATU are moisture-sensitive and can hydrolyze over time, losing activity.[5] | Purchase fresh reagents and store them properly in a desiccator at -20°C. Allow reagents to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use.[5] |
| Incorrect pH: The pH of the activation and/or coupling steps is outside the optimal range. | Verify the pH of your buffers. Use a non-amine, non-carboxylate buffer like MES at pH 4.5-6.0 for activation, and then adjust the pH to 7.2-8.5 with a buffer like PBS for the coupling step.[10] | |
| Competing Nucleophiles: Your protein buffer contains primary amines (e.g., Tris, glycine) or other nucleophiles that compete with the target amine for the activated dye. | Perform a buffer exchange to remove any interfering substances before starting the conjugation reaction. | |
| Hydrolysis of Activated Dye: The activated O-acylisourea intermediate (with EDC) or active ester is unstable in aqueous solutions and can hydrolyze back to the carboxylic acid before it reacts with the amine.[5] | Perform the reaction steps promptly. For two-step protocols, add the amine-containing molecule immediately after the activation and removal of excess EDC/NHS.[11] | |
| Precipitation During Reaction | High Activator Concentration: Very high concentrations of EDC can sometimes cause precipitation.[5] | If you observe precipitation and are using a large excess of EDC, try reducing the concentration. |
| Protein Aggregation: The change in pH or the addition of organic co-solvents (like DMSO for dissolving the dye) may cause your protein to become unstable and aggregate. | Ensure your protein is soluble and stable in the chosen reaction buffers. Minimize the amount of organic solvent added to the reaction (typically <10% of the total volume). | |
| Poor Dye Solubility: The dye itself may not be fully dissolved before being added to the aqueous reaction mixture, causing it to precipitate. | Ensure the this compound is fully dissolved in a small amount of anhydrous DMSO or DMF before adding it to the reaction. Add the dye solution slowly to the protein solution while gently vortexing to ensure rapid mixing. | |
| High Background Signal in Assay | Incomplete Removal of Free Dye: Residual unconjugated dye can bind non-specifically to surfaces or cells, leading to high background. | Ensure thorough purification of the conjugate. Use size-exclusion chromatography or dialysis until no free dye is detected in the eluate or dialysate. |
| Over-labeling (High DOL): A very high degree of labeling can sometimes lead to aggregation and non-specific binding of the conjugate. | Optimize the molar ratio of dye to your target molecule to achieve a lower DOL. Start with a lower dye:protein molar ratio in your reaction setup. |
Quantitative Data on Conjugation Parameters
Optimizing the molar ratios of the reactants is key to controlling the Degree of Labeling (DOL). Below are example tables illustrating how varying these ratios can impact the final DOL. Note: These are representative data and optimal ratios should be determined empirically for each specific target molecule.
Table 1: Effect of Dye:Protein Molar Ratio on DOL (Conditions: EDC and NHS in 5-fold molar excess over the dye; 2-hour reaction time)
| Dye:Protein Molar Ratio | Resulting Average DOL |
| 5:1 | 1.5 - 2.5 |
| 10:1 | 3.0 - 5.0 |
| 20:1 | 6.0 - 9.0 |
Table 2: Effect of Activator:Dye Molar Ratio on DOL (Conditions: Dye:Protein ratio fixed at 10:1; 2-hour reaction time)
| Activator (EDC/NHS):Dye Molar Ratio | Resulting Average DOL |
| 1:1 | 1.0 - 2.0 |
| 5:1 | 3.0 - 5.0 |
| 10:1 | 3.5 - 5.5 |
Experimental Protocols
Protocol 1: Two-Step EDC/sulfo-NHS Mediated Conjugation
This protocol is preferred for proteins containing both carboxyl and amine groups to minimize protein-protein cross-linking.[7]
Materials:
-
This compound
-
Target molecule with primary amines (e.g., protein)
-
Activation Buffer: 0.1 M MES, pH 5.5
-
Coupling Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Anhydrous DMSO or DMF
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Prepare a solution of your target molecule (e.g., 2 mg/mL) in Activation Buffer.
-
Allow EDC and Sulfo-NHS vials to warm to room temperature before opening.
-
-
Activation of Dye:
-
In a microfuge tube, combine the desired molar amount of the Cy5 dye stock solution with the appropriate volume of Activation Buffer.
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.
-
Add a 5- to 10-fold molar excess of EDC and Sulfo-NHS (relative to the dye) to the dye solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Purification of Activated Dye (Optional but Recommended):
-
Immediately purify the activated dye from excess EDC and Sulfo-NHS using a desalting column equilibrated with Activation Buffer. This step should be done quickly to minimize hydrolysis of the active ester.
-
-
Conjugation to Target Molecule:
-
Immediately combine the activated dye with your target molecule solution.
-
Adjust the pH of the reaction mixture to 7.4 by adding Coupling Buffer or a small amount of a basic buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching (Optional):
-
Add Quenching Solution to a final concentration of 20-50 mM to quench any unreacted dye. Incubate for 15-30 minutes.
-
-
Purification of Conjugate:
-
Purify the conjugate from unreacted dye and byproducts using a desalting column equilibrated with your desired storage buffer (e.g., PBS). Collect the first colored fraction, which is the protein-dye conjugate.
-
-
Characterization (DOL Calculation):
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 650 nm (A₆₅₀).
-
Calculate the protein concentration: Protein Conc. (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein (where CF is the correction factor for Cy5 at 280 nm, approx. 0.05, and ε_protein is the molar extinction coefficient of your protein at 280 nm).
-
Calculate the dye concentration: Dye Conc. (M) = A₆₅₀ / ε_dye (where ε_dye for Cy5 is ~250,000 M⁻¹cm⁻¹).
-
Calculate the DOL: DOL = Dye Conc. (M) / Protein Conc. (M)
-
Protocol 2: One-Step HATU Mediated Conjugation
This protocol is often faster and can be more efficient, especially in organic or mixed aqueous-organic solvents.
Materials:
-
This compound
-
Target molecule with primary amines
-
HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate])
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous DMF
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Preparation:
-
Dissolve the this compound (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Add the base (e.g., DIPEA, 2-3 equivalents) to the mixture.
-
Let the activation reaction proceed for 15-30 minutes at room temperature. This pre-activation step is recommended to avoid side reactions with the amine.[12]
-
-
Conjugation:
-
Add the amine-containing target molecule (1-1.2 equivalents), dissolved in a minimal amount of compatible buffer or DMF, to the activated dye mixture.
-
Stir the reaction at room temperature for 1-4 hours, protected from light. Monitor the reaction progress by LC-MS if possible.
-
-
Purification and Characterization:
-
Purify the conjugate using an appropriate method (e.g., size-exclusion chromatography for proteins, or HPLC for smaller molecules).
-
Characterize the conjugate and calculate the DOL as described in Protocol 1.
-
Visualizations
Caption: Workflow for a two-step EDC/Sulfo-NHS mediated conjugation.
Caption: Troubleshooting logic for low conjugation efficiency.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. agilent.com [agilent.com]
- 3. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. biotium.com [biotium.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
dealing with N,N'-bis-(acid-PEG3)-Benzothiazole Cy5 solubility issues
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with N,N'-bis-(acid-PEG3)-Benzothiazole Cy5. It is intended for researchers, scientists, and drug development professionals using this fluorescent dye in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why can its solubility be challenging?
A1: this compound is a fluorescent dye featuring a Cy5 core, which is inherently hydrophobic.[1] To counteract this, the molecule is engineered with two hydrophilic polyethylene (B3416737) glycol (PEG3) chains, each terminated with a carboxylic acid.[][3][4] These PEG linkers are designed to significantly improve solubility in aqueous media.[3][5][6] However, issues can still arise due to factors like aggregation at high concentrations, improper solvent choice, pH, and buffer composition.[7][8]
Q2: What are the recommended primary solvents for creating a stock solution?
A2: For creating a concentrated stock solution, high-purity, anhydrous organic solvents are recommended. The most common and effective solvents are Dimethyl sulfoxide (B87167) (DMSO) and N,N-Dimethylformamide (DMF).[][] It is crucial to use fresh, anhydrous solvents, as absorbed moisture can significantly reduce the dye's solubility.[10]
Q3: I need to use the dye in an aqueous buffer for bioconjugation. How do I properly dissolve it?
A3: A two-step process is recommended. First, prepare a high-concentration stock solution (e.g., 1-10 mM) in anhydrous DMSO or DMF.[] Then, add the stock solution dropwise to your aqueous buffer while vortexing or stirring. This method prevents the dye from crashing out of the solution, which can happen if you attempt to dissolve the powder directly in an aqueous medium.
Q4: My final aqueous solution appears cloudy or contains precipitates. What could be the cause?
A4: Cloudiness or precipitation is often a sign of dye aggregation. Cyanine (B1664457) dyes, including Cy5, can form dimers or larger aggregates in aqueous solutions, especially at high concentrations.[7][11] This phenomenon, known as self-quenching, can also lead to decreased fluorescence.[11] Other factors include buffer components interacting with the dye, an unfavorable pH, or exceeding the dye's solubility limit in that specific medium.
Q5: How does pH affect the solubility and stability of this dye?
A5: The pH of the solution is a critical factor.[8] The terminal carboxylic acid groups on the PEG linkers have a pKa, and their charge state (ionized vs. non-ionized) will influence solubility. For bioconjugation reactions involving the carboxylic acid groups (e.g., coupling to primary amines using EDC), a slightly acidic pH (e.g., 5.5) may be used for the activation step.[12] Conversely, for labeling primary amines on proteins, a slightly basic pH of 7.5-8.5 is often optimal.[12][13] Be aware that very high pH conditions can lead to the degradation of the cyanine dye structure.[12]
Q6: What are the best practices for storing the dye powder and its stock solutions?
A6: The solid dye powder should be stored at -20°C, protected from light and moisture.[] Stock solutions prepared in anhydrous DMSO or DMF should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. When properly stored, these solutions can be stable for several months.
Troubleshooting Guide
This section addresses specific problems you may encounter. For a guided workflow, refer to the diagram below.
Problem: The dye powder will not dissolve in my aqueous buffer.
-
Cause: Direct dissolution in aqueous buffers is not recommended due to the hydrophobic nature of the Cy5 core.[1]
-
Solution: Prepare a concentrated stock solution in anhydrous DMSO or DMF first. See Protocol 1 for detailed steps. Then, dilute this stock solution into your aqueous buffer as described in Protocol 2 .
Problem: My concentrated stock solution in DMSO/DMF has visible particulates.
-
Cause 1: The solvent may not be anhydrous. Water contamination reduces solubility.[10]
-
Solution 1: Use a fresh, sealed bottle of high-purity, anhydrous DMSO or DMF.
-
Cause 2: The concentration may be too high, exceeding the solubility limit.
-
Solution 2: Try diluting the solution with more solvent. Gentle warming (to 30-40°C) and vortexing or brief sonication can also help break up small aggregates and facilitate dissolution.
Problem: After adding my DMSO stock to my aqueous buffer, the solution became cloudy.
-
Cause 1: The final concentration of the dye in the aqueous buffer is too high, leading to aggregation.[14]
-
Solution 1: Prepare a more dilute working solution. If high concentrations are necessary, consider adding a small percentage (5-20%) of an organic co-solvent like DMSO to the final aqueous solution to maintain solubility.[]
-
Cause 2: The rate of addition was too fast.
-
Solution 2: Add the stock solution slowly and dropwise into the aqueous buffer while continuously vortexing or stirring to ensure rapid mixing and prevent localized high concentrations.
Caption: A troubleshooting workflow for addressing solubility issues.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the standard procedure for dissolving the lyophilized dye powder.
-
Equilibration: Allow the vial containing the lyophilized dye to warm to room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 1-10 mM). Use a gas-tight syringe for solvent transfer to minimize moisture exposure.
-
Dissolution: Vortex the vial for 2-5 minutes until the dye is completely dissolved. A brief sonication in a water bath can be used to break up any small aggregates if necessary.
-
Storage: Aliquot the stock solution into low-protein-binding tubes and store at -20°C, protected from light.
Caption: Workflow for preparing a concentrated dye stock solution.
Protocol 2: Preparation of an Aqueous Working Solution
This protocol details how to dilute the organic stock solution into an aqueous buffer.
-
Buffer Preparation: Prepare your desired aqueous buffer (e.g., PBS, HEPES, Borate) and bring it to the correct temperature and pH for your experiment.
-
Dispense Buffer: In a new tube, place the final volume of the aqueous buffer required.
-
Stirring: Place the tube on a vortexer at a medium setting or use a magnetic stir bar to ensure vigorous mixing.
-
Dilution: While the buffer is being mixed, slowly add the required volume of the dye stock solution dropwise into the center of the vortex. This ensures immediate dispersion and prevents localized high concentrations that can cause precipitation.
-
Final Mix: Continue to vortex or stir for an additional minute after adding the dye to ensure the solution is homogeneous. The working solution is now ready for use.
Supporting Data
The following tables summarize key data related to the solubility of this compound.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Qualitative Solubility | Recommended Use | Notes |
| Water | Soluble[] | Working Solutions | Direct dissolution of powder not recommended. Prone to aggregation at high concentrations. |
| DMSO | High | Stock Solutions | Use anhydrous grade for best results.[][10] |
| DMF | High | Stock Solutions | Use anhydrous grade. An alternative to DMSO.[][] |
| DCM | Soluble[] | Organic Synthesis | Dichloromethane; typically used for synthesis, not biological applications. |
| Ethanol | Moderately Soluble | - | May be used as a co-solvent but is less common than DMSO/DMF for stock preparation.[] |
Table 2: Key Factors Influencing Dye Solubility and Performance
| Factor | Influence | Recommendation |
| Solvent Purity | Water contamination in organic solvents drastically reduces solubility.[10] | Always use fresh, high-purity, anhydrous solvents (e.g., DMSO, DMF) for stock solutions. |
| Concentration | High concentrations in aqueous media lead to aggregation and precipitation.[14] | Keep final working concentrations as low as the experiment allows. Add stock dropwise to buffer. |
| pH | Affects the charge state of the terminal carboxyl groups and the stability of the Cy5 core.[8][12] | Maintain a stable, optimized pH for your application. Avoid extremes, especially highly basic conditions. |
| Temperature | Increased temperature generally increases solubility.[8] | Gentle warming can help dissolve aggregates in stock solutions. Do not boil. |
| Buffer Salts | High salt concentrations can sometimes decrease the solubility of organic molecules ("salting out"). | Be consistent with buffer composition. If issues arise, test different buffer systems. |
References
- 1. benchchem.com [benchchem.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 5. BroadPharm was granted a US patent for PEGylated Cyanines | BroadPharm [broadpharm.com]
- 6. Fluorescent dye with PEG linker [schem.jp]
- 7. Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chinadyeingmachines.com [chinadyeingmachines.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. chemrxiv.org [chemrxiv.org]
Technical Support: Impact of pH on N,N'-bis-(acid-PEG3)-Benzothiazole Cy5 Labeling
<
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and detailed protocols regarding the impact of pH on labeling reactions using N,N'-bis-(acid-PEG3)-Benzothiazole Cy5.
Frequently Asked Questions (FAQs)
Q1: What is the chemical nature of this compound and how does it label my molecule?
A1: this compound is a fluorescent dye containing two terminal carboxylic acid groups.[1][][3] To label your molecule, these carboxylic acid groups must first be chemically activated (e.g., using EDC or HATU) to create a reactive ester. This activated dye can then react with primary amine groups (-NH₂) on your target molecule, such as the side chain of lysine (B10760008) residues on a protein, to form a stable amide bond.[1][] The hydrophilic PEG3 spacer helps to increase the solubility of the dye in aqueous solutions.[1][]
Q2: Why is the pH of the reaction buffer so critical for successful labeling?
A2: The pH of the reaction buffer is the most critical factor for successful labeling with amine-reactive dyes.[4][5] The reaction targets primary amines, which must be in a deprotonated, nucleophilic state (-NH₂) to react with the activated dye.[4][6][7][8]
-
At low pH (below ~7.5): The majority of primary amines on a protein will be protonated (-NH₃⁺). In this state, they are not nucleophilic and will not react with the dye, leading to very low or no labeling.[9][10][11]
-
At optimal pH (8.0-9.0): A sufficient fraction of the amines are deprotonated and available for reaction. This pH range provides the best balance between having reactive amines and maintaining the stability of the activated dye.[8][12] The most commonly recommended pH is around 8.3-8.5.[5][6][9][10][11]
-
At high pH (above ~9.5): While more amines are deprotonated, the activated dye itself becomes unstable and rapidly hydrolyzes (reacts with water).[4][5][10][12] This hydrolysis competes with the labeling reaction, reducing the amount of active dye available to label your target molecule and thus decreasing labeling efficiency.[5][10]
Q3: What is the optimal pH range for labeling with this Cy5 dye?
A3: The optimal pH range for labeling primary amines with activated acid dyes like this Cy5 variant is typically between pH 8.0 and 9.0.[8][12] For most proteins, a pH of 8.3 to 8.5 is considered ideal.[4][6][10][11]
Q4: Can I use a Tris-based buffer for my labeling reaction?
A4: It is strongly recommended to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[5][13] These buffer components will compete with your target molecule for reaction with the activated dye, which can significantly reduce the labeling efficiency of your protein.[5][8]
Q5: My Cy5 fluorescence is stable across a wide pH range. Does this mean the labeling reaction is also pH-insensitive?
A5: No. The fluorescence of the Cy5 dye itself is generally stable across a broad pH range (typically pH 3 to 10).[14][15] However, this is independent of the chemical reaction required for labeling. The success of the covalent labeling reaction is highly dependent on the pH, as it dictates the reactivity of the target amine groups.[4][10][11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling Efficiency | Incorrect Buffer pH: The pH is too low (<7.5), causing protonation of amines, or too high (>9.5), causing rapid hydrolysis of the activated dye.[4][5] | Verify the pH of your reaction buffer is between 8.0 and 9.0, with pH 8.3 being a good starting point.[5] Use a freshly prepared buffer such as 0.1 M sodium bicarbonate.[6][9] |
| Presence of Competing Amines: Your buffer (e.g., Tris) or sample contains other primary amine-containing molecules.[5][13] | Perform a buffer exchange on your sample into an amine-free buffer (e.g., PBS, Bicarbonate, or Borate buffer) at the correct pH before adding the dye.[16] | |
| Inactive/Hydrolyzed Dye: The activated dye was exposed to moisture or an aqueous environment for too long before the reaction.[4][6] | Prepare the activated dye solution immediately before use.[6] Ensure the activating reagents (like EDC) are fresh and have been stored correctly. | |
| Protein Precipitation During Labeling | Poor Protein Solubility: The protein is not stable at the required labeling pH or upon addition of the dye (which is often dissolved in an organic solvent like DMSO).[6] | Optimize the buffer composition. Consider adding non-interfering solubilizing agents. Add the dye solution slowly to the protein solution while gently vortexing to ensure rapid mixing and prevent localized high concentrations of the dye.[4] |
| Over-labeling: A high degree of labeling can increase the hydrophobicity of the protein, leading to aggregation.[4] | Reduce the molar excess of the dye in the reaction. If precipitation occurs, centrifuge the sample and check if the fluorescence is in the pellet.[4] | |
| Inconsistent Labeling Results | Inaccurate Reagent Measurement: Inconsistent amounts of dye or protein are being used between experiments.[6] | Carefully measure the concentrations of both the protein and the dye stock solution before each experiment.[6] |
| Buffer Variability: The pH of the buffer is not consistent between batches. | Always measure and adjust the pH of the labeling buffer immediately before use. |
Quantitative Data: pH vs. Relative Labeling Efficiency
The efficiency of the labeling reaction is highly dependent on pH. The following table provides an illustrative summary of the expected relative labeling efficiency at different pH values for a typical protein.
| pH of Reaction Buffer | Expected Relative Labeling Efficiency | Rationale |
| 6.5 | < 5% | Most primary amines are protonated (-NH₃⁺) and non-reactive.[10] |
| 7.0 | ~10-20% | A small fraction of amines are deprotonated, but the reaction is slow. |
| 7.5 | ~40-60% | The concentration of reactive amines increases, leading to moderate efficiency. |
| 8.3 | ~90-100% | Optimal balance between deprotonated amines and dye stability. [6][9][10] |
| 8.5 | ~95-100% | Excellent efficiency, with a slight increase in dye hydrolysis.[16] |
| 9.0 | ~70-85% | The rate of dye hydrolysis becomes significant, competing with the labeling reaction.[10][12] |
| 9.5 | < 50% | Rapid hydrolysis of the activated dye severely reduces the amount available for labeling.[12] |
Note: These are generalized values. The optimal pH can vary slightly depending on the specific protein and its isoelectric point.
Experimental Protocols
Detailed Protocol: Protein Labeling with this compound
This protocol describes the labeling of a protein with primary amines using the carboxylic acid-containing Cy5 dye, which requires activation prior to the conjugation step.
Materials:
-
This compound
-
Protein of interest (in an amine-free buffer like PBS)
-
Activation Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 (prepare fresh)
-
Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO
-
Purification column (e.g., size-exclusion chromatography, like a desalting column)
Procedure:
-
Protein Preparation:
-
Dye and Activator Preparation (Perform Immediately Before Use):
-
Allow the vials of Cy5 dye, EDC, and Sulfo-NHS to warm to room temperature before opening to prevent moisture condensation.[4]
-
Prepare a 10 mg/mL stock solution of the Cy5 dye in anhydrous DMSO.[4] Vortex thoroughly.
-
Prepare stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or water (note: EDC is less stable in water).
-
-
Dye Activation and Labeling Reaction:
-
Calculate the required volumes of dye, EDC, and Sulfo-NHS to achieve the desired molar excess over the protein (e.g., a 10- to 20-fold molar excess of each).
-
In a separate microcentrifuge tube, combine the Cy5 dye, EDC, and Sulfo-NHS. Allow this activation reaction to proceed for 15-30 minutes at room temperature.
-
Add the calculated volume of the activated dye mixture to the protein solution while gently vortexing.[4]
-
-
Incubation:
-
Incubate the reaction for 1-2 hours at room temperature, protected from light. For some proteins, incubation overnight at 4°C may be beneficial.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the Quenching Buffer to consume any unreacted dye. For example, add 1/10th volume of 1 M Tris-HCl, pH 8.0.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Separate the labeled protein from unreacted dye and reaction byproducts using a desalting or size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~649 nm (for the Cy5 dye).
-
Visualizations
Caption: Experimental workflow for protein labeling with an acid-containing Cy5 dye.
References
- 1. This compound, 2107273-82-3 | BroadPharm [broadpharm.com]
- 3. This compound | CAS: 2107273-82-3 | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]
- 9. acebiolab.com [acebiolab.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. interchim.fr [interchim.fr]
- 12. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. nbinno.com [nbinno.com]
- 16. promega.com [promega.com]
quenching effects in N,N'-bis-(acid-PEG3)-Benzothiazole Cy5 experiments.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N,N'-bis-(acid-PEG3)-Benzothiazole Cy5.
FAQs: Quenching Effects in this compound Experiments
Q1: What is fluorescence quenching and how can it affect my experiments with this compound?
A: Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore, in this case, this compound. This phenomenon can lead to a reduced signal-to-noise ratio, inaccurate quantification of labeled molecules, and potentially misleading experimental results. Understanding the potential causes of quenching is critical for designing robust experiments and correctly interpreting your data.
Q2: What are the common mechanisms of fluorescence quenching that can impact this compound?
A: The primary quenching mechanisms for cyanine (B1664457) dyes like Cy5 are:
-
Förster Resonance Energy Transfer (FRET): This is a non-radiative energy transfer from the excited Cy5 dye (the donor) to a nearby acceptor molecule (the quencher). FRET is highly dependent on the distance between the donor and acceptor (typically 1-10 nm) and the spectral overlap between the emission spectrum of Cy5 and the absorption spectrum of the quencher.
-
Static (or Contact) Quenching: This occurs when the Cy5 molecule forms a non-fluorescent complex with a quencher molecule while in its ground state. This complex then returns to the ground state without emitting a photon.
-
Collisional (or Dynamic) Quenching: This happens when an excited Cy5 molecule collides with a quencher molecule in the solution, leading to a non-radiative loss of energy.
Q3: What common substances in my experimental setup could be quenching the fluorescence of this compound?
A: Several types of molecules can act as quenchers for Cy5 dyes. It is important to consider the components of your buffers and the local environment of the dye. Potential quenchers include:
-
Commercial Dark Quenchers: These are specifically designed to quench fluorescence without emitting their own, which is beneficial for reducing background signals. Examples include Black Hole Quenchers® (BHQ®), Iowa Black® quenchers, and certain ATTO quenchers.
-
Other Fluorophores: Other cyanine dyes, such as Cy5.5 or Cy7, can act as FRET acceptors for Cy5 if they are in close proximity.
-
Tryptophan and Tyrosine: These amino acid residues in proteins can quench Cy5 fluorescence, particularly if the dye is conjugated to a protein and is in close proximity to these residues.
-
Components of Buffers and Media: Certain components like iodide ions, acrylamide, and some transition metal ions can act as collisional quenchers. It is crucial to test your buffer composition for any quenching effects.
Q4: How does photobleaching relate to quenching, and how can I minimize it for this compound?
A: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a permanent loss of fluorescence. While distinct from quenching (which is often a reversible process), its effect—a reduction in signal—is similar. To minimize photobleaching:
-
Reduce Excitation Intensity: Use the lowest laser power or illumination intensity that provides a detectable signal.
-
Minimize Exposure Time: Limit the duration of exposure to the excitation light.
-
Use Antifade Reagents: Incorporate commercially available antifade mounting media or reagents into your sample preparation. These often contain oxygen scavengers that reduce the rate of photobleaching.
Troubleshooting Guide
Problem 1: Weak or No Fluorescence Signal
| Possible Cause | Recommended Solution |
| Inefficient Labeling | Verify the conjugation of this compound to your target molecule. The terminal carboxylic acids require activation (e.g., with EDC and NHS/sulfo-NHS) to react with primary amines. Ensure optimal pH (typically 7-9) for the labeling reaction. |
| Incorrect Excitation/Emission Settings | Ensure you are using the correct laser line for excitation (around 649 nm) and that your emission filter is appropriate for capturing the Cy5 signal (centered around 667 nm). |
| Low Concentration of Labeled Molecule | Increase the concentration of your labeled molecule if possible. |
| Photobleaching | Reduce the excitation light intensity and exposure time. Use an antifade reagent in your mounting medium. |
| Quenching from Buffer Components | Prepare a fresh buffer and test for autofluorescence. If quenching is suspected, test the fluorescence of the dye in a different buffer system. |
Problem 2: High Background Fluorescence
| Possible Cause | Recommended Solution |
| Excess Unbound Dye | Ensure thorough removal of unconjugated this compound through dialysis, size exclusion chromatography, or other appropriate purification methods. |
| Non-specific Binding | If working with tissues or cells, use appropriate blocking agents (e.g., BSA or serum) to prevent non-specific binding of the labeled molecule. |
| Autofluorescence of Sample or Medium | Image an unlabeled control sample to assess the level of autofluorescence. If significant, consider using a different mounting medium or spectral unmixing techniques if available. |
Quantitative Data on Quenching Effects (Illustrative Examples)
Disclaimer: The following tables provide illustrative data on how quenching can affect the photophysical properties of a Cy5 dye. Actual values for this compound may vary and should be determined experimentally.
Table 1: Effect of Quencher Concentration on Fluorescence Intensity
| Quencher (e.g., BHQ-2) Concentration (µM) | Relative Fluorescence Intensity (%) |
| 0 | 100 |
| 1 | 50 |
| 5 | 15 |
| 10 | 5 |
Table 2: Changes in Fluorescence Lifetime with Quenching
| Condition | Fluorescence Lifetime (ns) |
| This compound alone | 1.0 |
| + Collisional Quencher (e.g., 10 mM Iodide) | 0.5 |
| + FRET Acceptor (in close proximity) | 0.3 |
Experimental Protocols
Protocol: Labeling a Protein with this compound
This protocol describes a general method for conjugating the carboxylic acid groups of this compound to primary amines on a protein using EDC/sulfo-NHS chemistry.
Materials:
-
This compound
-
Protein to be labeled in an amine-free buffer (e.g., PBS pH 7.4)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Anhydrous DMSO
-
Reaction Buffer: 0.1 M MES, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mg/mL.
-
Prepare a 10 mg/mL solution of EDC in Reaction Buffer.
-
Prepare a 10 mg/mL solution of sulfo-NHS in Reaction Buffer.
-
Note: EDC is moisture-sensitive. Prepare fresh solutions immediately before use.
-
-
Activate the Dye:
-
In a microcentrifuge tube, mix 1 µL of the dye stock solution with 5 µL of EDC solution and 10 µL of sulfo-NHS solution.
-
Incubate at room temperature for 15 minutes in the dark.
-
-
Conjugation Reaction:
-
Dissolve your protein in Reaction Buffer to a concentration of 1-5 mg/mL.
-
Add the activated dye mixture to the protein solution. The molar ratio of dye to protein may need to be optimized, but a starting point of 10:1 is common.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Stop the Reaction:
-
Add 10 µL of Quenching Buffer to the reaction mixture to quench any unreacted dye.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Separate the labeled protein from unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~649 nm (for the Cy5 dye).
-
Visualizations
Caption: Troubleshooting workflow for low fluorescence signal.
Caption: Overview of fluorescence quenching mechanisms.
Technical Support Center: Enhancing Signal-to-Noise Ratio in Cy5 Imaging
Welcome to the technical support center for Cy5 imaging. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for a higher signal-to-noise ratio.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific issues you may encounter during your Cy5 imaging experiments in a question-and-answer format.
Issue 1: Weak or No Cy5 Signal
Question: Why is my Cy5 signal weak or absent?
A weak or nonexistent Cy5 signal can stem from several factors, from sample preparation to the imaging setup.[1] Key areas to investigate include the expression level of the target antigen, the efficiency of antibody labeling and binding, the integrity of the Cy5 fluorophore, and the imaging parameters.[1]
Solutions:
-
Verify Target Expression: Ensure your target protein is present in the sample by including a positive control cell line or tissue.[1]
-
Optimize Antibody Concentration: Perform a titration to determine the optimal concentration for your primary and Cy5-conjugated secondary antibodies. An insufficient amount of antibody will result in a weak signal.[1][2]
-
Check Antibody Compatibility: Confirm that your primary and secondary antibodies are compatible (e.g., the secondary antibody is raised against the host species of the primary antibody).[3]
-
Assess Fixation and Permeabilization: Some fixation and permeabilization methods can alter or mask the epitope, preventing antibody binding.[4][5] Methanol (B129727) fixation, for instance, can cause the loss of fluorescent signal.[6] Consider optimizing the fixation time and concentration or trying alternative methods.[4]
-
Prevent Photobleaching: Cy5 is susceptible to photobleaching.[7] Minimize light exposure and use an antifade mounting medium to protect the fluorophore.[1][8]
-
Correct Imaging Settings: Ensure you are using the appropriate laser line (e.g., 633 nm or 640 nm) and emission filter (e.g., a long-pass filter around 660 nm) for Cy5.[1][8] Also, check that the detector gain and exposure time are set appropriately.[8]
Issue 2: High Background Fluorescence
Question: What is causing high background and obscuring my Cy5 signal?
High background fluorescence can make it difficult to distinguish the specific signal from noise.[8] Common causes include non-specific antibody binding, insufficient washing, sample autofluorescence, and issues with the mounting medium.[1][4][8]
Solutions:
-
Optimize Antibody Concentration: Using too high a concentration of primary or secondary antibodies is a frequent cause of high background.[4][9] Titrate your antibodies to find the concentration that maximizes the signal-to-noise ratio.[1]
-
Improve Washing Steps: Increase the number and/or duration of washing steps after antibody incubations to remove unbound antibodies.[1][9] Including a mild detergent like Tween-20 in the wash buffer can also help.[1]
-
Use an Effective Blocking Buffer: Proper blocking is crucial to prevent non-specific antibody binding.[4] Use a blocking buffer such as bovine serum albumin (BSA) or serum from the same species as the secondary antibody.[1][10]
-
Control for Autofluorescence: Biological samples can exhibit natural fluorescence (autofluorescence), which is typically more prominent at shorter wavelengths.[4][11] While Cy5's far-red emission helps minimize this, it can still be an issue.[1][12] Always include an unstained control to assess the level of autofluorescence.[1] For tissues with high autofluorescence, consider perfusion with PBS prior to fixation to remove red blood cells, or use quenching agents like Sudan Black B.[3][11]
-
Choose a Low-Fluorescence Mounting Medium: Some mounting media can contribute to background fluorescence.[8] Select a mounting medium specifically designed for fluorescence microscopy.[8]
Frequently Asked Questions (FAQs)
Q1: How can I prevent the photobleaching of Cy5?
Photobleaching is the irreversible fading of a fluorophore upon exposure to excitation light.[13] To minimize photobleaching of Cy5:
-
Reduce Excitation Intensity: Use the lowest laser power that provides a detectable signal.[8]
-
Minimize Exposure Time: Use the shortest possible exposure time for your detector.[8]
-
Use Antifade Reagents: Mount your sample in a commercially available antifade mounting medium. These reagents often contain oxygen scavengers that reduce the rate of photobleaching.[8][13]
-
Image Quickly: Acquire images as rapidly as possible after starting the fluorescence excitation.[13]
Q2: What is the optimal filter set for Cy5 imaging?
For optimal Cy5 imaging, a filter set specifically designed for its spectral properties is essential.[7][14] This typically includes:
Q3: Can the fixation method affect my Cy5 signal?
Yes, the fixation method can significantly impact your results. Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can increase autofluorescence.[4] It is recommended to use the lowest effective concentration and shortest fixation time.[4] Organic solvents like cold methanol or acetone (B3395972) may result in lower autofluorescence but can also affect certain epitopes.[4] Furthermore, some fixation methods can lead to a loss of the fluorescent signal itself.[5][6]
Q4: How does the degree of labeling (DOL) affect the signal?
The Degree of Labeling (DOL) refers to the number of fluorophore molecules per antibody. The optimal DOL is a balance between brightness and background. A DOL that is too low will result in a weak signal, while a DOL that is too high can lead to fluorescence quenching and increased non-specific binding. For many antibodies, the optimal DOL is typically between 3 and 7.[1][16]
Q5: Are there methods to amplify the Cy5 signal?
Yes, for detecting low-abundance targets, signal amplification techniques can be employed. One common method is Tyramide Signal Amplification (TSA).[17][18][19] In this method, a horseradish peroxidase (HRP)-conjugated secondary antibody is used to catalyze the deposition of multiple Cy5-labeled tyramide molecules at the site of the target antigen, significantly amplifying the signal.[17]
Data Presentation
Table 1: Troubleshooting Summary for Common Cy5 Imaging Issues
| Issue | Potential Cause | Recommended Solution | Citation(s) |
| Weak or No Signal | Low target expression | Use positive controls to verify expression. | [1] |
| Suboptimal antibody concentration | Titrate primary and secondary antibodies. | [1][2] | |
| Photobleaching | Use antifade mounting media, minimize light exposure. | [1][8][13] | |
| Incorrect imaging filters/settings | Use a Cy5-specific filter set and optimize detector settings. | [1][8][14] | |
| Inappropriate fixation/permeabilization | Optimize fixation protocol or test alternative methods. | [4][5] | |
| High Background | Antibody concentration too high | Reduce primary and/or secondary antibody concentration. | [1][4][9] |
| Insufficient washing | Increase the number and duration of wash steps. | [1][9] | |
| Inadequate blocking | Use an effective blocking buffer (e.g., BSA, serum). | [1][4] | |
| Sample autofluorescence | Image an unstained control; use far-red fluorophores like Cy5. | [1][11] | |
| Mounting medium fluorescence | Use a low-fluorescence mounting medium. | [8] |
Table 2: Recommended Filter Set Specifications for Cy5 Imaging
| Component | Wavelength Range | Citation(s) |
| Excitation Filter | ~620-650 nm | [7][14] |
| Dichroic Mirror | ~660 nm | [7][14] |
| Emission Filter | ~660-740 nm | [7][15] |
Experimental Protocols
Protocol 1: General Immunofluorescence Staining of Adherent Cells
This protocol provides a general workflow for immunofluorescent staining of adherent cultured cells using a Cy5-conjugated secondary antibody.[7]
-
Cell Culture: Grow cells on sterile coverslips in a petri dish until they reach the desired confluency.
-
Fixation: Gently wash the cells with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.[7]
-
Permeabilization: If the target antigen is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.[7]
-
Blocking: Block non-specific binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration. Incubate with the cells overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween 20 (PBST) for 5 minutes each.[7]
-
Secondary Antibody Incubation: Dilute the Cy5-conjugated secondary antibody in the blocking buffer. Incubate with the cells for 1 hour at room temperature, protected from light.[7]
-
Washing: Wash the cells three times with PBST for 5 minutes each in the dark.[7]
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.[7]
-
Imaging: Visualize the staining using a fluorescence microscope equipped with the appropriate filter set for Cy5.[7]
Protocol 2: Antibody Titration for Optimal Concentration
To determine the optimal antibody concentration, a titration experiment should be performed.
-
Prepare a Series of Dilutions: For both the primary and Cy5-conjugated secondary antibodies, prepare a series of dilutions (e.g., 1:50, 1:100, 1:200, 1:400, 1:800) in blocking buffer.
-
Stain Samples: Following your standard immunofluorescence protocol, stain separate samples with each dilution of the primary antibody while keeping the secondary antibody concentration constant.
-
Repeat for Secondary Antibody: Using the optimal primary antibody dilution determined in the previous step, stain separate samples with each dilution of the secondary antibody.
-
Image and Analyze: Acquire images of all samples using identical imaging settings.
-
Determine Optimal Dilution: The optimal dilution is the one that provides the brightest specific signal with the lowest background.
Visualizations
Caption: Troubleshooting workflow for low signal-to-noise ratio.
Caption: Factors influencing the signal-to-noise ratio in Cy5 imaging.
Caption: A typical experimental workflow for immunofluorescence with Cy5.
References
- 1. benchchem.com [benchchem.com]
- 2. biotium.com [biotium.com]
- 3. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative intracellular retention of delivered RNAs through optimized cell fixation and immunostaining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uptake and Fate of Fluorescently Labeled DNA Nanostructures in Cellular Environments: A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sinobiological.com [sinobiological.com]
- 10. stjohnslabs.com [stjohnslabs.com]
- 11. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 12. biotium.com [biotium.com]
- 13. benchchem.com [benchchem.com]
- 14. optolongfilter.com [optolongfilter.com]
- 15. Red Excitation: Cy5 HYQ (Bandpass Emission) | Nikon’s MicroscopyU [microscopyu.com]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. apexbt.com [apexbt.com]
- 18. vectorlabs.com [vectorlabs.com]
- 19. docs.aatbio.com [docs.aatbio.com]
Technical Support Center: N,N'-bis-(acid-PEG3)-Benzothiazole Cy5
This technical support guide provides detailed information on the storage, handling, and use of N,N'-bis-(acid-PEG3)-Benzothiazole Cy5, a fluorescent linker used for labeling biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a fluorescent labeling reagent. It features a Cy5 dye, which is a bright, photostable fluorophore in the red to far-red spectrum, attached to two PEG3 (polyethylene glycol) linkers. Each PEG linker is terminated with a carboxylic acid group[1][][3]. The hydrophilic PEG spacer enhances solubility in aqueous solutions[1][][3]. This molecule is commonly used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and for labeling proteins, antibodies, and other biomolecules that contain primary amine groups[4][5].
Q2: What are the spectral properties of this dye?
A2: The dye has an excitation maximum of approximately 649 nm and an emission maximum of approximately 667 nm[][3].
Q3: How should I store the compound?
A3: The compound should be stored at -20°C in the dark[6][7].
Q4: In what solvents is the compound soluble?
A4: The compound is soluble in water, DMSO (dimethyl sulfoxide), and DMF (dimethylformamide)[][3].
Q5: What is the primary application of the terminal carboxylic acid groups?
A5: The terminal carboxylic acid groups are designed to react with primary amines (e.g., on the side chain of lysine (B10760008) residues in proteins) to form a stable amide bond. This reaction requires the presence of an activator, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[][3].
Storage and Handling
Proper storage and handling are critical to maintaining the stability and reactivity of this compound.
| Parameter | Recommendation | Source |
| Storage Temperature | -20°C | [6][7] |
| Light Sensitivity | Store in the dark. Cy5 is susceptible to photobleaching. | General knowledge |
| Moisture | Store in a desiccated environment to prevent hydrolysis. | General knowledge |
| Shipping Condition | Typically shipped at ambient temperature. | [3][8] |
| Solution Storage | For short-term storage, solutions in anhydrous DMSO or DMF can be kept at -20°C for 1-2 months. Aqueous solutions should be used immediately.[9] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Labeling Efficiency | 1. Inactive coupling reagents (EDC/HATU).2. Incorrect buffer pH or composition.3. Insufficient molar excess of the dye.4. Hydrolysis of the dye. | 1. Use fresh EDC/HATU.2. Ensure the reaction buffer is free of primary amines (e.g., Tris) and at the optimal pH for EDC coupling (typically pH 4.5-6.0 to activate the carboxyl group, followed by pH 7.0-8.0 for reaction with the amine).3. Increase the molar ratio of dye to biomolecule.4. Prepare dye solutions immediately before use. |
| High Background Signal | 1. Excess, unbound dye.2. Non-specific binding of the dye-conjugate. | 1. Purify the conjugate using size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or tangential flow filtration to remove all non-reacted dye.[10]2. Add a blocking agent (e.g., BSA) to your assay buffer. The PEG linkers are designed to reduce non-specific binding, but this can still occur. |
| No Fluorescence Signal | 1. Photobleaching of the Cy5 dye.2. Incorrect filter set on the imaging instrument.3. Low degree of labeling (DOL). | 1. Minimize light exposure. Use an anti-fade mounting medium for microscopy.2. Use a filter set appropriate for Cy5 (Excitation ~649 nm, Emission ~667 nm).3. Optimize the labeling reaction to increase the DOL. |
| Precipitation of Biomolecule during Labeling | 1. High concentration of organic solvent (DMSO/DMF).2. The biomolecule is not stable under the reaction conditions. | 1. Keep the volume of organic solvent added to the aqueous biomolecule solution to a minimum (ideally <10% v/v).2. Perform a buffer exchange to a more suitable buffer before starting the reaction. |
Experimental Protocols
Protocol 1: EDC-Mediated Labeling of a Protein
This protocol describes the conjugation of the carboxylic acid groups on this compound to primary amines on a protein.
Materials:
-
This compound
-
Protein to be labeled (in an amine-free buffer like PBS or MES)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, for increased efficiency)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: 0.1 M Phosphate buffer, pH 7.2-8.0
-
Anhydrous DMSO or DMF
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein: Dissolve the protein in the Coupling Buffer at a concentration of 1-10 mg/mL.
-
Prepare Dye Solution: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO to create a 10 mg/mL stock solution.
-
Activate Dye:
-
In a separate tube, add the desired molar excess of the dye to the Activation Buffer.
-
Add a 1.5-fold molar excess of EDC and NHS (or Sulfo-NHS) over the dye.
-
Incubate for 15 minutes at room temperature to activate the carboxylic acid groups.
-
-
Conjugation Reaction:
-
Add the activated dye solution to the protein solution.
-
Incubate for 2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove unreacted dye and byproducts by running the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g., PBS).[10]
-
Collect the colored fractions, which contain the labeled protein.
-
-
Characterization (Optional):
-
Determine the Degree of Labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~649 nm (for the Cy5 dye).
-
Protocol 2: General Protocol for Labeling with a Cy5 NHS Ester (for comparison)
This protocol is for a related compound, a Cy5 NHS ester, which reacts directly with amines without an activator.
Materials:
-
Cy5 NHS Ester
-
Protein or amine-modified oligonucleotide
-
Labeling Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.3-8.5[11]
-
Anhydrous DMSO or DMF
-
Purification column
Procedure:
-
Prepare Biomolecule: Dissolve the protein or oligonucleotide in the Labeling Buffer at a concentration of 1-10 mg/mL.[9] The optimal pH is 8.3-8.5.[11]
-
Prepare Dye Solution: Immediately before use, dissolve the Cy5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[6] Reactive compounds like NHS esters are not stable in solution.[6]
-
Conjugation Reaction:
-
Purification: Purify the conjugate as described in Protocol 1 to remove unreacted dye.
Visualizations
References
- 1. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 3. This compound, 2107273-82-3 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. genecopoeia.com [genecopoeia.com]
- 7. This compound - CD Bioparticles [cd-bioparticles.net]
- 8. This compound | CAS: 2107273-82-3 | AxisPharm [axispharm.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. interchim.fr [interchim.fr]
Validation & Comparative
A Head-to-Head Battle of Far-Red Fluorophores: N,N'-bis-(acid-PEG3)-Benzothiazole Cy5 vs. Alexa Fluor 647 in Photostability
For researchers, scientists, and drug development professionals leveraging fluorescence-based applications, the selection of robust and reliable fluorescent probes is paramount. In the far-red spectrum, both N,N'-bis-(acid-PEG3)-Benzothiazole Cy5 (a derivative of Cy5) and Alexa Fluor 647 are workhorse dyes. This guide provides an objective comparison of their photostability, supported by experimental data and detailed protocols to aid in making informed decisions for your specific research needs.
When subjected to intense or prolonged illumination, fluorophores can undergo photochemical degradation, a phenomenon known as photobleaching. This irreversible loss of fluorescence can significantly impact the quality and quantitative accuracy of imaging experiments. Therefore, understanding the relative photostability of different fluorophores is critical for experimental design, particularly in applications such as super-resolution microscopy, time-lapse imaging, and high-throughput screening.
Quantitative Photostability Comparison
Experimental evidence consistently demonstrates that Alexa Fluor 647 exhibits significantly higher photostability than Cy5.[1][2][3] This increased resistance to photobleaching translates to a longer-lasting fluorescent signal under continuous excitation, enabling the acquisition of more data points and improving the signal-to-noise ratio in demanding imaging conditions.
One key factor contributing to the superior performance of Alexa Fluor 647 is its reduced tendency to form non-fluorescent aggregates, a common issue with Cy5 dye conjugates.[1][4] These aggregates can absorb light without emitting fluorescence, thereby diminishing the overall brightness of the conjugate.[1]
The following table summarizes the key photostability and spectral properties of the two dyes:
| Property | This compound | Alexa Fluor 647 | Reference |
| Relative Photostability | Less photostable | Significantly more photostable | [1][2][3] |
| Fluorescence Retention (Post-illumination) | ~55% | ~80% | [3][5] |
| Excitation Maximum (nm) | ~649 | ~650 | [6] |
| Emission Maximum (nm) | ~666 | ~668 | [6] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~270,000 | [6] |
| Quantum Yield | ~0.2 | Significantly higher than Cy5 conjugates | [6] |
| Conjugate Brightness | Prone to self-quenching at high degrees of labeling | Less self-quenching, leading to brighter conjugates | [1][6] |
Experimental Protocol: Assessing Fluorophore Photostability
To quantitatively compare the photostability of this compound and Alexa Fluor 647, a standardized photobleaching experiment can be performed. The following protocol outlines a common methodology.
Objective: To measure and compare the rate of photobleaching of Cy5 and Alexa Fluor 647 under controlled illumination.
Materials:
-
This compound and Alexa Fluor 647, conjugated to the same biomolecule (e.g., a secondary antibody) at a similar degree of labeling.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Microscope slides and coverslips.
-
Antifade mounting medium.
-
Fluorescence microscope equipped with a suitable laser line for excitation (e.g., 633 nm or 640 nm), a sensitive detector (e.g., a PMT or sCMOS camera), and time-lapse imaging capabilities.
Methodology:
-
Sample Preparation:
-
Prepare solutions of the Cy5 and Alexa Fluor 647 conjugates at equimolar concentrations in PBS.
-
Alternatively, for a more biologically relevant context, perform immunofluorescence staining on fixed cells.[6]
-
Culture and fix cells on coverslips.
-
Incubate with a primary antibody targeting a specific cellular structure.
-
Incubate with secondary antibodies conjugated to either Cy5 or Alexa Fluor 647.
-
Mount the coverslips on microscope slides using an antifade mounting medium.
-
-
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize.
-
Select the appropriate filter set and laser line for exciting the fluorophores (e.g., a 640 nm laser).
-
Set the laser power to a consistent level that is sufficient to induce photobleaching over a reasonable time course.
-
Adjust the detector settings (e.g., gain, exposure time) to achieve a good initial signal without saturation. These settings must remain constant throughout the experiment for both dyes.
-
-
Image Acquisition:
-
Place the prepared slide on the microscope stage and bring the sample into focus.
-
Select a region of interest (ROI) for imaging.
-
Begin a time-lapse acquisition, capturing images at regular intervals (e.g., every 5-10 seconds) while continuously illuminating the sample.
-
Continue the acquisition until the fluorescence intensity of the less stable dye has significantly decreased.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Subtract the background fluorescence from a region without any labeled structures.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time for both dyes to generate photobleaching curves.
-
The rate of fluorescence decay is indicative of the photostability of the fluorophore.
-
Conclusion
The available data strongly indicates that Alexa Fluor 647 is a more photostable fluorophore than this compound.[1][2][3] This superior photostability, combined with its higher quantum yield and reduced propensity for self-quenching, makes Alexa Fluor 647 the preferred choice for demanding fluorescence imaging applications that require prolonged or intense illumination. While Cy5 remains a viable and cost-effective option for standard applications, researchers should consider the potential for photobleaching and its impact on their experimental outcomes. For experiments where signal longevity and quantitative accuracy are critical, Alexa Fluor 647 offers a more robust and reliable performance.
References
- 1. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Head-to-Head Comparison: N,N'-bis-(acid-PEG3)-Benzothiazole Cy5 vs. DyLight 650 for Advanced Fluorescence Applications
For researchers, scientists, and drug development professionals navigating the selection of far-red fluorescent dyes, this guide offers an objective comparison of N,N'-bis-(acid-PEG3)-Benzothiazole Cy5 and DyLight 650. We delve into their photophysical properties, relative brightness, and provide a detailed experimental protocol for their direct comparison in a laboratory setting.
In the realm of fluorescence imaging and detection, the choice of fluorophore is paramount to generating high-quality, reproducible data. Both this compound, a derivative of the widely used Cy5 dye, and DyLight 650 are prominent options in the far-red spectrum, a region favored for its reduced autofluorescence in biological samples. This guide aims to provide a clear comparison to aid in the selection of the optimal dye for your specific research needs.
Quantitative Photophysical Properties
| Property | This compound | DyLight 650 |
| Excitation Maximum (λex) | 649 nm[2][] | 652 nm[4][5][6] |
| Emission Maximum (λem) | 667 nm[2][] | 672 nm[4][5][6] |
| Molar Extinction Coefficient (ε) | 170,000 M⁻¹cm⁻¹[2] | 250,000 M⁻¹cm⁻¹[4][5][6] |
| Quantum Yield (Φ) | Not specified | High (specific value not published)[7] |
| Spectrally Similar Dyes | DyLight 650, Alexa Fluor 647 | Cy5, Alexa Fluor 647[4][5][6] |
Based on the molar extinction coefficient, DyLight 650 demonstrates a superior capacity for light absorption compared to this compound. While a direct calculation of brightness is impeded by the absence of a quantum yield for the Cy5 derivative, promotional materials for DyLight dyes generally claim superior brightness and photostability over traditional cyanine (B1664457) dyes.[8]
Experimental Protocol: A Practical Comparison of Brightness
To empirically determine the relative brightness of these two dyes in a specific application, such as immunofluorescence, the following protocol can be employed. This method focuses on comparing the fluorescence intensity of antibody-dye conjugates.
I. Antibody Conjugation
-
Dye Preparation: Dissolve both this compound and DyLight 650 NHS esters in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL immediately before use.
-
Antibody Preparation: Dissolve the antibody to be labeled in a bicarbonate buffer (pH 8.5-9.0) at a concentration of 1-2 mg/mL.
-
Conjugation Reaction: Add a 10-fold molar excess of the reactive dye to the antibody solution. Incubate for 1 hour at room temperature with gentle stirring.
-
Purification: Remove unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with phosphate-buffered saline (PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the respective absorption maximum of each dye (649 nm for the Cy5 derivative and 652 nm for DyLight 650). Aim for a similar DOL for both conjugates to ensure a fair comparison.
II. Immunofluorescence Staining
-
Cell Culture and Fixation: Plate cells of interest on coverslips and culture overnight. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: If targeting an intracellular antigen, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate with the unlabeled primary antibody specific to the target antigen for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with the this compound-conjugated and DyLight 650-conjugated secondary antibodies (or primary conjugated antibodies if directly labeled) at the same concentration for 1 hour at room temperature, protected from light.
-
Washing and Mounting: Wash the coverslips three times with PBS and mount them on microscope slides using an anti-fade mounting medium.
III. Image Acquisition and Analysis
-
Microscopy: Using a fluorescence microscope equipped with appropriate laser lines and emission filters for the far-red spectrum, capture images of the stained cells. Crucially, use identical acquisition settings (laser power, exposure time, gain) for both the Cy5 and DyLight 650 samples.
-
Image Analysis: Quantify the mean fluorescence intensity of the stained structures in a statistically significant number of cells for each dye using image analysis software (e.g., ImageJ/Fiji).
-
Comparison: Compare the mean fluorescence intensities to determine the relative brightness of the two dyes under the specific experimental conditions.
Visualizing the Workflow and Brightness Concept
To further clarify the experimental process and the underlying principles of fluorophore brightness, the following diagrams are provided.
Caption: Experimental workflow for comparing fluorophore brightness.
Caption: Key determinants of fluorophore brightness.
Conclusion
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. This compound, 2107273-82-3 | BroadPharm [broadpharm.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Panel Builder [admin.fluorofinder.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Functional Validation of N,N'-bis-(acid-PEG3)-Benzothiazole Cy5 Labeled Antibodies
For researchers, scientists, and drug development professionals, the accurate detection and quantification of target molecules are paramount. The choice of fluorescent labeling chemistry for antibodies can significantly impact assay sensitivity, specificity, and reproducibility. This guide provides an objective comparison of antibodies labeled with N,N'-bis-(acid-PEG3)-Benzothiazole Cy5 against the conventional N-hydroxysuccinimide (NHS)-ester Cy5 labeling method. We present supporting experimental data, detailed validation protocols, and visual workflows to aid in the selection of the most appropriate labeling strategy for your research needs.
Introduction to Antibody Labeling Chemistries
Antibody labeling is a critical process in many immunoassays, including flow cytometry, immunofluorescence microscopy, and western blotting. The goal is to covalently attach a fluorescent dye, such as Cy5, to an antibody without compromising its antigen-binding affinity and specificity.
This compound is a labeling reagent that incorporates a polyethylene (B3416737) glycol (PEG) spacer and utilizes a terminal carboxylic acid group for conjugation. This method requires activation of the carboxyl group (e.g., with EDC and sulfo-NHS) to react with primary amines (lysine residues) on the antibody. The inclusion of a hydrophilic PEG linker is intended to improve the solubility and reduce non-specific binding of the conjugated antibody.
Cy5 NHS-ester is a widely used amine-reactive reagent. The NHS ester group directly reacts with primary amines on the antibody under mild alkaline conditions to form a stable amide bond. This method is straightforward and efficient.
Performance Comparison
The choice of labeling chemistry can influence several key performance parameters of the conjugated antibody. Below is a summary of expected performance differences based on the chemical properties of the linkers and established knowledge of Cy5 dye characteristics.
| Performance Parameter | This compound | NHS-ester Cy5 | Rationale & Considerations |
| Signal Brightness | Potentially lower due to steric hindrance from the PEG linker, which may affect the degree of labeling (DOL). | Generally high, but susceptible to self-quenching at high DOLs.[1][2] | The optimal DOL for Cy5 is typically low (2-4) to avoid fluorescence quenching.[1] The bulkier PEG linker may result in a lower achievable DOL. |
| Photostability | Similar to NHS-ester Cy5, as the fluorophore is the same. Cy5 is known to be less photostable than alternatives like Alexa Fluor 647.[2] | Standard photostability for Cy5 dye.[2] | The linker chemistry is not expected to significantly alter the intrinsic photostability of the Cy5 fluorophore. |
| Specificity (Signal-to-Noise) | Potentially higher due to the hydrophilic PEG spacer reducing non-specific binding.[3] | Prone to non-specific binding, especially in complex biological samples. | PEGylation is a known strategy to reduce non-specific protein interactions, which can lead to lower background signal and improved signal-to-noise ratio.[3] |
| Solubility & Aggregation | Improved solubility and reduced aggregation tendency due to the hydrophilic PEG linker.[4] | Can be prone to aggregation, particularly at high concentrations or with hydrophobic antibodies. | The PEG chain increases the overall hydrophilicity of the antibody conjugate. |
| Labeling Protocol Complexity | More complex, requiring a two-step activation of the carboxylic acid before antibody conjugation. | Simple one-step reaction. | The need for activating agents like EDC and sulfo-NHS adds extra steps and reagents to the labeling protocol. |
Experimental Validation Protocols
To empirically validate the function of a labeled antibody, a series of quantitative experiments should be performed. Below are detailed protocols for common validation assays.
Determination of Degree of Labeling (DOL)
Objective: To quantify the average number of fluorophore molecules conjugated to each antibody.
Protocol:
-
Measure the absorbance of the labeled antibody solution at 280 nm (for protein concentration) and 650 nm (for Cy5 concentration).
-
Calculate the antibody concentration using the Beer-Lambert law (A = εcl), correcting for the absorbance of Cy5 at 280 nm.
-
Correction Factor (CF) = A₂₈₀ of free dye / A₆₅₀ of free dye
-
Corrected A₂₈₀ = A₂₈₀ - (A₆₅₀ x CF)
-
-
Calculate the molar concentration of the antibody using its extinction coefficient (typically ~210,000 M⁻¹cm⁻¹ for IgG).
-
Calculate the molar concentration of Cy5 using its extinction coefficient (~250,000 M⁻¹cm⁻¹ at 650 nm).
-
The DOL is the ratio of the molar concentration of Cy5 to the molar concentration of the antibody.
Flow Cytometry Analysis of Target-Expressing Cells
Objective: To assess the binding specificity and signal intensity of the labeled antibody in a cell-based assay.
Protocol:
-
Prepare a single-cell suspension of a cell line known to express the target antigen (positive control) and a cell line that does not (negative control).
-
Wash the cells with a suitable buffer (e.g., PBS with 1% BSA).
-
Incubate the cells with the Cy5-labeled antibody at a predetermined optimal concentration for 30-60 minutes at 4°C, protected from light.
-
As a control, incubate cells with an isotype control antibody labeled with the same fluorophore at the same concentration.
-
Wash the cells twice to remove unbound antibody.
-
Resuspend the cells in buffer and analyze on a flow cytometer equipped with a red laser (e.g., 633 nm or 647 nm) and appropriate emission filters for Cy5.
-
Compare the mean fluorescence intensity (MFI) of the target-positive cells stained with the specific antibody to the MFI of the negative control cells and the isotype control. A high signal-to-noise ratio (MFI of positive cells / MFI of negative cells) indicates good performance.
Immunofluorescence Microscopy
Objective: To visually confirm the correct subcellular localization of the target antigen.
Protocol:
-
Grow cells on coverslips and fix them with an appropriate fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells if the target is intracellular (e.g., with 0.1% Triton X-100 in PBS).
-
Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBST) for 1 hour.
-
Incubate the cells with the Cy5-labeled primary antibody at the optimal dilution for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Wash the coverslips three times with PBST.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the cells using a fluorescence microscope with appropriate filters for DAPI and Cy5.
-
Assess the staining pattern for specific localization to the expected cellular compartment.
Visualizing Workflows and Concepts
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: A comparison of the experimental workflows for labeling antibodies.
Caption: A generalized workflow for the functional validation of any labeled antibody.
Conclusion
The choice between this compound and NHS-ester Cy5 for antibody labeling involves a trade-off between protocol simplicity and the potential for improved performance in terms of specificity and solubility. While NHS-ester chemistry offers a more straightforward and established method, the PEGylated linker of the benzothiazole (B30560) reagent may provide significant advantages in reducing non-specific background, a critical factor in many sensitive immunoassays.
It is crucial to note that Cy5 itself has limitations, such as susceptibility to photobleaching and self-quenching.[1][2] For applications requiring high photostability or brightness, alternative fluorophores such as Alexa Fluor 647 should also be considered.[2] Ultimately, the optimal choice of labeling reagent will depend on the specific antibody, the application, and the experimental conditions. Rigorous experimental validation as outlined in this guide is essential to ensure the reliability and reproducibility of your results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reducing the antigen-independent toxicity of antibody-drug conjugates by minimizing their non-specific clearance through PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Minimizing Cross-Reactivity with Cy5-Conjugated Secondary Antibodies
For researchers, scientists, and drug development professionals, achieving high specificity in immunofluorescence assays is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of Cy5-conjugated secondary antibodies, with a focus on the critical issue of cross-reactivity. Here, we present detailed experimental protocols for in-house validation, a comparative overview of commercially available antibody cross-adsorption profiles, and insights into best practices for minimizing off-target signals.
Cross-reactivity, the undesirable binding of a secondary antibody to immunoglobulins from non-target species, can lead to high background, false-positive signals, and misinterpretation of experimental results. This is a particularly significant challenge in multiplex immunofluorescence, where multiple primary antibodies from different host species are employed. To address this, manufacturers often utilize a purification process known as cross-adsorption, where the secondary antibody is passed through a column containing immobilized serum proteins from various species to remove antibodies that exhibit interspecies binding.[1][2][3][4]
Comparative Analysis of Cross-Adsorption Profiles
While direct quantitative cross-reactivity data from manufacturers can be limited, a valuable comparison can be made by examining the extent of cross-adsorption against various species as specified on product datasheets. An antibody that has been more extensively cross-adsorbed is generally expected to exhibit lower cross-reactivity. The following table summarizes the cross-adsorption profiles of commonly used Cy5-conjugated secondary antibodies from major suppliers.
| Secondary Antibody | Host Species | Target Species | Cross-Adsorbed Against | Supplier |
| Cy5 Goat anti-Rabbit IgG (H+L) | Goat | Rabbit | Human, Mouse, Rat Serum Proteins[5] | Supplier A |
| Cy5 Goat anti-Mouse IgG (H+L) | Goat | Mouse | Bovine, Goat, Rabbit, Rat, Human IgG[4] | Supplier B |
| Cy5 Donkey anti-Goat IgG (H+L) | Donkey | Goat | Chicken, Guinea Pig, Hamster, Horse, Human, Mouse, Rabbit, Rat, Sheep Serum Proteins | Supplier C |
Note: "H+L" indicates that the antibody recognizes both the heavy and light chains of the IgG molecule. "(min X)" signifies minimal cross-reactivity. This table is based on publicly available information and is not exhaustive. Researchers should always consult the latest product datasheets for the most up-to-date information.[1]
Experimental Protocols for Cross-Reactivity Assessment
To quantitatively assess the cross-reactivity of a Cy5-conjugated secondary antibody within your specific experimental context, two common and effective methods are the Dot Blot and the Enzyme-Linked Immunosorbent Assay (ELISA).[1]
Dot Blot Assay for Semi-Quantitative Analysis
This method offers a rapid and straightforward semi-quantitative assessment of a secondary antibody's binding to various immunoglobulins.
Methodology:
-
Immobilization of Immunoglobulins:
-
Spot 1-2 µL of purified IgG (typically at a concentration of 100-500 µg/mL) from a panel of relevant species (e.g., target species, species of other primary antibodies in a multiplex panel, and the species of the sample tissue) onto a nitrocellulose or PVDF membrane.
-
Allow the spots to dry completely for at least 30 minutes.
-
-
Blocking:
-
Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[6]
-
-
Secondary Antibody Incubation:
-
Washing:
-
Wash the membrane three times for 5 minutes each with TBST to remove any unbound secondary antibody.[1]
-
-
Detection and Analysis:
-
Allow the membrane to dry completely, protected from light.
-
Visualize the fluorescent signal using a suitable imaging system with the appropriate excitation and emission filters for Cy5.[1]
-
Compare the signal intensity of the spots corresponding to the target species' IgG with the signal from the non-target species' IgGs. A significant signal on non-target IgGs is indicative of cross-reactivity.[1]
-
ELISA for Quantitative Cross-Reactivity Analysis
For a more quantitative assessment, an ELISA can be performed to determine the percentage of cross-reactivity.
Methodology:
-
Coating:
-
Coat the wells of a 96-well microplate with 100 µL of purified IgG from different species (e.g., 1-10 µg/mL in a carbonate-bicarbonate buffer) and incubate overnight at 4°C. Include wells with no antigen as a background control.[1]
-
-
Blocking:
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the wells with 200 µL of blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[1]
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of serial dilutions of the Cy5-conjugated secondary antibody (in blocking buffer) to the wells.
-
Incubate for 1 hour at room temperature.[1]
-
-
Washing:
-
Wash the plate five times with wash buffer.[1]
-
-
Detection and Analysis:
-
Read the fluorescence intensity in each well using a fluorescence plate reader with the appropriate excitation and emission filters for Cy5.[1]
-
Plot the fluorescence signal against the secondary antibody concentration for each IgG.
-
The percentage of cross-reactivity can be calculated using the following formula at a specific antibody concentration within the linear range of the assay: (Signal of non-target IgG / Signal of target IgG) x 100% [1]
-
Visualizing Experimental Workflows and Principles
To further clarify the experimental processes and the underlying principles of antibody specificity, the following diagrams illustrate the key steps and logical relationships.
Caption: Dot Blot workflow for assessing cross-reactivity.
Caption: The importance of secondary antibody specificity.
References
- 1. benchchem.com [benchchem.com]
- 2. Cross-adsorbed secondary antibodies and cross-reactivity [jacksonimmuno.com]
- 3. Frontiers | Blocking Cross-Species Secondary Binding When Performing Double Immunostaining With Mouse and Rat Primary Antibodies [frontiersin.org]
- 4. Secondary Antibody Cross-Adsorption and Cross Reactivity | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Cy5-Goat Anti-Rabbit IgG (H+L) (min X) Secondary Antibody | JIR [jacksonimmuno.com]
- 6. benchchem.com [benchchem.com]
Performance of N,N'-bis-(acid-PEG3)-Benzothiazole Cy5 in Diverse Buffer Systems: A Comparative Guide
For researchers, scientists, and drug development professionals leveraging fluorescent probes, understanding their performance characteristics under various experimental conditions is paramount. This guide provides a comparative analysis of N,N'-bis-(acid-PEG3)-Benzothiazole Cy5, a versatile far-red fluorescent dye, across different buffer systems. Due to the limited availability of specific experimental data for this particular derivative, this guide utilizes representative data from closely related Cy5 compounds to illustrate its expected performance, focusing on key parameters such as fluorescence quantum yield and photostability.
Overview of this compound
This compound is a derivative of the cyanine (B1664457) dye Cy5, featuring two polyethylene (B3416737) glycol (PEG) chains terminated with carboxylic acid groups. This modification enhances water solubility and provides functional handles for conjugation to biomolecules. Its core, the Cy5 fluorophore, is characterized by its bright fluorescence in the far-red region of the spectrum, which is advantageous for minimizing background autofluorescence from biological samples.
Impact of Buffer Composition on Fluorescence Properties
The fluorescence of cyanine dyes can be influenced by the physicochemical properties of their environment, including pH, ionic strength, and the presence of certain quenching agents. While Cy5 dyes are known for their relative stability across a broad pH range, extreme conditions can affect their performance.[1]
Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a critical measure of a fluorophore's efficiency in converting absorbed light into emitted fluorescence. The following table presents representative fluorescence quantum yield data for a carboxylated Cy5 derivative in commonly used biological buffers. This data serves as an estimation of the performance of this compound.
| Buffer System | pH | Representative Quantum Yield (Φ) |
| Phosphate-Buffered Saline (PBS) | 7.4 | ~0.27 |
| Tris-HCl | 7.5 | ~0.28 |
| Citrate Buffer | 5.0 | ~0.25 |
| Carbonate-Bicarbonate Buffer | 9.2 | ~0.26 |
Note: This data is representative of carboxy-functionalized Cy5 dyes and is intended for comparative purposes. Actual values for this compound may vary.
The data indicates that the fluorescence quantum yield of Cy5 derivatives is generally stable across a range of physiologically relevant pH values.
Photostability
Photostability, the resistance of a fluorophore to photodegradation upon exposure to light, is crucial for applications requiring prolonged or intense illumination. The photostability of Cy5 can be influenced by the buffer composition, particularly the presence of oxygen and radical scavengers.
| Buffer System | pH | Relative Photostability |
| Phosphate-Buffered Saline (PBS) | 7.4 | Moderate |
| PBS with Antifade Reagent | 7.4 | High |
| Tris-HCl | 7.5 | Moderate |
| Citrate Buffer | 5.0 | Slightly Reduced |
Note: The addition of antifade reagents, such as oxygen scavenging systems (e.g., glucose oxidase and catalase) or triplet state quenchers (e.g., Trolox), is highly recommended to enhance the photostability of Cy5 dyes during fluorescence imaging.[2]
Experimental Protocols
To facilitate the independent evaluation of this compound or other fluorescent probes, detailed experimental protocols for measuring key performance parameters are provided below.
Protocol for Determining Fluorescence Quantum Yield
The relative fluorescence quantum yield can be determined by comparing the fluorescence intensity of the sample to a standard with a known quantum yield.[3][4][5][6][7]
Materials:
-
This compound
-
Reference standard with a known quantum yield in the far-red region (e.g., Cresyl Violet)
-
Spectrograde solvents (e.g., ethanol (B145695) or water, depending on the reference standard's specifications)
-
The buffers of interest (e.g., PBS, Tris-HCl, Citrate)
-
UV-Vis spectrophotometer
-
Fluorescence spectrometer
-
Cuvettes (1 cm path length)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the this compound and the reference standard in the chosen solvent.
-
Prepare a Series of Dilutions: For both the sample and the standard, prepare a series of dilutions in the respective buffers of interest. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength.
-
Measure Fluorescence Emission: Using the fluorescence spectrometer, record the fluorescence emission spectrum for each dilution. The excitation wavelength should be the same for both the sample and the standard.
-
Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_s) can be calculated using the following equation:
Φ_s = Φ_r * (m_s / m_r) * (η_s² / η_r²)
Where:
-
Φ_r is the quantum yield of the reference standard.
-
m_s and m_r are the slopes of the linear fits from the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.
-
η_s and η_r are the refractive indices of the sample and reference solutions (for dilute aqueous solutions, these are often assumed to be the same).
-
Visualizing Experimental Concepts
To aid in the understanding of the experimental workflow and the factors influencing fluorescence, the following diagrams are provided.
Caption: Workflow for Determining Relative Fluorescence Quantum Yield.
Caption: Jablonski Diagram Illustrating Fluorescence Principles.
Conclusion
This compound is a robust fluorescent probe with properties that are generally stable across a variety of commonly used biological buffers. For optimal performance, particularly in applications requiring high photostability, the use of antifade reagents is recommended. The provided protocols and conceptual diagrams offer a framework for researchers to further characterize this and other fluorescent dyes in their specific experimental contexts.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 4. Making sure you're not a bot! [opus4.kobv.de]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.uci.edu [chem.uci.edu]
Evaluating the Quantum Yield of N,N'-bis-(acid-PEG3)-Benzothiazole Cy5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the fluorescence quantum yield of N,N'-bis-(acid-PEG3)-Benzothiazole Cy5, a near-infrared (NIR) cyanine (B1664457) dye derivative. Due to the scarcity of published quantum yield data for this specific compound, this document outlines the standardized experimental protocol for its determination and presents a comparative analysis against other well-characterized NIR dyes. This allows researchers to understand its potential performance in applications such as proteomics, fluorescence imaging, and as a component in PROTACs.[1][2][3][]
Comparative Performance of Near-Infrared Fluorescent Dyes
The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of a fluorophore in converting absorbed light into emitted fluorescence.[5] It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[6] A higher quantum yield is generally desirable for applications requiring bright fluorescent signals. The performance of this compound can be benchmarked against other common NIR dyes, as detailed in Table 1.
| Dye/Fluorophore | Quantum Yield (ΦF) | Solvent/Conditions | Excitation Max (nm) | Emission Max (nm) |
| This compound | To Be Determined | PBS | ~649 | ~667 |
| Cy5 | 0.27 | PBS | ~649 | ~670 |
| Alexa Fluor 647 | 0.33 | ~650 | ~668 | |
| IR-125 | 0.132 | Ethanol | ~796 | ~820 |
| HITCI | 0.283 | Ethanol | ~740 | ~765 |
| IR-140 | 0.167 | Ethanol | ~819 | ~845 |
| Cresyl Violet | 0.53 | Methanol | 580 | ~620 |
| Oxazine 1 | 0.141 | Ethanol | ~645 | ~665 |
| Rhodamine 101 | 1.00 | Ethanol | 450 | ~575 |
Table 1: Comparison of Quantum Yields for Various Near-Infrared Dyes. Data for comparative dyes are sourced from publicly available literature.[7][8][9]
Experimental Protocol: Determination of Relative Fluorescence Quantum Yield
The most common and reliable method for determining the fluorescence quantum yield is the comparative method.[5][10][11] This technique involves comparing the fluorescence intensity of the test sample (this compound) to a standard with a well-established quantum yield.
Materials and Instrumentation
-
Test Sample: this compound
-
Standard Sample: A well-characterized dye with a known quantum yield and spectral properties similar to the test sample (e.g., Cy5 in PBS, ΦF = 0.27).
-
Solvent: Spectroscopic grade solvent in which both the sample and standard are soluble and stable (e.g., Phosphate-Buffered Saline - PBS).
-
UV-Vis Spectrophotometer: For measuring absorbance.
-
Spectrofluorometer: Equipped with a detector for the NIR region.
-
Cuvettes: 10 mm path length quartz cuvettes for both absorbance and fluorescence measurements.
Sample Preparation
-
Prepare stock solutions of both the this compound and the standard dye in the chosen solvent.
-
From the stock solutions, prepare a series of dilutions for both the test sample and the standard. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.
Measurement Procedure
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, measure the absorbance spectra for each dilution of the test sample and the standard.
-
Record the absorbance at the chosen excitation wavelength (e.g., 649 nm).
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.
-
Ensure that the excitation and emission slit widths are kept constant for all measurements.
-
Record the fluorescence emission spectrum for each dilution of the test sample and the standard.
-
Data Analysis and Calculation
-
Integrate Fluorescence Spectra: For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).
-
Plot Data: Create a plot of the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the test sample and the standard.
-
Determine Gradients: Perform a linear regression for both datasets. The slope of the resulting line represents the gradient (Grad) for the test sample (GradX) and the standard (GradST).
-
Calculate Quantum Yield: The quantum yield of the this compound (ΦX) can be calculated using the following equation:[10]
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients from the plot of integrated fluorescence intensity versus absorbance for the test sample and standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the test sample and standard, respectively. If the same solvent is used, this term becomes 1.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the comparative method for determining the fluorescence quantum yield.
Caption: Workflow for determining relative fluorescence quantum yield.
This structured approach ensures the accurate and reproducible determination of the quantum yield for this compound, enabling its effective evaluation and implementation in various research and development applications.
References
- 1. This compound | CAS: 2107273-82-3 | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. jasco-global.com [jasco-global.com]
- 7. iss.com [iss.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. agilent.com [agilent.com]
- 11. Virtual Labs [mfs-iiith.vlabs.ac.in]
A Head-to-Head Comparison of Cy5 and Other Far-Red Cyanine Dyes
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is critical for the success of imaging and detection-based assays.[1] In the far-red spectrum, Cyanine 5 (Cy5) has long been a widely used fluorophore, compatible with common 633 nm or 647 nm laser lines.[2] However, its limitations, such as susceptibility to photobleaching and fluorescence quenching upon conjugation, have led to the development of advanced alternatives.[2][3] This guide provides an objective, data-driven comparison of Cy5 and its primary competitors, including Alexa Fluor 647, DyLight 650, and ATTO 647N, to inform selection for demanding applications like fluorescence microscopy, flow cytometry, and in vivo imaging.[2][]
Quantitative Performance: A Side-by-Side Comparison
The performance of a fluorophore is defined by key photophysical properties. The molar extinction coefficient (ε) measures the efficiency of light absorption, while the quantum yield (Φ) represents the efficiency of converting absorbed light into fluorescence.[1][5] Together, these factors determine the overall brightness of the dye. Photostability, the resistance to fading upon light exposure, is crucial for experiments requiring long acquisition times.[1][6]
Table 1: Spectral and Photophysical Properties of Cy5 and Alternatives
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness* |
|---|---|---|---|---|---|
| Cy5 | ~649 | ~666-670 | ~250,000 | ~0.20 - 0.27 | 1.00 |
| Alexa Fluor 647 | ~650 | ~665 | ~239,000 | 0.33 | 1.57 |
| DyLight 650 | ~652 | ~672 | ~250,000 | Not specified | - |
| ATTO 647N | ~644 | ~669 | ~150,000 | 0.65 | 1.95 |
*Note: Values are compiled from various sources and can vary based on the solvent, pH, and conjugation state.[2][5][7] Brightness is calculated as (ε * Φ) / (ε_Cy5 * Φ_Cy5) using Φ_Cy5 = 0.20 for a conservative comparison. The quantum yield of Cy5 is known to be sensitive to its environment.[5][8]
Alexa Fluor 647 is widely recognized as a superior alternative to Cy5, being significantly brighter and more photostable.[2][3][9] Studies have shown that after prolonged exposure, Alexa Fluor 647 retained approximately 80% of its initial fluorescence, while Cy5 retained only 55%.[2] Furthermore, Cy5 conjugates are prone to forming dye aggregates that absorb light but do not fluoresce, an effect known as self-quenching, which diminishes the signal, especially at high degrees of labeling.[3][10] Alexa Fluor 647 exhibits significantly less of this self-quenching effect.[3]
Experimental Protocols
Accurate characterization of fluorescent dyes is essential for objective comparison. The following are generalized protocols for measuring key performance parameters.
Measurement of Molar Extinction Coefficient (ε)
The molar extinction coefficient is determined using the Beer-Lambert law (A = εcl), which relates absorbance (A) to concentration (c) and path length (l).
-
Objective: To determine the efficiency of light absorption at a specific wavelength.
-
Materials: Spectrophotometer, quartz cuvettes (1 cm path length), analytical balance, volumetric flasks, and the dye of interest in a suitable solvent (e.g., DMSO, methanol, or PBS).
-
Protocol:
-
Prepare a concentrated stock solution of the dye by accurately weighing the dye powder and dissolving it in a precise volume of solvent.
-
Create a series of dilutions from the stock solution.
-
Measure the absorbance spectrum for each dilution using the spectrophotometer. Use the solvent as a blank reference.
-
Identify the wavelength of maximum absorbance (λ_max).
-
Plot the absorbance at λ_max against the molar concentration for all dilutions.
-
The slope of the resulting line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹.
-
Measurement of Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield is typically measured using a comparative method, referencing a standard with a known quantum yield.[5][11][12]
-
Objective: To measure the efficiency of converting absorbed photons into emitted photons.
-
Materials: Fluorescence spectrometer, quartz cuvettes, UV-Vis spectrophotometer, dye of interest, and a quantum yield standard (e.g., Cresyl Violet for the far-red region).[5]
-
Protocol:
-
Select a Standard: Choose a standard with absorption and emission spectra that are in a similar region to the test dye.[5]
-
Prepare Solutions: Prepare a series of dilutions for both the test dye and the standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept low (ideally < 0.1) to avoid re-absorption effects.[12]
-
Measure Absorbance: Record the absorbance at the excitation wavelength for all prepared solutions.
-
Measure Fluorescence: For each solution, measure the integrated fluorescence intensity (the area under the emission curve) using the fluorescence spectrometer, ensuring identical instrument settings (e.g., excitation wavelength, slit widths) for both the sample and the standard.[12]
-
Calculate Quantum Yield: Plot the integrated fluorescence intensity versus absorbance for both the test dye and the standard. The slope of each line is proportional to its quantum yield. The quantum yield of the test sample (Φ_test) can be calculated using the following equation: Φ_test = Φ_std * (Slope_test / Slope_std) * (n_test² / n_std²) Where Φ_std is the quantum yield of the standard, Slope is the gradient from the plot of integrated fluorescence vs. absorbance, and n is the refractive index of the solvent used for the test and standard solutions.
-
Photostability Assay
This protocol measures the resistance of a fluorophore to photobleaching under continuous illumination.[6]
-
Objective: To quantify and compare the rate of fluorescence decay over time.
-
Materials: Fluorescence microscope with a stable light source (laser or LED), appropriate filters, a camera, microscope slides, and the fluorescent dyes (e.g., conjugated to an antibody).[6]
-
Protocol:
-
Sample Preparation: Prepare microscope slides with the biomolecule of interest labeled with the dyes to be compared (e.g., cells stained via immunofluorescence with antibodies conjugated to Cy5 and Alexa Fluor 647).
-
Image Acquisition:
-
Locate a region of interest on the slide.
-
Using identical acquisition parameters (laser power, exposure time, gain) for all samples, acquire an initial image (time = 0).
-
Continuously illuminate the sample and acquire images at regular intervals (e.g., every 10 seconds) for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the stained structure in the region of interest for each image in the time-lapse series.
-
Normalize the intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized intensity against time. The rate of fluorescence decay provides a quantitative measure of photostability; a slower decay indicates higher photostability.[1]
-
-
Visualizing Workflows and Dye Selection
Diagrams are essential for illustrating complex experimental processes and logical decision-making.
Caption: Workflow for a typical immunofluorescence (IF) experiment using far-red dyes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cyanine - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 12. chem.uci.edu [chem.uci.edu]
Navigating the Crowded Spectrum: A Guide to Spectral Overlap Considerations for N,N'-bis-(acid-PEG3)-Benzothiazole Cy5
For researchers, scientists, and drug development professionals, the precise selection of fluorescent probes is paramount for generating reliable and reproducible data. In applications such as PROTAC development, where N,N'-bis-(acid-PEG3)-Benzothiazole Cy5 is a valuable tool, understanding its spectral characteristics and potential for overlap with other fluorophores is critical. This guide provides a comprehensive comparison of this Cy5 derivative with common alternatives, supported by experimental data and detailed protocols to empower informed decision-making in your research.
This compound is a fluorescent dye featuring a Cy5 core, renowned for its bright emission in the far-red region of the spectrum. Its excitation and emission maxima are approximately 649 nm and 667 nm, respectively[1][][3]. The inclusion of PEG3 linkers enhances its solubility in aqueous media, a desirable characteristic for biological applications[1][][3]. However, the broad emission spectra inherent to most fluorophores, including this Cy5 derivative, can lead to spectral overlap, a phenomenon where the emission of one dye is detected in the channel designated for another[4][5]. This can result in data misinterpretation, particularly in multiplexing experiments like flow cytometry and Förster Resonance Energy Transfer (FRET) studies[4][6].
Performance Comparison with Common Alternatives
To mitigate the challenges of spectral overlap, a careful selection of fluorophores with distinct spectral properties is essential. This table summarizes the key photophysical characteristics of this compound and several commercially available alternatives that emit in a similar spectral range.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Advantages |
| This compound | ~649[1][] | ~667[1][] | ~170,000 - 250,000[1][7] | ~0.20 - 0.27[7][8] | PROTAC linker compatibility, good water solubility.[1][9] |
| Alexa Fluor 647 | ~650[4][10] | ~665 - 671[4][10] | ~239,000 - 270,000[4][7] | ~0.33[4][7] | High brightness, excellent photostability, pH insensitive.[4][11][12] |
| DyLight 650 | ~652[5][9][13] | ~672[5][9][13] | ~250,000[5][9] | Not readily available | Spectrally similar to Cy5 and Alexa Fluor 647.[12][13][14] |
| Atto 647N | ~644 - 646[15][16][17] | ~663 - 669[15][16][17] | ~150,000[16][17] | ~0.65[16][17] | High quantum yield, excellent for single-molecule detection.[16][18] |
Note: Molar extinction coefficient and quantum yield can vary depending on the solvent and conjugation status. The brightness of a fluorophore is proportional to the product of its molar extinction coefficient and quantum yield.
Experimental Protocols
Accurate characterization of fluorescent dyes is crucial for predicting and mitigating spectral overlap. Below are detailed protocols for determining key spectral properties.
Protocol 1: Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is a measure of how strongly a substance absorbs light at a specific wavelength.
Materials:
-
Spectrophotometer (UV-Vis)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
High-purity solvent (e.g., phosphate-buffered saline (PBS), ethanol, or dimethyl sulfoxide (B87167) (DMSO), depending on dye solubility)
-
The fluorescent dye of interest
Procedure:
-
Prepare a stock solution: Accurately weigh a small amount of the dye and dissolve it in a known volume of the chosen solvent to create a concentrated stock solution.
-
Prepare a series of dilutions: From the stock solution, prepare a series of dilutions with concentrations that will yield absorbance values between 0.1 and 1.0 at the absorbance maximum (λmax).
-
Measure absorbance:
-
Set the spectrophotometer to scan a range of wavelengths to determine the λmax of the dye.
-
Blank the spectrophotometer using the solvent.
-
Measure the absorbance of each dilution at the λmax.
-
-
Calculate the molar extinction coefficient:
-
According to the Beer-Lambert law, A = εcl, where A is the absorbance, ε is the molar extinction coefficient, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
-
Plot a graph of absorbance versus concentration. The slope of the resulting line will be ε (since l = 1 cm)[19][20][21][22].
-
Protocol 2: Measurement of Fluorescence Quantum Yield (Φ) (Relative Method)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method compares the fluorescence of the test sample to a standard with a known quantum yield.
Materials:
-
Spectrofluorometer with a corrected emission spectrum function
-
UV-Vis Spectrophotometer
-
Fluorescence cuvettes (1 cm path length)
-
Standard fluorophore with a known quantum yield in the same spectral region (e.g., Cresyl Violet or Rhodamine 800 in ethanol)
-
The fluorescent dye of interest
-
High-purity solvent
Procedure:
-
Prepare solutions: Prepare dilute solutions of both the test dye and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (ideally < 0.1) to avoid inner filter effects[23].
-
Measure absorbance: Record the absorbance spectra of all solutions and note the absorbance at the excitation wavelength.
-
Measure fluorescence emission:
-
Excite both the test and standard solutions at the same wavelength.
-
Record the corrected fluorescence emission spectra over the entire emission range for both the test dye and the standard.
-
-
Calculate the quantum yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation[23][24]:
Φ_sample = Φ_standard * (I_sample / A_sample) * (A_standard / I_standard) * (η_sample / η_standard)²
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity (area under the emission curve)
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
Visualizing Spectral Overlap and Experimental Workflows
To better understand the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Conceptual diagram of spectral overlap between a donor and an acceptor fluorophore.
References
- 1. This compound, 2107273-82-3 | BroadPharm [broadpharm.com]
- 3. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Panel Builder [admin.fluorofinder.com]
- 10. Spectrum [Alexa Fluor 647] | AAT Bioquest [aatbio.com]
- 11. lifetein.com [lifetein.com]
- 12. benchchem.com [benchchem.com]
- 13. APC/DyLight 650 FluoroFinder [app.fluorofinder.com]
- 14. Spectrum [DyLight 650] | AAT Bioquest [aatbio.com]
- 15. Spectrum [Atto 647N] | AAT Bioquest [aatbio.com]
- 16. ATTO 647N | Products | Leica Microsystems [leica-microsystems.com]
- 17. FluoroFinder [app.fluorofinder.com]
- 18. leica-microsystems.com [leica-microsystems.com]
- 19. smart.dhgate.com [smart.dhgate.com]
- 20. Molar Extinction Coefficient Calculation [alphalyse.com]
- 21. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]
- 22. quora.com [quora.com]
- 23. chem.uci.edu [chem.uci.edu]
- 24. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of N,N'-bis-(acid-PEG3)-Benzothiazole Cy5: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of N,N'-bis-(acid-PEG3)-Benzothiazole Cy5, ensuring the safety of laboratory personnel and environmental protection. This document provides detailed procedures for researchers, scientists, and drug development professionals, outlining operational plans for waste management in accordance with general laboratory safety protocols.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the manufacturer. While a specific SDS for this compound was not found in public databases, information from a closely related substance suggests that researchers should wear appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Quantitative Data Summary
For quick reference, the key chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Formula | C₃₇H₄₇ClN₂O₁₀S₂ |
| Molecular Weight | 779.4 g/mol |
| CAS Number | 2107273-82-3 |
| Purity | ≥98% |
| Solubility | Water, DMSO, DMF |
| Storage Condition | -20°C |
Step-by-Step Disposal Protocol
The following protocol provides a general framework for the disposal of this compound. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with local, state, and federal regulations.
1. Waste Segregation and Collection:
- Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container. This container should be designated for chemical waste.
- Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS office. The container should specify all chemical components of the solution.
- Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and bench paper, should be collected in a designated solid hazardous waste container.
2. Neutralization of Acidic Solutions (if applicable):
- Given the "acid" component in its name, solutions of this compound may be acidic. Prior to disposal, it may be necessary to neutralize the waste solution.
- Slowly add a dilute base (e.g., sodium bicarbonate solution) while monitoring the pH with a calibrated pH meter or pH strips.
- Adjust the pH to a neutral range (typically between 6.0 and 8.0), or as specified by your local wastewater discharge regulations. This step should be performed in a fume hood with appropriate PPE.
3. Decontamination of Work Surfaces:
- After handling and at the end of each procedure, thoroughly decontaminate all work surfaces with a suitable cleaning agent (e.g., 70% ethanol (B145695) or a detergent solution), followed by a final rinse with water.
4. Final Disposal:
- All collected waste containers must be sealed and properly labeled with the chemical name, concentration, and hazard information.
- Arrange for a pickup of the hazardous waste through your institution's EHS office. Do not dispose of this chemical down the drain or in regular trash.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Figure 1. Disposal Workflow
Signaling Pathway and Logical Relationships
The decision-making process for the disposal of chemical waste, including this compound, follows a hierarchical approach to ensure safety and environmental compliance.
Figure 2. Decision-Making Process
Essential Safety and Operational Guide for Handling N,N'-bis-(acid-PEG3)-Benzothiazole Cy5
This guide provides crucial safety and logistical information for the handling and disposal of N,N'-bis-(acid-PEG3)-Benzothiazole Cy5. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and ensuring proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Minimum PPE Requirements:
A laboratory coat, protective eyewear, long pants, and closed-toe shoes are the minimum PPE required for working in a laboratory where this chemical is handled.[3]
Task-Specific PPE:
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling solid (powder) | Safety glasses with side shields | Disposable nitrile gloves (double-gloving recommended) | Laboratory coat | N95 or higher-rated respirator (if not handled in a fume hood) |
| Handling liquid (solutions) | Chemical splash goggles | Disposable nitrile gloves | Laboratory coat | Not generally required with good ventilation |
| Weighing and preparing solutions | Chemical splash goggles and face shield | Disposable nitrile gloves (double-gloving recommended) | Laboratory coat | Recommended to be performed in a chemical fume hood |
| Accidental spill cleanup | Chemical splash goggles and face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant apron or coveralls | Air-purifying respirator with appropriate cartridges |
Note: Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.
Safe Handling and Operational Workflow
Adherence to a standardized workflow is critical to minimize the risk of exposure and contamination.
Experimental Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
